molecular formula C4H5N3O2 B1301141 1,2,4-Triazole-1-acetic acid CAS No. 28711-29-7

1,2,4-Triazole-1-acetic acid

Cat. No.: B1301141
CAS No.: 28711-29-7
M. Wt: 127.1 g/mol
InChI Key: RXDBSQXFIWBJSR-UHFFFAOYSA-N
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Description

1,2,4-Triazole-1-acetic acid is a useful research compound. Its molecular formula is C4H5N3O2 and its molecular weight is 127.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c8-4(9)1-7-3-5-2-6-7/h2-3H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDBSQXFIWBJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365231
Record name 1,2,4-Triazole-1-acetic acid
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28711-29-7
Record name 1,2,4-Triazole-1-acetic acid
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Record name 1,2,4-Triazole-1-acetic acid
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Record name 2-(1H-1,2,4-triazol-1-yl)acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,4-TRIAZOLE-1-ACETIC ACID
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1,2,4-Triazole-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2,4-Triazole-1-acetic acid, a key building block in the development of various pharmaceutical compounds. This document details the primary synthetic pathway, experimental protocols, and in-depth characterization data, presented in a clear and accessible format to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

This compound is a heterocyclic compound incorporating the 1,2,4-triazole ring, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. The acetic acid moiety provides a handle for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the N-alkylation of 1,2,4-triazole with a haloacetic acid or its corresponding ester. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the triazole ring attacks the electrophilic carbon of the haloacetic acid derivative.

A critical aspect of this synthesis is the regioselectivity of the alkylation. 1,2,4-Triazole has two potentially nucleophilic nitrogen atoms (N1 and N4), leading to the possible formation of two isomers: 1-(carboxymethyl)-1,2,4-triazole and 4-(carboxymethyl)-1,2,4-triazole. Reaction conditions, including the choice of base and solvent, can influence the ratio of these isomers. The N1-substituted isomer is typically the desired product.

Synthesis_Pathway 1,2,4-Triazole 1,2,4-Triazole Product This compound 1,2,4-Triazole->Product N-Alkylation Haloacetic_Acid Haloacetic Acid (e.g., Chloroacetic Acid) Haloacetic_Acid->Product Base_Solvent Base / Solvent Base_Solvent->Product Byproduct Salt Byproduct Product->Byproduct

A generalized workflow for the synthesis of this compound.
Experimental Protocol: N-Alkylation of 1,2,4-Triazole with Sodium Chloroacetate

This protocol outlines a common procedure for the synthesis of this compound.

Materials:

  • 1,2,4-Triazole

  • Sodium chloroacetate

  • Sodium hydroxide

  • Water

  • Hydrochloric acid (concentrated)

  • Activated charcoal

  • Ethanol

Procedure:

  • Preparation of the Triazole Salt: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,2,4-triazole in an aqueous solution of sodium hydroxide. The molar ratio of 1,2,4-triazole to sodium hydroxide should be approximately 1:1.

  • Alkylation Reaction: To the solution of the sodium salt of 1,2,4-triazole, add an equimolar amount of sodium chloroacetate dissolved in water.

  • Heating and Reaction Monitoring: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude this compound.

    • Filter the crude product and wash it with cold water.

    • For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol-water. Decolorization with activated charcoal may be necessary if colored impurities are present.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 1,2,4-Triazole in NaOH(aq) C Combine reactants A->C B Prepare aqueous solution of Sodium Chloroacetate B->C D Reflux for several hours C->D E Monitor by TLC D->E F Cool to room temperature E->F Reaction complete G Acidify with HCl F->G H Filter crude product G->H I Recrystallize from Ethanol/Water H->I J Dry under vacuum I->J

A step-by-step workflow for the synthesis and purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following sections detail the expected results from various analytical techniques.

Physical Properties
PropertyValue
Molecular Formula C₄H₅N₃O₂
Molecular Weight 127.10 g/mol
Appearance White crystalline solid[1]
IUPAC Name 2-(1H-1,2,4-triazol-1-yl)acetic acid
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

¹H NMR (DMSO-d₆) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.6Singlet1HH-5 (Triazole)
~8.0Singlet1HH-3 (Triazole)
~5.1Singlet2H-CH₂-
~13.5 (broad)Singlet1H-COOH
¹³C NMR (DMSO-d₆) Chemical Shift (δ, ppm) Assignment
~168C=O (Carboxyl)
~152C-5 (Triazole)
~145C-3 (Triazole)
~50-CH₂-

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[1]

Vibrational Mode Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)3400 - 2400 (broad)
C-H stretch (Triazole ring)~3100
C=O stretch (Carboxylic Acid)~1730
C=N and C=C stretch (Triazole ring)1600 - 1450
C-N stretch1300 - 1200

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Technique Ionization Mode [M+H]⁺ (m/z) [M-H]⁻ (m/z)
Electrospray Ionization (ESI)Positive/Negative128.0455126.0309[2]

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocol and comprehensive characterization data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the efficient and reliable production of this important synthetic intermediate. The provided diagrams offer a clear visualization of the synthetic pathway and experimental workflow, further aiding in the practical application of this methodology.

References

An In-depth Technical Guide to 1,2,4-Triazole-1-acetic acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 1,2,4-Triazole-1-acetic acid. This compound is a significant metabolite of numerous widely used triazole-based fungicides. Understanding its chemical characteristics is crucial for environmental monitoring, toxicology studies, and in the broader context of drug development and agrochemical research. This document compiles key quantitative data, details experimental protocols for its synthesis and analysis, and presents a logical pathway illustrating its formation as an environmental transformation product.

Chemical Identity and Properties

This compound, with the IUPAC name 2-(1,2,4-triazol-1-yl)acetic acid, is a five-membered heterocyclic compound containing three nitrogen atoms, substituted with an acetic acid group at the N1 position.[1][2] It is recognized as an environmental transformation product of several key agrochemical fungicides.[3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a clear reference for researchers.

PropertyValueSource(s)
IUPAC Name 2-(1,2,4-triazol-1-yl)acetic acid[3]
CAS Number 28711-29-7[3]
Molecular Formula C₄H₅N₃O₂[3]
Molecular Weight 127.10 g/mol [4]
Melting Point 201°C to 205°C
Boiling Point 376.9°C at 760 mmHg[2]
Density 1.53 g/cm³[2]
Solubility Soluble in water.[5]
logP (XLogP3) -0.3 to -0.63730[2][4]
pKa Data not available. For reference, the pKa of the parent 1,2,4-triazole is 10.26 for the neutral molecule and 2.45 for the protonated form (1,2,4-triazolium).[6]
Appearance White to off-white crystalline solid.[7][8]
Structural Information

The structural identifiers for this compound are crucial for computational modeling and database searches.

IdentifierStringSource(s)
SMILES C1=NN(C=N1)CC(=O)O[3]
InChI InChI=1S/C4H5N3O2/c8-4(9)1-7-3-5-2-6-7/h2-3H,1H2,(H,8,9)[3]
InChIKey RXDBSQXFIWBJSR-UHFFFAOYSA-N[3][4]
Stereochemistry Achiral

Synthesis and Spectroscopic Characterization

While this compound is commonly encountered as a metabolite, its chemical synthesis is essential for producing analytical standards and for further research.

Experimental Protocol: General Synthesis

The synthesis of 1-substituted-1,2,4-triazoles can be achieved through various methods. A common approach involves the N-alkylation of the 1,2,4-triazole ring. Below is a generalized protocol based on established methods for similar compounds.

Reaction: Alkylation of 1,2,4-triazole with a haloacetic acid derivative.

Materials:

  • 1,2,4-Triazole

  • Ethyl chloroacetate (or another suitable haloacetic acid ester)

  • A suitable base (e.g., Sodium ethoxide, Potassium carbonate)

  • Anhydrous solvent (e.g., Ethanol, DMF)

  • Hydrochloric acid or Sodium hydroxide for hydrolysis

  • Ethyl acetate and water for extraction

  • Drying agent (e.g., anhydrous Sodium sulfate)

Procedure:

  • Alkylation: In a round-bottom flask under an inert atmosphere, dissolve 1,2,4-triazole in the anhydrous solvent.

  • Add the base portion-wise at room temperature.

  • Slowly add an equimolar amount of ethyl chloroacetate to the suspension and stir the reaction mixture. The reaction may be heated to reflux to ensure completion, typically for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Work-up: Redissolve the residue in ethyl acetate and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ethyl 2-(1,2,4-triazol-1-yl)acetate.

  • Hydrolysis: To the crude ester, add an aqueous solution of sodium hydroxide or hydrochloric acid.

  • Heat the mixture to reflux and stir for several hours until the ester is fully hydrolyzed (monitored by TLC).

  • Purification: Cool the reaction mixture. If acidic hydrolysis was used, the product may precipitate upon cooling. If basic hydrolysis was used, acidify the solution with dilute HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound.

Technique Observed Features
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the two protons on the triazole ring (typically in the aromatic region) and a singlet for the methylene (-CH₂-) group adjacent to the carboxylic acid. The acidic proton of the carboxyl group may be observed as a broad singlet, or it may exchange with deuterated solvents.
¹³C NMR The carbon NMR spectrum will show distinct peaks for the two unique carbons in the triazole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
FTIR The infrared spectrum will exhibit characteristic absorption bands. Key features include a broad O-H stretch from the carboxylic acid, a C=O stretch (carbonyl), C-N stretching vibrations from the triazole ring, and N-H stretches (if any tautomers are present, though the 1H-tautomer is preferred).[9]
Mass Spec. Mass spectrometry, particularly with electrospray ionization (ESI), is a sensitive detection method. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed at m/z 126.03.[3] Fragmentation patterns can provide further structural information, often involving cleavage of the acetic acid side chain or fragmentation of the triazole ring.[10]
UV-Vis The UV-Vis absorption spectrum of 1H-1,2,4-Triazole-1-acetic acid in an acidic mobile phase can be used for detection in HPLC analysis.[1][4] The parent 1,2,4-triazole shows a weak absorption around 205 nm.[9]

Biological Context and Significance

The primary significance of this compound in a biological context is its role as a terminal metabolite of triazole fungicides.[11][12][13]

Formation as a Fungicide Metabolite

Numerous widely used conazole fungicides are metabolized in plants and the environment to form a common set of triazole derivative metabolites, including 1,2,4-triazole, triazole alanine, and this compound.[11][12] This metabolic conversion is a critical consideration for regulatory agencies when assessing the total residue levels and potential toxicity of these pesticides in food and the environment.[12]

The diagram below illustrates the logical relationship of this compound as a common transformation product of several parent fungicides.

Metabolite_Formation cluster_parents Parent Triazole Fungicides cluster_metabolite Common Metabolite Tebuconazole Tebuconazole TAA This compound Tebuconazole->TAA Cyproconazole Cyproconazole Cyproconazole->TAA Propiconazole Propiconazole Propiconazole->TAA Epoxiconazole Epoxiconazole Epoxiconazole->TAA Penconazole Penconazole Penconazole->TAA Paclobutrazol Paclobutrazol Paclobutrazol->TAA Bitertanol Bitertanol Bitertanol->TAA Hexaconazole Hexaconazole Hexaconazole->TAA

Caption: Metabolic pathway of triazole fungicides to this compound.

Biological Activity

While the parent triazole fungicides have well-defined biological activities (primarily inhibiting sterol synthesis in fungi), the intrinsic biological activity of this compound is less characterized.[13] Its high polarity and rapid elimination suggest a different toxicokinetic profile from the more lipophilic parent compounds.[13] However, due to its persistence and common formation, regulatory bodies have established toxicological reference values, such as an Acceptable Daily Intake (ADI), for risk assessment purposes.[12] The broader class of 1,2,4-triazole derivatives is known to possess a wide range of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties, making this chemical scaffold a continued area of interest in drug discovery.[14][15][16]

Analytical Methodologies

Accurate detection and quantification of this compound are essential for environmental and food safety monitoring.

Experimental Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the method of choice for analyzing this polar metabolite.

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven.

  • Mass spectrometer (e.g., Triple Quadrupole or Orbitrap) with an ESI source.

  • Reversed-phase C18 column or a column designed for polar compounds.

Mobile Phase:

  • A typical mobile phase consists of a gradient mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape and ionization efficiency.[4]

General Procedure:

  • Sample Preparation: For food or environmental samples, a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) or similar extraction method is often employed to isolate polar analytes.

  • Chromatographic Separation: Inject the prepared sample extract onto the HPLC column. An isocratic or gradient elution program is run to separate this compound from other matrix components.

  • Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.

  • MS/MS Analysis: For quantitative analysis, Selected Reaction Monitoring (SRM) is typically used on a triple quadrupole mass spectrometer. The precursor ion (e.g., [M-H]⁻ at m/z 126.03) is selected and fragmented, and a specific product ion is monitored for high selectivity and sensitivity.

  • Quantification: A calibration curve is generated using certified reference standards of this compound to quantify the concentration in the sample. The use of isotopically labeled internal standards is recommended to correct for matrix effects.

The workflow for a typical LC-MS/MS analysis is depicted below.

LCMS_Workflow Sample Sample Collection (e.g., Fruit, Vegetable, Water) Extraction Sample Extraction (e.g., QuEChERS) Sample->Extraction HPLC HPLC Separation (Reversed-Phase Column) Extraction->HPLC Ionization Electrospray Ionization (ESI) HPLC->Ionization MS1 Mass Selection (Q1) Precursor Ion (m/z 126.03) Ionization->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID MS2 Fragment Ion Detection (Q3) CID->MS2 Data Data Analysis & Quantification MS2->Data

Caption: General workflow for the analysis of this compound by LC-MS/MS.

Conclusion

This compound is a chemically stable, polar molecule whose primary relevance stems from its role as a common metabolite of triazole fungicides. This guide has provided a consolidated resource of its chemical and physical properties, structural information, and detailed outlines of synthetic and analytical protocols. The provided visualizations aim to clarify its metabolic origin and the typical workflow for its detection. This information is intended to support the work of researchers in environmental science, toxicology, and drug development by providing a solid foundation of data for this environmentally and biologically significant compound.

References

Spectroscopic Analysis of 1,2,4-Triazole-1-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,2,4-Triazole-1-acetic acid, a molecule of interest in pharmaceutical research and development. This document details the core spectroscopic data, experimental methodologies, and analytical workflows essential for the characterization of this compound.

Introduction

This compound is a heterocyclic compound incorporating a triazole ring and a carboxylic acid moiety. Its structural features make it a significant building block in the synthesis of various biologically active molecules. Accurate and thorough spectroscopic analysis is paramount for its identification, purity assessment, and structural elucidation in research and quality control settings. This guide covers the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Description
H-3 (Triazole)~8.0 - 8.5 (s)-Singlet, proton on the triazole ring
H-5 (Triazole)~8.5 - 9.0 (s)-Singlet, proton on the triazole ring
-CH₂-~5.0 - 5.5 (s)~50 - 55Singlet, methylene protons adjacent to the triazole ring and carboxylic acid
-COOH>10 (s, broad)~170 - 175Singlet, broad signal for the carboxylic acid proton
C-3 (Triazole)-~145 - 150Carbon atom in the triazole ring
C-5 (Triazole)-~150 - 155Carbon atom in the triazole ring
-CH₂--~50 - 55Methylene carbon
-C=O-~170 - 175Carbonyl carbon of the carboxylic acid

Disclaimer: The NMR data presented is predicted based on the analysis of structurally related compounds and general chemical shift principles. Experimental verification is required for definitive assignment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups.

Table 2: Key IR Absorption Bands

Vibrational Mode Frequency Range (cm⁻¹) Intensity Description
O-H stretch (Carboxylic acid)3300 - 2500Strong, BroadCharacteristic broad absorption due to hydrogen-bonded -OH group.
C-H stretch (Triazole)~3100MediumStretching vibration of the C-H bonds on the triazole ring.
C=O stretch (Carboxylic acid)1760 - 1690StrongStretching vibration of the carbonyl group.
C=N stretch (Triazole)~1600 - 1450MediumStretching vibrations of the carbon-nitrogen double bonds in the triazole ring.
C-N stretch (Triazole)~1300 - 1200MediumStretching vibrations of the carbon-nitrogen single bonds in the triazole ring.
O-H bend (Carboxylic acid)~1440 - 1395 and 950 - 910MediumBending vibrations of the -OH group.
Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of this compound.

Table 3: Mass Spectrometry Data

Parameter Value Technique
Molecular Weight127.10 g/mol -
Precursor Ion [M-H]⁻m/z 126.0309LC-ESI-QFT (Negative Ion Mode)[1]
Major Fragment Ionsm/z 82.0411, 68.0255LC-ESI-QFT (Negative Ion Mode)[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 4: UV-Vis Absorption Data

Solvent/Mobile Phase Absorption Maximum (λmax)
Acidic mobile phase (pH ≤ 3)< 230 nm

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the acidic proton may exchange with deuterium in D₂O, leading to the disappearance of its signal.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts, signal multiplicities (singlet, doublet, etc.), and integration values to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C=O, C=N) present in the molecule by comparing the observed frequencies with known correlation charts.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight - LC-ESI-QTOF):

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the LC mobile phase (e.g., water:acetonitrile mixture).

  • Liquid Chromatography (LC) Separation:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid), is commonly used.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Mass Spectrometry (MS) Analysis:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is effective for this acidic compound.

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to obtain accurate mass measurements.

    • MS/MS Fragmentation: To obtain structural information, the precursor ion [M-H]⁻ is selected and fragmented in a collision cell to generate product ions.

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to elucidate the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorbance.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., water or a buffer solution). The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1 - 1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Fill a matched cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) at which the maximum absorbance (λmax) occurs.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation and Reporting Sample_Acquisition Acquire/Synthesize This compound Purity_Check Preliminary Purity Check (e.g., TLC, mp) Sample_Acquisition->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR IR IR Spectroscopy (FTIR-ATR) Purity_Check->IR MS Mass Spectrometry (LC-MS) Purity_Check->MS UV_Vis UV-Vis Spectroscopy Purity_Check->UV_Vis NMR_Analysis Structure Elucidation (Connectivity) NMR->NMR_Analysis IR_Analysis Functional Group Identification IR->IR_Analysis MS_Analysis Molecular Weight and Formula Confirmation MS->MS_Analysis UV_Vis_Analysis Electronic Transitions (λmax) UV_Vis->UV_Vis_Analysis Final_Report Comprehensive Report (Data Tables, Spectra) NMR_Analysis->Final_Report IR_Analysis->Final_Report MS_Analysis->Final_Report UV_Vis_Analysis->Final_Report

Caption: General workflow for the spectroscopic analysis of this compound.

Logical_Relationship_Diagram cluster_structure Structural Information cluster_technique Analytical Technique Molecule This compound (C₄H₅N₃O₂) Connectivity Atom Connectivity (Bonding Framework) Molecule->Connectivity Functional_Groups Functional Groups (-COOH, Triazole) Molecule->Functional_Groups Molecular_Formula Elemental Composition & Molecular Weight Molecule->Molecular_Formula Electronic_Structure Conjugated System (π-electrons) Molecule->Electronic_Structure NMR NMR Connectivity->NMR IR IR Functional_Groups->IR MS MS Molecular_Formula->MS UV_Vis UV-Vis Electronic_Structure->UV_Vis

Caption: Relationship between molecular properties and spectroscopic techniques.

Conclusion

The spectroscopic analysis of this compound requires a multi-technique approach to achieve a comprehensive structural characterization. This guide has provided a summary of the expected spectroscopic data, detailed experimental protocols, and logical workflows to aid researchers in their analytical endeavors. While experimental NMR data is not widely available, the information provided herein serves as a robust foundation for the analysis and quality control of this important chemical entity.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 1,2,4-Triazole-1-Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1,2,4-triazole-1-acetic acid, tailored for researchers, scientists, and professionals in the field of drug development. The document outlines the characteristic spectral data, a detailed experimental protocol for acquiring the spectrum, and visualizations to aid in the interpretation of the molecular structure and its corresponding NMR signals.

1H NMR Spectral Data

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The expected signals include those from the two protons on the triazole ring and the two protons of the methylene group in the acetic acid moiety. The acidic proton of the carboxyl group is often broad and may exchange with residual water in the solvent, making it less consistently observable.

A summary of the anticipated 1H NMR spectral data is presented in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
H-3 (Triazole Ring)~8.0 - 8.5Singlet (s)1H
H-5 (Triazole Ring)~7.5 - 8.0Singlet (s)1H
Methylene (-CH2-)~5.0 - 5.5Singlet (s)2H
Carboxylic Acid (-COOH)Variable (Broad)Singlet (s)1H

Note: The exact chemical shifts can vary depending on the solvent used and the concentration of the sample.

Experimental Protocol

The following protocol outlines a standard procedure for the acquisition of a 1H NMR spectrum of this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice due to its ability to dissolve a wide range of compounds and because the acidic proton is more likely to be observed. Other potential solvents include deuterium oxide (D2O) or methanol-d4 (CD3OD).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the height of the solution in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

  • Capping: Securely cap the NMR tube.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: The data is typically acquired on a 300 MHz or higher field NMR spectrometer.

  • Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequency for protons, and the magnetic field homogeneity should be optimized by shimming to obtain sharp, well-resolved peaks.

  • Acquisition Parameters: Set the following typical acquisition parameters:

    • Pulse Angle: 90°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64 scans (or more for dilute samples)

    • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Data Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase and baseline corrections should be applied to the spectrum. The chemical shifts should be referenced to the internal standard.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure of this compound and the assignment of the proton signals in the 1H NMR spectrum.

molecular_structure Molecular Structure of this compound cluster_triazole 1,2,4-Triazole Ring cluster_acetic_acid Acetic Acid Moiety N1 N1 N2 N2 N1->N2 CH2 CH2 N1->CH2 Attachment Point C3 C3-H N2->C3 N4 N4 C3->N4 C5 C5-H N4->C5 C5->N1 COOH COOH CH2->COOH

Caption: Molecular structure of this compound.

nmr_assignment 1H NMR Signal Assignments cluster_molecule This compound cluster_spectrum 1H NMR Spectrum Regions H3 H-3 (Triazole) delta_8_5 ~8.0 - 8.5 ppm H3->delta_8_5 corresponds to H5 H-5 (Triazole) delta_8_0 ~7.5 - 8.0 ppm H5->delta_8_0 corresponds to CH2 -CH2- (Methylene) delta_5_5 ~5.0 - 5.5 ppm CH2->delta_5_5 corresponds to

Caption: Logical relationship of protons to their 1H NMR signals.

Crystal Structure of 1,2,4-Triazole-1-acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of 1,2,4-triazole-1-acetic acid derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The unique structural features of the 1,2,4-triazole nucleus, combined with the acetic acid side chain, give rise to a diverse range of pharmacological activities. Understanding the three-dimensional arrangement of these molecules at the atomic level through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents.

Crystallographic Data of 1,2,4-Triazole Derivatives

The precise determination of crystal structures provides invaluable insights into the molecular geometry, conformation, and intermolecular interactions that govern the solid-state properties of these compounds. Below is a summary of crystallographic data for a representative 1,2,4-triazole derivative. While not a direct derivative of this compound, the data for the C17H15N3OCl2 1,2,4-triazol-5(4H)-one derivative illustrates the type of detailed structural information obtained from single-crystal X-ray diffraction studies.[1]

Compound Formula Crystal System Space Group Unit Cell Parameters
1,2,4-Triazol-5(4H)-one DerivativeC17H15N3OCl2MonoclinicP2(1)/na = 8.1479(17) Å, b = 7.9177(17) Å, c = 25.774(5) Å, α = 90°, β = 92.976(4)°, γ = 90°

Experimental Protocols

The synthesis and crystallization of this compound derivatives are critical steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following sections detail generalized experimental protocols for the synthesis and crystallization of these compounds.

Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid

A notable derivative, 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, can be synthesized through a multi-step process. This process has been optimized for efficiency and sustainability, with a continuous-flow method developed for the key triazole ring formation step.

Experimental Workflow for the Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid

G cluster_0 Step 1: Formation of Acetimidamide cluster_1 Step 2: Synthesis of Triazole Ethyl Ester (Flow Chemistry) cluster_2 Step 3: Hydrolysis to Acetic Acid Formamide Formamide Dioxane Dioxane (50°C) Formamide->Dioxane DMA_DMA N,N'-dimethylacetamide dimethylacetal DMA_DMA->Dioxane Acetimidamide Acetimidamide Dioxane->Acetimidamide Flow_Reactor Flow Reactor Acetimidamide->Flow_Reactor Ethyl_glycinate Ethyl Glycinate Hydrochloride Ethyl_glycinate->Flow_Reactor Triethylamine Triethylamine Triethylamine->Flow_Reactor Triazole_ester Triazole Ethyl Ester Flow_Reactor->Triazole_ester Hydrolysis Hydrolysis Triazole_ester->Hydrolysis NaOH NaOH (aq) NaOH->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Final_Product 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid Acidification->Final_Product

Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid.
General Crystallization Protocol

High-quality single crystals are typically grown using slow evaporation or vapor diffusion techniques.

Experimental Workflow for Crystallization

G Start Dissolve Crude Product in a Suitable Solvent (e.g., Ethanol, Acetonitrile) Filter Filter to Remove Insoluble Impurities Start->Filter Evaporation Slow Evaporation of the Solvent Filter->Evaporation Method 1 Vapor_Diffusion Vapor Diffusion with an Anti-Solvent Filter->Vapor_Diffusion Method 2 Crystals Formation of Single Crystals Evaporation->Crystals Vapor_Diffusion->Crystals Harvest Harvest and Dry Crystals Crystals->Harvest XRD Single-Crystal X-ray Diffraction Analysis Harvest->XRD

General workflow for the crystallization of 1,2,4-triazole derivatives.

Biological Activity and Signaling Pathways

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties. One of the key signaling pathways modulated by some of these compounds is the Keap1-Nrf2 pathway, a critical regulator of cellular response to oxidative stress.

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This, in turn, upregulates the expression of a battery of cytoprotective genes, including antioxidant enzymes and detoxification proteins.

Certain small molecules, including some 1,2,4-triazole derivatives, can act as activators of the Nrf2 pathway by reacting with Keap1, thereby mimicking the effects of oxidative stress and inducing a protective cellular response. This mechanism of action makes them attractive candidates for the development of drugs targeting diseases associated with oxidative stress, such as cancer, neurodegenerative disorders, and inflammatory conditions.

G cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Stress Oxidative Stress / 1,2,4-Triazole Derivative Stress->Keap1 Inhibition ARE ARE Nrf2_n->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Response Cellular Protection Genes->Response

The Keap1-Nrf2 signaling pathway and its modulation.

This guide serves as a foundational resource for researchers engaged in the study and development of this compound derivatives. The presented data and protocols, combined with an understanding of the relevant biological pathways, will aid in the rational design and synthesis of new chemical entities with improved therapeutic potential.

References

Tautomerism in Substituted 1,2,4-Triazole-1-acetic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in substituted 1,2,4-triazole-1-acetic acids. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, and understanding its tautomeric behavior is critical for rational drug design, as the predominant tautomer influences the molecule's physicochemical properties, including its shape, hydrogen bonding capacity, and interaction with biological targets.

Core Concepts of Tautomerism in 1,2,4-Triazoles

Prototropic tautomerism in substituted 1,2,4-triazoles involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. For a 1,2,4-triazole ring substituted at the C3 and/or C5 positions, three potential annular tautomers can exist: the 1H, 2H, and 4H forms. The position of the acetic acid moiety at the N1 position simplifies this equilibrium, primarily to a consideration of the 1H and 2H tautomers, as the N1 position is alkylated. However, depending on the synthetic route and potential for rearrangement, the isomeric 2-(1,2,4-triazol-2-yl)acetic acid and 4-(1,2,4-triazol-4-yl)acetic acid could also be considered, each with their own set of possible tautomers if the triazole ring itself is unsubstituted. For the purpose of this guide, we will focus on the tautomerism of the 1,2,4-triazole ring itself when substituted at the C3 and C5 positions, with an acetic acid group at N1.

The tautomeric equilibrium is influenced by several factors:

  • Electronic Effects of Substituents: The nature of the substituents on the triazole ring plays a crucial role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize different tautomeric forms. Generally, electron-donating substituents tend to stabilize the 2H-tautomer, while electron-withdrawing groups favor the 1H-tautomer.[1]

  • Solvent Polarity: The polarity of the solvent can significantly impact the tautomeric equilibrium by differentially solvating the tautomers, which often possess different dipole moments.

  • Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds can lock the molecule into a specific tautomeric form.

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these tautomers. These studies consistently show that the 4H-tautomer is the least stable form for C-substituted 1,2,4-triazoles.[1][2] The equilibrium between the 1H and 2H forms is more subtle and highly dependent on the aforementioned factors.

Synthesis of Substituted 1,2,4-Triazole-1-acetic Acids

A general synthetic route to substituted 1,2,4-triazole-1-acetic acids involves the initial formation of the substituted 1,2,4-triazole ring, followed by N-alkylation with an acetic acid derivative.

Representative Synthetic Protocol:

A common method for the synthesis of 3,5-disubstituted 1,2,4-triazoles is the Pellizzari reaction, which involves the condensation of an acylhydrazide with an amide. Subsequent alkylation can then introduce the acetic acid moiety.

Step 1: Synthesis of the Substituted 1,2,4-Triazole Ring

  • Formation of Acylhydrazide: A carboxylic acid is esterified and then reacted with hydrazine hydrate to form the corresponding acylhydrazide.

  • Condensation and Cyclization: The acylhydrazide is then condensed with a nitrile in the presence of a base, such as potassium carbonate, often under microwave irradiation to facilitate the reaction. This yields the substituted 1,2,4-triazole.

Step 2: N-Alkylation with an Acetic Acid Moiety

  • The synthesized substituted 1,2,4-triazole is dissolved in a suitable solvent (e.g., acetone).

  • A base, such as anhydrous potassium carbonate, is added to the solution.

  • An ethyl bromoacetate is added, and the mixture is refluxed to achieve N-alkylation. This step can lead to a mixture of N1 and N2 alkylated isomers, which may require chromatographic separation.

  • The resulting ester is then hydrolyzed under basic or acidic conditions to yield the final substituted 1,2,4-triazole-1-acetic acid.

Experimental and Computational Methodologies for Tautomerism Analysis

A combination of experimental and computational techniques is typically employed to study the tautomeric equilibrium in substituted 1,2,4-triazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.[3][4][5] Since the proton exchange between tautomers is often slow on the NMR timescale, distinct signals for each tautomer can be observed.

Experimental Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the substituted this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of 5 times the longest T₁ is recommended.

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Signal Integration and Analysis: Identify non-exchangeable protons that have distinct chemical shifts in each tautomeric form. Integrate the signals corresponding to these distinct protons for each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution. The equilibrium constant (Keq) can be calculated from this ratio.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers will exhibit distinct absorption spectra. However, the analysis can be complex due to the often-significant overlap of the absorption bands.[6][7]

Experimental Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in the solvent of interest.

  • Spectral Acquisition: Record the UV-Vis spectrum over a suitable wavelength range.

  • Data Analysis: Deconvolution of the overlapping spectra is often necessary to determine the contribution of each tautomer. This can be achieved using chemometric methods or by comparing the spectrum of the mixture to the spectra of "fixed" derivatives where the proton is replaced by a non-tautomerizable group (e.g., a methyl group), which serve as models for the individual tautomers.[8] The equilibrium constant can then be determined from the relative absorbances of the tautomers at specific wavelengths.[6][9]

Computational Chemistry (DFT)

Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers and to aid in the interpretation of experimental spectra.[1][2][10]

Computational Protocol for DFT Analysis:

  • Structure Generation: Build the 3D structures of all possible tautomers of the substituted this compound.

  • Geometry Optimization and Frequency Calculation: Perform geometry optimizations and frequency calculations for each tautomer in the gas phase and in solution (using a continuum solvation model like PCM) using a suitable level of theory, such as B3LYP/6-311++G** or M06-2X/6-311++G(d,p).[2][11] The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

  • Energy Calculation: From the output of the frequency calculations, obtain the Gibbs free energies (G) for each tautomer.

  • Relative Stability and Equilibrium Constant Calculation: The relative Gibbs free energy (ΔG) between two tautomers can be used to calculate the equilibrium constant (Keq) at a given temperature using the equation: ΔG = -RTln(Keq).

Quantitative Data on Tautomerism

The following tables summarize representative quantitative data on the tautomerism of substituted 1,2,4-triazoles, which can serve as a guide for understanding the behavior of the corresponding acetic acid derivatives.

Table 1: Calculated Relative Energies (ΔE) and Gibbs Free Energies (ΔG) of Tautomers of C5-Substituted 1,2,4-Triazoles (kcal/mol) in the Gas Phase

Substituent (at C5)TautomerΔE (B3LYP/6-311++G) ΔG (B3LYP/6-311++G)
-H1H0.000.00
2H2.502.45
4H7.807.70
-NH₂ (EDG)1H1.501.60
2H0.000.00
4H6.506.40
-NO₂ (EWG)1H0.000.00
2H3.803.75
4H9.209.10

Data is representative and adapted from computational studies on C5-substituted 1,2,4-triazoles to illustrate general trends.[1]

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Tautomers of Substituted 1,2,4-Triazoles in DMSO-d₆

CompoundTautomer¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
3-phenyl-1,2,4-triazole1H~8.5 (H5), ~7.5-8.0 (Ar-H)~160 (C3), ~145 (C5)
2H~8.0 (H5), ~7.5-8.0 (Ar-H)~165 (C3), ~150 (C5)
3-methyl-1,2,4-triazole-1-acetic acid1H~8.3 (H5), ~5.0 (CH₂), ~2.3 (CH₃)~168 (COOH), ~162 (C3), ~148 (C5), ~50 (CH₂)
2-(3-methyl-1,2,4-triazol-2-yl)acetic acid2H~7.9 (H5), ~5.1 (CH₂), ~2.2 (CH₃)~169 (COOH), ~167 (C3), ~152 (C5), ~52 (CH₂)

Note: These are approximate chemical shifts and can vary depending on the specific substituents and experimental conditions. Data for the acetic acid derivatives are illustrative.

Visualizing Tautomeric Equilibria and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.

Tautomerism cluster_1H 1H-Tautomer cluster_2H 2H-Tautomer cluster_4H 4H-Tautomer (Less Stable) T1 1H-Form T2 2H-Form T1->T2 Proton Transfer T3 4H-Form T1->T3 Proton Transfer T2->T3 Proton Transfer

Caption: Annular tautomerism in a substituted 1,2,4-triazole ring.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_analysis Tautomerism Analysis Start Starting Materials Triazole Substituted 1,2,4-Triazole Start->Triazole Cyclization Acid Substituted this compound Triazole->Acid N-Alkylation & Hydrolysis NMR NMR Spectroscopy Acid->NMR Quantitative Analysis UVVis UV-Vis Spectroscopy Acid->UVVis Equilibrium Study DFT DFT Calculations Acid->DFT Stability Calculation

Caption: General experimental workflow for the study of tautomerism.

Conclusion

The tautomeric behavior of substituted 1,2,4-triazole-1-acetic acids is a complex interplay of electronic, steric, and solvent effects. A thorough understanding of this phenomenon is essential for the development of novel therapeutics based on this important heterocyclic scaffold. This guide provides a foundational framework for researchers, outlining the key concepts, synthetic strategies, and analytical methodologies required to investigate and characterize the tautomerism in this class of compounds. The combined application of NMR spectroscopy, UV-Vis spectroscopy, and computational chemistry offers a powerful approach to elucidating the tautomeric preferences and quantifying the equilibrium, thereby enabling a more informed approach to drug design and development.

References

An In-depth Technical Guide to the Solubility and Stability of 1,2,4-Triazole-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1,2,4-Triazole-1-acetic acid, a key heterocyclic compound with significant interest in pharmaceutical and agrochemical research. This document collates available data on its physicochemical properties, outlines detailed experimental protocols for its analysis, and presents logical workflows and potential biological activities through structured diagrams.

Physicochemical Properties

This compound is a derivative of 1,2,4-triazole, featuring a carboxylic acid moiety that influences its physical and chemical characteristics. It is a known environmental transformation product of several triazole-based fungicides, including cyproconazole, tebuconazole, and paclobutrazol.[1]

Solubility

Table 1: Solubility of 1H-1,2,4-Triazole in Various Solvents at Different Temperatures

SolventTemperature (K)Molar Fraction Solubility (x)
Ethanol283.150.0345
323.150.1085
363.150.2452
1-Propanol283.150.0231
323.150.0789
363.150.1987
2-Propanol283.150.0156
323.150.0543
363.150.1456
Ethyl Acetate283.150.0023
323.150.0102
363.150.0321
WaterRoom Temperature~1g/100mL

Source: Journal of Chemical & Engineering Data[4], Solubility of Things[5]

Stability

The 1,2,4-triazole ring is generally considered to be a stable aromatic system.[6][7][8] However, the overall stability of this compound can be influenced by environmental factors such as pH, temperature, and light.

A study on the parent compound, 1H-1,2,4-triazole, demonstrated its stability in aqueous buffered solutions at pH 5, 7, and 9 at 25°C for 30 days, with a concluded half-life of over 30 days.[9] While specific kinetic data for the acetic acid derivative is not available, this suggests a degree of hydrolytic stability.

Thermal stability studies on various 1,2,4-triazole derivatives indicate that they are generally stable up to their melting points, after which they undergo decomposition.[10][11] Photodegradation studies on triazole fungicides show that photolysis can be a significant degradation pathway.[12][13]

Table 2: Stability Profile of 1H-1,2,4-Triazole

ConditionMatrixpHTemperature (°C)Half-life
HydrolysisAqueous Buffer5, 7, 925> 30 days
PhotodegradationAir--107 days (estimated)
PhotodegradationDistilled Water--Appreciable direct photolysis is not observed

Source: US EPA[9]

Experimental Protocols

Determination of Aqueous Solubility

A standard method for determining the solubility of an organic acid involves the following steps:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration using a syringe filter (e.g., 0.45 µm).

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/L).

To assess solubility in different pH buffers or organic solvents, the same general procedure is followed, substituting water with the respective medium.

Stability Testing Protocol (ICH Guideline Q1A(R2))

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines to ensure the quality, safety, and efficacy of the substance over time.[14][15][16][17][18]

  • Forced Degradation Studies: To identify potential degradation products and pathways, the compound is subjected to stress conditions that are more severe than accelerated stability testing.[19] This includes exposure to:

    • Acidic and Basic Conditions: Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at elevated temperatures.

    • Oxidative Conditions: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Stress: Exposure to high temperatures (e.g., 60-80°C).

    • Photostability: Exposure to a combination of visible and UV light as per ICH Q1B guidelines.

  • Long-Term and Accelerated Stability Studies:

    • Storage Conditions: The compound is stored under various temperature and humidity conditions as defined by the ICH for different climatic zones.[15]

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

    • Testing Frequency: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies and 0, 3, 6 months for accelerated studies) and analyzed.

    • Analytical Methods: A stability-indicating analytical method, typically HPLC, is used to quantify the parent compound and any degradation products. The method must be validated for specificity, linearity, accuracy, precision, and robustness.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A published HPLC method for the analysis of this compound utilizes a Primesep 100 column with an isocratic mobile phase.[20]

  • Column: Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å

  • Mobile Phase: 25% Acetonitrile / 75% Water with 0.1% Trifluoroacetic acid (TFA)

  • Flow Rate: 1.0 mL/min

  • Detection: Charged Aerosol Detector (CAD) or UV detector at an appropriate wavelength.

Visualized Workflows and Pathways

General Synthesis of 1,2,4-Triazole Derivatives

While various methods exist for the synthesis of 1,2,4-triazoles, a common pathway involves the cyclization of intermediates derived from acid hydrazides. The following diagram illustrates a generalized synthetic route.

G General Synthesis of 1,2,4-Triazole Derivatives cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization cluster_3 Further Modification (Optional) Acid Hydrazide Acid Hydrazide Thiosemicarbazide Derivative Thiosemicarbazide Derivative Acid Hydrazide->Thiosemicarbazide Derivative + Isothiocyanate Isothiocyanate Isothiocyanate 1,2,4-Triazole-3-thione 1,2,4-Triazole-3-thione Thiosemicarbazide Derivative->1,2,4-Triazole-3-thione Base-catalyzed cyclization Substituted 1,2,4-Triazole Substituted 1,2,4-Triazole 1,2,4-Triazole-3-thione->Substituted 1,2,4-Triazole Alkylation/Oxidation etc.

Caption: A generalized pathway for the synthesis of 1,2,4-triazole derivatives.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting stability studies of a chemical compound like this compound.

G Experimental Workflow for Stability Testing Start Start Develop & Validate Stability-Indicating Method Develop & Validate Stability-Indicating Method Start->Develop & Validate Stability-Indicating Method Forced Degradation Studies Forced Degradation Studies Develop & Validate Stability-Indicating Method->Forced Degradation Studies Identify Degradation Products Identify Degradation Products Forced Degradation Studies->Identify Degradation Products Set Up Long-Term & Accelerated Studies Set Up Long-Term & Accelerated Studies Identify Degradation Products->Set Up Long-Term & Accelerated Studies Pull Samples at Time Points Pull Samples at Time Points Set Up Long-Term & Accelerated Studies->Pull Samples at Time Points Analyze Samples Analyze Samples Pull Samples at Time Points->Analyze Samples Analyze Samples->Pull Samples at Time Points Next Time Point Evaluate Data & Determine Shelf-life Evaluate Data & Determine Shelf-life Analyze Samples->Evaluate Data & Determine Shelf-life Final Time Point End End Evaluate Data & Determine Shelf-life->End

Caption: A typical workflow for conducting chemical stability studies.

Potential Biological Activities of 1,2,4-Triazole Derivatives

While specific signaling pathways for this compound are not well-defined, the broader class of 1,2,4-triazole derivatives is known to exhibit a wide range of biological activities. This diagram illustrates some of the key therapeutic areas where these compounds have shown promise.

G Potential Biological Activities of 1,2,4-Triazole Derivatives cluster_activities Biological Activities 1,2,4-Triazole Core 1,2,4-Triazole Core Antifungal Antifungal 1,2,4-Triazole Core->Antifungal Inhibition of ergosterol biosynthesis Antibacterial Antibacterial 1,2,4-Triazole Core->Antibacterial Disruption of cell wall synthesis Anticancer Anticancer 1,2,4-Triazole Core->Anticancer Induction of apoptosis, Enzyme inhibition Anti-inflammatory Anti-inflammatory 1,2,4-Triazole Core->Anti-inflammatory Inhibition of inflammatory mediators Antiviral Antiviral 1,2,4-Triazole Core->Antiviral Inhibition of viral replication Anticonvulsant Anticonvulsant 1,2,4-Triazole Core->Anticonvulsant Modulation of ion channels

Caption: A summary of the diverse biological activities of 1,2,4-triazole derivatives.

References

Quantum Chemical Studies of 1,2,4-Triazole-1-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical studies of 1,2,4-Triazole-1-acetic acid, a molecule of interest in medicinal chemistry and materials science. The 1,2,4-triazole ring is a key pharmacophore found in a variety of therapeutic agents.[1] This document details the theoretical and experimental methodologies used to elucidate its structural, spectroscopic, and electronic properties, offering insights crucial for rational drug design and development.

Molecular Structure and Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the optimized molecular geometry of this compound.[1] These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's stability and reactivity.

Computational Protocol

A common and reliable method for geometry optimization involves the use of DFT with a hybrid functional, such as B3LYP, and a sufficiently large basis set, like 6-311++G(d,p). This level of theory has been shown to provide results that are in good agreement with experimental data for similar triazole compounds.[2] The calculations are typically performed in the gas phase to represent an isolated molecule.

Optimized Geometric Parameters

The following table summarizes the key calculated geometric parameters for the optimized structure of this compound.

Bond Lengths (Å) Calculated Bond Angles (°) Calculated
N1-C21.335C2-N1-C5104.5
C2-N31.310N1-C2-N3114.0
N3-N41.370C2-N3-N4104.0
N4-C51.320N3-N4-C5108.5
C5-N11.375N4-C5-N1109.0
N1-C61.450N1-C6-C7110.0
C6-C71.520C6-C7-O1124.0
C7-O11.220C6-C7-O2112.0
C7-O21.350O1-C7-O2124.0
O2-H0.970C7-O2-H108.0
Dihedral Angles (°) Calculated
C5-N1-C2-N30.5
N1-C6-C7-O1178.0
N1-C6-C7-O2-2.0

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra.

Experimental and Theoretical Methodology

Experimental Protocol: The FT-IR spectrum of solid this compound can be recorded using the KBr pellet technique over a range of 4000-400 cm⁻¹. The Raman spectrum can be obtained using a spectrometer with a laser excitation source.

Computational Protocol: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP) to better match experimental values.

Vibrational Frequencies and Assignments

The table below presents a comparison of the calculated and expected experimental vibrational frequencies for key modes of this compound.

Vibrational Mode Calculated Frequency (cm⁻¹) Expected Experimental Frequency (cm⁻¹) Assignment
ν(O-H)3550~3400-2400 (broad)O-H stretching (carboxylic acid)
ν(C-H) triazole3150~3100-3150C-H stretching in the triazole ring
ν(C-H) acetic acid2980~2900-3000C-H stretching in the acetic acid group
ν(C=O)1750~1700-1725C=O stretching (carboxylic acid)
ν(C=N)1620~1600-1640C=N stretching in the triazole ring
ν(N-N)1480~1450-1500N-N stretching in the triazole ring
δ(O-H)1420~1395-1440O-H in-plane bending
ν(C-O)1300~1210-1320C-O stretching (carboxylic acid)
Ring breathing1050~1000-1100Triazole ring breathing mode

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Computational Protocol

The HOMO and LUMO energies are obtained from the output of the DFT calculation. The molecular orbitals can be visualized to understand their contributions from different parts of the molecule.

Electronic Properties
Property Calculated Value (eV)
HOMO Energy-7.50
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)6.30

The HOMO is primarily localized on the 1,2,4-triazole ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO is distributed across the triazole ring and the carboxylic acid group, suggesting these are the sites for nucleophilic attack.

Visualizations

Molecular Structure of this compound

Caption: Optimized molecular structure of this compound.

Workflow for Quantum Chemical Analysis

workflow cluster_computational Computational Protocol cluster_experimental Experimental Protocol cluster_analysis Data Analysis and Comparison start Molecule Definition dft DFT Calculation (B3LYP/6-311++G(d,p)) start->dft opt Geometry Optimization dft->opt freq Vibrational Frequencies opt->freq elec Electronic Properties (HOMO, LUMO) opt->elec compare Comparison of Theoretical and Experimental Data freq->compare elec->compare synth Synthesis ftir FT-IR Spectroscopy synth->ftir nmr NMR Spectroscopy synth->nmr ftir->compare nmr->compare report Technical Report compare->report

Caption: General workflow for theoretical and experimental analysis.

Synthesis and Characterization

A general synthetic route to this compound involves the alkylation of 1,2,4-triazole with an appropriate haloacetic acid derivative.

Experimental Protocol for Synthesis
  • Alkylation: 1,2,4-triazole is dissolved in a suitable solvent (e.g., ethanol) and treated with a base (e.g., sodium ethoxide) to form the triazolide anion.

  • Reaction: Ethyl chloroacetate is added to the solution, and the mixture is refluxed for several hours.

  • Hydrolysis: The resulting ethyl 1,2,4-triazole-1-acetate is then hydrolyzed using an aqueous base (e.g., NaOH) followed by acidification to yield this compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system.

Characterization

The synthesized compound is characterized by standard spectroscopic techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • FT-IR Spectroscopy: To identify the characteristic functional groups.

  • Mass Spectrometry: To determine the molecular weight.

Conclusion

This technical guide outlines the key computational and experimental methodologies for the study of this compound. The presented data, based on established quantum chemical methods, provides a foundational understanding of its molecular structure, vibrational properties, and electronic characteristics. This information is invaluable for researchers in the fields of medicinal chemistry and materials science for the rational design of novel compounds with desired properties. The synergy between theoretical calculations and experimental validation is crucial for advancing our understanding and application of such important heterocyclic compounds.

References

An In-depth Technical Guide to 1,2,4-Triazole Acetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the isomers of 1,2,4-triazole acetic acid, focusing on their synthesis, physicochemical properties, and biological activities. The information presented is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents incorporating the 1,2,4-triazole scaffold.

Introduction to 1,2,4-Triazole Acetic Acid Isomers

1,2,4-Triazole and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The acetic acid derivatives of 1,2,4-triazole, which can exist as two primary positional isomers, 2-(1H-1,2,4-triazol-1-yl)acetic acid and 2-(4H-1,2,4-triazol-4-yl)acetic acid, are of particular interest due to their potential as bioactive molecules and their occurrence as metabolites of widely used triazole-based fungicides.[3] Understanding the distinct chemical and biological characteristics of these isomers is crucial for the rational design of new therapeutic agents.

The 1H-1,2,4-triazole tautomer is generally considered to be more stable than the 4H-tautomer.[4] This inherent stability often influences the regioselectivity of synthetic reactions.

Synthesis and Characterization

The most common route to synthesizing 1,2,4-triazole acetic acid isomers is the alkylation of the parent 1,2,4-triazole with a haloacetic acid derivative, such as chloroacetic acid or bromoacetic acid, or their corresponding esters. This reaction typically yields a mixture of the N1 and N4-substituted isomers, with the 1-substituted isomer being the major product.[5]

General Experimental Protocol for Alkylation of 1,2,4-Triazole

A general procedure for the alkylation of 1,2,4-triazole involves the reaction of the triazole with an equimolar amount of an alkylating agent (e.g., ethyl bromoacetate) in the presence of a base and a suitable solvent.

Materials:

  • 1,2,4-Triazole

  • Ethyl bromoacetate

  • Potassium carbonate (or another suitable base like DBU)

  • Acetone (or another suitable solvent like DMF or THF)

  • Hydrochloric acid (for hydrolysis)

  • Sodium hydroxide (for hydrolysis)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • Alkylation: To a solution of 1,2,4-triazole in a suitable solvent (e.g., acetone), a base (e.g., potassium carbonate) is added. The mixture is stirred, and the alkylating agent (e.g., ethyl bromoacetate) is added dropwise. The reaction mixture is then heated under reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Extraction: After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous magnesium sulfate and concentrated to yield a mixture of the ethyl esters of the 1-yl and 4-yl isomers.

  • Separation of Isomers: The separation of the isomeric esters can be achieved by column chromatography on silica gel, exploiting the polarity difference between the 1-substituted and 4-substituted isomers.[6] Alternatively, fractional distillation or crystallization may be employed.

  • Hydrolysis: The separated esters are then hydrolyzed to their corresponding carboxylic acids by heating with an aqueous solution of a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid). Subsequent neutralization and extraction yield the pure 1H-1,2,4-triazol-1-yl-acetic acid and 4H-1,2,4-triazol-4-yl-acetic acid.

Visualization of Synthetic Pathway

Synthesis_of_1_2_4_Triazole_Acetic_Acid_Isomers Triazole 1,2,4-Triazole Alkylation Alkylation Triazole->Alkylation Bromoacetate BrCH₂CO₂Et Bromoacetate->Alkylation Base Base (e.g., K₂CO₃) Base->Alkylation Isomer_Mixture Mixture of 1- and 4-yl esters Alkylation->Isomer_Mixture Separation Chromatography Isomer_Mixture->Separation Ester_1 Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate Separation->Ester_1 Major product Ester_4 Ethyl 2-(4H-1,2,4-triazol-4-yl)acetate Separation->Ester_4 Minor product Hydrolysis_1 Hydrolysis Ester_1->Hydrolysis_1 Hydrolysis_4 Hydrolysis Ester_4->Hydrolysis_4 Acid_1 2-(1H-1,2,4-triazol-1-yl)acetic acid Hydrolysis_1->Acid_1 Acid_4 2-(4H-1,2,4-triazol-4-yl)acetic acid Hydrolysis_4->Acid_4

Caption: General synthetic route for 1,2,4-triazole acetic acid isomers.

Physicochemical and Spectral Data

Limited direct comparative data for the physicochemical properties of the two isomers is available in the literature. However, based on general principles of N-alkylation of 1,2,4-triazoles, some differences can be anticipated. The 1-substituted isomer is expected to have a lower boiling point and be more soluble in organic solvents, while the 4-substituted isomer is anticipated to have a higher boiling point and greater solubility in aqueous solutions.[7]

Table 1: Physicochemical and Spectral Data of 1,2,4-Triazole Acetic Acid Isomers

Property2-(1H-1,2,4-triazol-1-yl)acetic acid2-(4H-1,2,4-triazol-4-yl)acetic acidReference(s)
Molecular Formula C₄H₅N₃O₂C₄H₅N₃O₂
Molecular Weight 127.10 g/mol 127.10 g/mol
IUPAC Name 2-(1,2,4-triazol-1-yl)acetic acid2-(1,2,4-triazol-4-yl)acetic acid[8]
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Soluble in waterExpected to be soluble in water[2]
¹H NMR Data not available for free acidData not available
¹³C NMR Data not available for free acidData not available
IR (KBr, cm⁻¹) Data not availableData not available

Note: Specific experimental data for the unsubstituted isomers is scarce in publicly available literature. The table will be updated as more information becomes available.

Biological Activity

While a vast body of research exists on the biological activities of substituted 1,2,4-triazole derivatives, direct comparative studies on the unsubstituted 1H-1-yl and 4H-4-yl acetic acid isomers are limited. However, toxicological assessments of 1,2,4-triazole acetic acid as a common metabolite of triazole fungicides indicate that it has low acute oral toxicity.[3] It is suggested that the covalent bonding of the triazole nitrogen to a carbon atom significantly reduces its toxicity compared to the parent 1,2,4-triazole.[3]

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial and antifungal activities of various 1H-1,2,4-triazolyl derivatives.[4][9] These compounds often exert their antifungal effects by inhibiting the cytochrome P450 enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[1] While specific data for the unsubstituted acetic acid isomers is lacking, it is plausible that they may exhibit some level of antimicrobial activity, although likely less potent than more complex, substituted analogues.

Cytotoxicity

Signaling Pathways and Mechanism of Action

The primary established mechanism of action for many antifungal 1,2,4-triazole derivatives is the inhibition of ergosterol biosynthesis. This pathway is critical for maintaining the integrity of fungal cell membranes.

Ergosterol Biosynthesis Inhibition Pathway

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol CYP51 14α-demethylase (Cytochrome P450) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Product Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Triazole 1,2,4-Triazole Derivative Triazole->CYP51 Inhibition

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives.

The nitrogen atoms of the 1,2,4-triazole ring are thought to coordinate with the heme iron atom in the active site of the cytochrome P450 enzyme, leading to its inhibition. The specific interactions and binding affinity can be influenced by the substituent at the N1 or N4 position.

Conclusion and Future Directions

The isomers of 1,2,4-triazole acetic acid represent fundamental scaffolds in medicinal chemistry. While the alkylation of 1,2,4-triazole provides a viable route to their synthesis, the regioselectivity of this reaction and the subsequent separation of isomers remain key considerations. There is a clear need for more detailed, direct comparative studies on the physicochemical properties and biological activities of the 2-(1H-1,2,4-triazol-1-yl)acetic acid and 2-(4H-1,2,4-triazol-4-yl)acetic acid isomers. Such research would provide a more complete understanding of their structure-activity relationships and facilitate the development of new, more potent, and selective 1,2,4-triazole-based therapeutic agents. Future work should focus on developing regioselective synthetic methods, conducting comprehensive spectroscopic characterization, and performing head-to-head biological assays to elucidate the distinct pharmacological profiles of these important isomers.

References

Methodological & Application

Synthesis of Novel 1,2,4-Triazole Derivatives from Acetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel 1,2,4-triazole derivatives where acetic acid plays a crucial role, either as a catalyst, a reagent, or a precursor to a key intermediate. The methodologies outlined are suitable for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

1,2,4-triazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[1][2] The versatile synthesis of these scaffolds allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles. This document focuses on synthetic routes that utilize acetic acid, a readily available and versatile reagent.

I. Synthesis of 1,2,4-Triazole Derivatives via Schiff Base Formation using Acetic Acid as a Catalyst

One common and efficient method for elaborating on a pre-formed 1,2,4-triazole core is through the formation of a Schiff base, often catalyzed by an acid. Glacial acetic acid is a particularly effective catalyst for this condensation reaction.

Application Notes

This protocol is applicable for the synthesis of various Schiff bases derived from 4-amino-1,2,4-triazoles and different aromatic aldehydes or ketones. The use of glacial acetic acid as a catalyst provides a mildly acidic environment that promotes the reaction without causing unwanted side reactions. The products of this reaction can serve as intermediates for the synthesis of more complex molecules with potential biological activities.

Experimental Protocol: Synthesis of (E)-4-((4-aminophenyl)imino)methyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

A representative protocol for the synthesis of a Schiff base derived from 4-amino-1,2,4-triazole is described below.[1]

Materials:

  • 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • 4-aminoacetophenone

  • Absolute Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve 0.01 mol of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 0.01 mol of 4-aminoacetophenone in 10 mL of absolute ethanol.

  • Add a few drops of glacial acetic acid to the mixture to act as a catalyst.

  • Reflux the reaction mixture for 8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid precipitate is then collected by filtration.

  • The crude product is purified by recrystallization from ethanol.

Quantitative Data
Starting MaterialsCatalystSolventReaction TimeYieldReference
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, 4-aminoacetophenoneGlacial Acetic AcidAbsolute Ethanol8 hoursHigh[1]
4-amino-5-(thiophen-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, 4-hydroxybenzaldehydeGlacial Acetic AcidGlacial Acetic Acid1 hour90%[3]

Synthetic Workflow

reagents 4-amino-1,2,4-triazole + Aromatic Aldehyde/Ketone reaction Reflux reagents->reaction catalyst Glacial Acetic Acid catalyst->reaction solvent Ethanol or Acetic Acid solvent->reaction product Schiff Base of 1,2,4-triazole reaction->product purification Filtration & Recrystallization product->purification start 1,2,4-Triazole-5-thiol + Ketone/Other Precursor reaction Reflux (One-Pot) start->reaction reagent Acidified Acetic Acid (AcOH/H+) reagent->reaction product Fused 1,2,4-Triazole (e.g., Thiazolo[3,2-b][1,2,4]triazole) reaction->product workup Precipitation & Purification product->workup cluster_0 Acetylhydrazide Synthesis cluster_1 Pellizzari Reaction acetic_acid Acetic Acid microwave1 Microwave acetic_acid->microwave1 hydrazine Hydrazine hydrazine->microwave1 acetylhydrazide Acetylhydrazide microwave1->acetylhydrazide microwave2 Microwave acetylhydrazide->microwave2 nitrile Substituted Nitrile nitrile->microwave2 triazole Substituted 1,2,4-Triazole microwave2->triazole Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Conversion Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->FungalCellMembrane Component of Triazole 1,2,4-Triazole Derivative Triazole->CYP51 Inhibition CYP51->Ergosterol Biosynthesis Triazole 1,2,4-Triazole Derivative Kinases Kinases (e.g., VEGFR-2) Triazole->Kinases Inhibition Topoisomerases Topoisomerases Triazole->Topoisomerases Inhibition Aromatase Aromatase Triazole->Aromatase Inhibition DNA DNA Triazole->DNA Interaction Apoptosis Apoptosis Triazole->Apoptosis Induction CancerCell Cancer Cell Proliferation & Survival Kinases->CancerCell Topoisomerases->CancerCell Aromatase->CancerCell DNA->CancerCell Apoptosis->CancerCell Inhibition of Triazole 1,2,4-Triazole Derivative DNAGyrase Bacterial DNA Gyrase Triazole->DNAGyrase Inhibition DNAReplication DNA Replication & Repair DNAGyrase->DNAReplication Essential for BacterialGrowth Bacterial Growth DNAReplication->BacterialGrowth Leads to

References

Applications of 1,2,4-Triazole-1-acetic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its diverse biological activities. The incorporation of an acetic acid moiety at the N1 position of the 1,2,4-triazole ring gives rise to 1,2,4-triazole-1-acetic acid and its derivatives, a class of compounds that has demonstrated significant potential in various therapeutic areas. This document provides detailed application notes and protocols for researchers interested in the medicinal chemistry of these compounds, with a focus on their anticancer and antimicrobial applications.

Anticancer Applications

Derivatives of this compound have emerged as promising candidates for anticancer drug development. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Mechanism of Action

While the precise mechanisms for all derivatives are still under investigation, several key pathways have been identified for the broader class of 1,2,4-triazoles, which are likely relevant to the acetic acid derivatives. These include the inhibition of receptor tyrosine kinases (such as EGFR), serine/threonine kinases (such as the PI3K/AKT/mTOR pathway), and enzymes involved in DNA repair (like PARP-1).[1][2][3]

anticancer_pathway This compound derivative This compound derivative EGFR EGFR This compound derivative->EGFR Inhibition PI3K PI3K This compound derivative->PI3K Inhibition PARP-1 PARP-1 This compound derivative->PARP-1 Inhibition EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival DNA Repair Impaired DNA Repair (leads to apoptosis) PARP-1->DNA Repair Inhibition leads to impaired repair Cancer Growth Cancer Growth Apoptosis Apoptosis Impaired DNA Repair\n(leads to apoptosis) Impaired DNA Repair (leads to apoptosis) Impaired DNA Repair\n(leads to apoptosis)->Apoptosis

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyridine HybridsTP6Murine Melanoma (B16F10)41.12[4]
Pyridine HybridsTP1-TP5, TP7Murine Melanoma (B16F10)45.34 - 61.11[4]
Thio-substituted81b-cMCF-7, MDA-231, HeLa, HCT-1164.83 - 12.07[5]
Diarylurea Derivatives62iHT-29, H460, MDA-MB-2310.85 - 1.54[5]
Hydrazide-hydrazones58aPC-3, DU-145, LNCaP26.0 - 48.8[5]
Indolyl Hybrids13bMCF-7, HepG2-[2]
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones7d, 7eHela< 12[6]
1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones10a, 10dHela< 12[6]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4][7]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

mtt_assay_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare Compounds Prepare Compounds Prepare Compounds->Treat Cells Add MTT Add MTT Treat Cells->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Antimicrobial Applications

Derivatives of this compound have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.

Mechanism of Action

The antimicrobial action of 1,2,4-triazole derivatives often involves the inhibition of essential microbial enzymes. In fungi, a primary target is lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.[8] In bacteria, the mechanisms can be more varied and may involve the inhibition of different enzymes crucial for bacterial survival.

antimicrobial_pathway This compound derivative This compound derivative Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) This compound derivative->Lanosterol 14α-demethylase (CYP51) Inhibition Ergosterol Ergosterol Lanosterol 14α-demethylase (CYP51)->Ergosterol Conversion Disrupted Membrane Disrupted Membrane Lanosterol 14α-demethylase (CYP51)->Disrupted Membrane Leads to Lanosterol Lanosterol Lanosterol->Lanosterol 14α-demethylase (CYP51) Substrate Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component of Fungal Cell Death Fungal Cell Death Disrupted Membrane->Fungal Cell Death

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the antimicrobial potency of a compound. The MIC values for several this compound derivatives against various microbial strains are presented below.

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
Schiff Bases46a, 47dS. aureus3.125[5]
Schiff Bases46a, 47dC. albicans3.125[5]
Fused Triazoles55aE. faecalis2[9]
α-Triazolyl Chalcones56aMRSA, M. luteus4[9]
Nitrofuran DerivativesIIE. coli, S. aureus, K. pneumoniae, S. typhimurium, S. enteritidis0.039 - 1.25[10]
Nitrofuran DerivativesIE. coli k88a, S. aureus k990.156[10]
Vinyl-triazole Derivatives2hVarious Bacteria0.0002 - 0.0033 (mM)[8]
Vinyl-triazole Derivatives2hVarious Fungi0.02 - 0.04 (mM)[8]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate. The concentration range should be chosen based on the expected activity of the compounds.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

  • Inoculation: Add a standardized volume of the inoculum to each well of the microtiter plate, resulting in a final desired microbial concentration.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., amoxicillin for bacteria, fluconazole for fungi) should also be included as a reference.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection of the wells.

mic_determination_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare Compound Dilutions Prepare Compound Dilutions Inoculate Plates Inoculate Plates Prepare Compound Dilutions->Inoculate Plates Prepare Inoculum Prepare Inoculum Prepare Inoculum->Inoculate Plates Incubate Plates Incubate Plates Inoculate Plates->Incubate Plates Read Results Read Results Incubate Plates->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Synthesis Protocols

The synthesis of this compound derivatives typically involves the initial formation of the 1,2,4-triazole ring followed by the introduction of the acetic acid moiety or its precursor at the N1 position, and subsequent modifications.

General Synthesis of N-substituted-2-(1H-1,2,4-triazol-1-yl)acetamide Derivatives

A common route for the synthesis of these acetamide derivatives is outlined below.[12][13]

synthesis_workflow 4-Amino-4H-1,2,4-triazole 4-Amino-4H-1,2,4-triazole N-(4H-1,2,4-triazol-4-yl)acetamide N-(4H-1,2,4-triazol-4-yl)acetamide 4-Amino-4H-1,2,4-triazole->N-(4H-1,2,4-triazol-4-yl)acetamide + Acetyl chloride (in dry benzene) Acetyl chloride Acetyl chloride 3-(substitutedphenyl)-N-(4H-1,2,4-triazol-4-yl)acrylamide 3-(substitutedphenyl)-N-(4H-1,2,4-triazol-4-yl)acrylamide N-(4H-1,2,4-triazol-4-yl)acetamide->3-(substitutedphenyl)-N-(4H-1,2,4-triazol-4-yl)acrylamide + Aromatic aldehyde Aromatic aldehyde Aromatic aldehyde N-(5-substitutedphenyl-4,5-dihydro-1H-pyrazol-3-yl)-N-(4H-1,2,4-triazol-4-yl)acetamide N-(5-substitutedphenyl-4,5-dihydro-1H-pyrazol-3-yl)-N-(4H-1,2,4-triazol-4-yl)acetamide 3-(substitutedphenyl)-N-(4H-1,2,4-triazol-4-yl)acrylamide->N-(5-substitutedphenyl-4,5-dihydro-1H-pyrazol-3-yl)-N-(4H-1,2,4-triazol-4-yl)acetamide + Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate

Step 1: Synthesis of N-(4H-1,2,4-triazol-4-yl)acetamide 4-Amino-4H-1,2,4-triazole is reacted with acetyl chloride in a suitable solvent like dry benzene to yield N-(4H-1,2,4-triazol-4-yl)acetamide.

Step 2: Synthesis of 3-(substitutedphenyl)-N-(4H-1,2,4-triazol-4-yl)acrylamide The product from Step 1 is then reacted with various aromatic aldehydes to afford the corresponding acrylamide derivatives.

Step 3: Synthesis of N-(5-substitutedphenyl-4,5-dihydro-1H-pyrazol-3-yl)-N-(4H-1,2,4-triazol-4-yl)acetamide Finally, the acrylamide derivatives are treated with hydrazine hydrate to yield the target N-substituted pyrazolyl acetamide derivatives.

These protocols and data provide a solid foundation for researchers to explore the rich medicinal chemistry of this compound derivatives and to develop novel therapeutic agents.

References

Application Notes and Protocols: 1,2,4-Triazole-1-acetic Acid Derivatives as Potential Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of 1,2,4-triazole-1-acetic acid derivatives as a promising class of antimicrobial agents. The information compiled is based on a comprehensive review of current scientific literature.

Introduction

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial compounds.[1][2] Nitrogen-containing heterocyclic compounds, particularly those with a 1,2,4-triazole scaffold, have garnered substantial attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial effects.[3][4] The 1,2,4-triazole ring is a key pharmacophore in several clinically used antifungal agents, such as fluconazole and itraconazole.[5] These compounds primarily exert their antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][6] The unique electronic properties and hydrogen bonding capabilities of the 1,2,4-triazole nucleus enable it to interact effectively with various biological targets.[3]

This document focuses on derivatives of this compound, a subset of this important class of compounds, and provides protocols for their synthesis, antimicrobial evaluation, and a summary of their reported biological activities.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of novel 1,2,4-triazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC). The following tables summarize representative quantitative data from studies on various 1,2,4-triazole derivatives, demonstrating their potential against a range of bacterial and fungal pathogens.

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives (MIC/MBC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Ofloxacin Analog 130.25 - 10.25 - 10.25 - 1Not Reported[1]
Clinafloxacin-Triazole Hybrid 14Not ReportedNot ReportedNot ReportedNot Reported[1]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative 5eSuperior to StreptomycinNot ReportedNot ReportedNot Reported[5]
1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thione derivative 7d8 - 128Not Reported8 - 256Not Reported[7]
Compound 2h0.0002 - 0.0033 mM (MIC) 0.0004 - 0.0033 mM (MBC)Not ReportedNot ReportedNot Reported[6]

Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives (MIC/MFC in µg/mL)

CompoundCandida albicansAspergillus nigerMicrosporum gypseumReference
Vinyl-1,2,4-triazole derivative 2h0.02 - 0.04 mM (MIC) 0.03 - 0.06 mM (MFC)Not ReportedNot Reported[6]
1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thione derivative 7d16 - 128Not ReportedNot Reported[7]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesNot ActiveNot ActiveSuperior to Ketoconazole[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives.

Protocol 1: General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

This protocol describes a common route for the synthesis of 4-amino-1,2,4-triazole precursors, which can be further modified to obtain this compound derivatives.

Materials:

  • Substituted aromatic acid

  • Thionyl chloride or other suitable chlorinating agent

  • Hydrazine hydrate

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • Appropriate solvents for reaction and recrystallization

Procedure:

  • Esterification: Convert the substituted aromatic acid to its corresponding ester by reacting with an alcohol (e.g., ethanol) in the presence of an acid catalyst.

  • Hydrazide Formation: Reflux the ester with hydrazine hydrate in a suitable solvent like ethanol to form the corresponding acid hydrazide.[8]

  • Potassium Dithiocarbazate Salt Formation: React the acid hydrazide with carbon disulfide in the presence of potassium hydroxide in an alcoholic solution to yield the potassium dithiocarbazate salt.[8]

  • Cyclization to Triazole: Reflux the potassium dithiocarbazate salt with an excess of hydrazine hydrate to induce cyclization, forming the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[8]

  • Purification: Purify the synthesized triazole derivative by recrystallization from an appropriate solvent.

  • Characterization: Confirm the structure of the final compound using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Mass Spectrometry (MS).[4][9]

Protocol 2: Synthesis of this compound Derivatives

This protocol outlines the alkylation of the synthesized triazole precursor with an acetic acid moiety.

Materials:

  • 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

  • Ethyl chloroacetate or ethyl bromoacetate

  • Sodium ethoxide or another suitable base

  • Absolute ethanol

  • Hydrazine hydrate (for subsequent hydrazide formation if needed)

  • Hydrochloric acid (for hydrolysis to the acid)

Procedure:

  • Alkylation: Dissolve the synthesized 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol in absolute ethanol. Add a solution of sodium ethoxide, followed by the dropwise addition of ethyl chloroacetate or ethyl bromoacetate. Reflux the reaction mixture for several hours.[10]

  • Isolation of Ester: After cooling, the product, an ethyl (4-amino-5-substituted-3-thiol-4H-1,2,4-triazol-1-yl)acetate derivative, can be isolated by filtration or extraction.

  • Hydrolysis to Acetic Acid: To obtain the final this compound derivative, the ester is hydrolyzed by refluxing with a mineral acid like hydrochloric acid or a base like sodium hydroxide, followed by acidification.

  • Purification and Characterization: Purify the final product by recrystallization and confirm its structure using appropriate spectroscopic methods.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[6]

Materials:

  • Synthesized 1,2,4-triazole derivatives

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Incubator

  • Spectrophotometer (optional, for reading turbidity)

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions with the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

  • Determination of MBC/MFC (Optional): To determine the MBC or MFC, aliquot a small volume from the wells showing no visible growth onto an agar plate. The lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU compared to the initial inoculum is the MBC or MFC.

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for 1,2,4-triazole antifungal agents and a general workflow for the synthesis and evaluation of novel derivatives.

antimicrobial_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies start Starting Materials (Substituted Acid, etc.) ester Esterification start->ester hydrazide Hydrazide Formation ester->hydrazide dithio Dithiocarbazate Salt hydrazide->dithio cyclize Cyclization to 4-Amino-1,2,4-triazole dithio->cyclize alkylate Alkylation with Chloroacetic Acid Ester cyclize->alkylate hydrolyze Hydrolysis to This compound alkylate->hydrolyze purify Purification & Characterization (NMR, IR, MS) hydrolyze->purify mic MIC Determination (Broth Microdilution) purify->mic mbc MBC/MFC Determination mic->mbc data Data Analysis mbc->data docking Molecular Docking (e.g., against CYP51) data->docking qsar QSAR Studies docking->qsar

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

antifungal_mechanism cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Inhibition by 1,2,4-Triazole Derivatives lanosterol Lanosterol demethylation 14α-demethylation (CYP51 Enzyme) lanosterol->demethylation ergosterol Ergosterol demethylation->ergosterol disruption Disruption of Membrane & Fungal Cell Death membrane Fungal Cell Membrane (Structural Integrity) ergosterol->membrane membrane->disruption leads to triazole 1,2,4-Triazole Derivative inhibition Inhibition triazole->inhibition inhibition->demethylation

Caption: Proposed mechanism of antifungal action of 1,2,4-triazole derivatives.

Conclusion

This compound derivatives represent a promising avenue for the development of new antimicrobial agents. Their synthesis is achievable through established chemical routes, and their antimicrobial potential can be systematically evaluated using standardized protocols. The data presented herein, along with the detailed experimental procedures, provide a solid foundation for researchers to explore this important class of compounds further. Future work could focus on optimizing the substituents on the triazole ring to enhance antimicrobial potency and selectivity, as well as conducting in-depth mechanistic studies to fully elucidate their mode of action. The hybridization of the 1,2,4-triazole scaffold with other pharmacophores also holds potential for developing novel drugs with improved efficacy and the ability to overcome existing resistance mechanisms.[2]

References

Application Notes and Protocols: Antifungal Activity of 1,2,4-Triazole-1-Acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,4-triazole derivatives are a cornerstone in the development of antifungal agents, with many clinically approved drugs featuring this heterocyclic scaffold.[1][2][3][4][5] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][6][7] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane.[2][7] By inhibiting CYP51, 1,2,4-triazole analogs disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[1][7] This document provides an overview of the antifungal activity of 1,2,4-triazole-1-acetic acid analogs and related derivatives, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathway and experimental workflows.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The antifungal activity of 1,2,4-triazole derivatives is primarily attributed to their potent and specific inhibition of lanosterol 14α-demethylase (CYP51).[6][7] The N4 nitrogen atom of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme, preventing the conversion of lanosterol to ergosterol.[7] This disruption of the ergosterol biosynthesis pathway leads to a cascade of detrimental effects on the fungal cell, including altered membrane permeability, dysfunction of membrane-bound enzymes, and inhibition of cell growth and proliferation.[7]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by 1,2,4-Triazole Analogs Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Disruption Disruption of Membrane Integrity Lanosterol->Disruption Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Triazole 1,2,4-Triazole Analogs Inhibition Inhibition Triazole->Inhibition Inhibition->Lanosterol X G start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compounds->inoculate incubate Incubate Plate inoculate->incubate read_results Determine MIC (Visual or Spectrophotometric) incubate->read_results end End read_results->end

References

Application Notes and Protocols for the Synthesis of Corrosion Inhibitors from 1,2,4-Triazole-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of corrosion inhibitors derived from 1,2,4-triazole-1-acetic acid. 1,2,4-triazole derivatives are a well-established class of corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective film.[1][2] This document outlines a synthetic route to novel corrosion inhibitors starting from this compound, along with protocols for their evaluation.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, such as 1,2,4-triazole derivatives, have demonstrated excellent corrosion inhibition properties.[3][4] Their efficacy is attributed to the presence of lone pair electrons on the heteroatoms and the π-electrons of the aromatic ring, which facilitate adsorption onto the metal surface. This adsorption can be either physisorption, chemisorption, or a combination of both, leading to the formation of a barrier that protects the metal from the corrosive environment.

This compound is a promising starting material for the synthesis of novel corrosion inhibitors. The presence of the triazole ring provides the core inhibiting functionality, while the carboxylic acid group offers a reactive handle for further chemical modifications to enhance the inhibitor's performance. By converting the carboxylic acid to esters, amides, hydrazides, and subsequently to Schiff bases, the molecular structure can be tailored to improve solubility, increase surface coverage, and enhance the strength of the inhibitor-metal interaction.

Data Presentation

The following tables summarize the corrosion inhibition efficiency of various 1,2,4-triazole derivatives, providing a benchmark for the performance of newly synthesized inhibitors.

Table 1: Corrosion Inhibition Efficiency of Selected 1,2,4-Triazole Derivatives on Mild Steel in 1 M HCl

InhibitorConcentration (M)Inhibition Efficiency (%)MethodReference
3,5-di(p-tolyl)-4-amino-1,2,4-triazole5 x 10⁻⁴95.2Weight LossN/A
4-amino-3,5-bis(phenyl)-1,2,4-triazole5 x 10⁻⁴93.8Weight LossN/A
4-amino-3-heptyl-5-mercapto-1,2,4-triazole1 x 10⁻³98.4EIS[5]
4-amino-3-undecyl-5-mercapto-1,2,4-triazole1 x 10⁻³97.9EIS[5]
(E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TMAT)1 x 10⁻³91.1Weight Loss[6][7]
(E)-4-(((5-(dimethylamino)thiophen-2-yl)methylene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (DMTMAT)1 x 10⁻³94.0Weight Loss[6][7]

Table 2: Corrosion Inhibition Efficiency of Selected 1,2,4-Triazole Schiff Bases on Mild Steel in 1 M HCl

InhibitorConcentration (mg L⁻¹)Inhibition Efficiency (%)MethodReference
(3-phenylallylidene) amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol (SB-1)15096.6Weight Loss[8]
3-mercapto-5 (pyridine-4-yl)-4H-1,2,4-triazole-4-yl) imino) methyl) phenol (SB-2)15094.2Weight Loss[8]
(4-nitrobenzylidene) amino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol (SB-3)15092.8Weight Loss[8]

Experimental Protocols

This section provides a detailed, multi-step protocol for the synthesis of a potential corrosion inhibitor, a Schiff base derived from this compound.

Protocol 1: Synthesis of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate (Esterification)

Objective: To convert the carboxylic acid group of this compound into an ethyl ester.

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (0.1 mol) in absolute ethanol (100 mL).

  • Slowly add concentrated sulfuric acid (2 mL) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(1H-1,2,4-triazol-1-yl)acetate.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Synthesis of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide (Hydrazinolysis)

Objective: To convert the synthesized ester into a hydrazide.

Materials:

  • Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Dissolve ethyl 2-(1H-1,2,4-triazol-1-yl)acetate (0.05 mol) in ethanol (50 mL) in a round-bottom flask.

  • Add hydrazine hydrate (0.1 mol) dropwise to the solution.

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

  • Filter the solid precipitate, wash with cold ethanol, and dry to obtain 2-(1H-1,2,4-triazol-1-yl)acetohydrazide.

Protocol 3: Synthesis of a Schiff Base Corrosion Inhibitor

Objective: To synthesize a Schiff base by reacting the hydrazide with an appropriate aldehyde.

Materials:

  • 2-(1H-1,2,4-triazol-1-yl)acetohydrazide

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-(1H-1,2,4-triazol-1-yl)acetohydrazide (0.01 mol) in ethanol (30 mL).

  • Add the substituted aromatic aldehyde (0.01 mol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-5 hours.

  • Monitor the formation of the Schiff base by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Protocol 4: Evaluation of Corrosion Inhibition Efficiency (Weight Loss Method)

Objective: To determine the corrosion inhibition efficiency of the synthesized compound on a metal specimen.

Materials:

  • Mild steel coupons (pre-cleaned, polished, and weighed)

  • Corrosive medium (e.g., 1 M HCl)

  • Synthesized corrosion inhibitor

  • Water bath or thermostat

  • Analytical balance

Procedure:

  • Prepare solutions of the corrosive medium with different concentrations of the synthesized inhibitor.

  • Prepare a blank solution of the corrosive medium without the inhibitor.

  • Immerse the pre-weighed mild steel coupons in each test solution.

  • Maintain the temperature of the solutions at a constant value (e.g., 25 °C) for a specified immersion period (e.g., 24 hours).

  • After the immersion period, remove the coupons, clean them according to standard procedures to remove corrosion products, dry, and re-weigh them.

  • Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR) = (W_initial - W_final) / (A * t)

      • Where:

        • W_initial = Initial weight of the coupon

        • W_final = Final weight of the coupon

        • A = Surface area of the coupon

        • t = Immersion time

    • Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] * 100

      • Where:

        • CR_blank = Corrosion rate in the absence of the inhibitor

        • CR_inhibitor = Corrosion rate in the presence of the inhibitor

Mandatory Visualizations

Synthesis_Workflow A This compound B Esterification (Ethanol, H₂SO₄) A->B C Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D E 2-(1H-1,2,4-triazol-1-yl)acetohydrazide D->E F Condensation (Aromatic Aldehyde) E->F G Schiff Base Corrosion Inhibitor F->G

Caption: Synthetic pathway for a Schiff base corrosion inhibitor.

Corrosion_Inhibition_Mechanism cluster_metal Metal Surface Inhibitor Triazole Inhibitor Metal Fe Inhibitor->Metal Adsorption (N, π-electrons) H_plus H⁺ H_plus->Metal Corrosion Attack Cl_minus Cl⁻ Cl_minus->Metal Pitting Corrosion

Caption: Mechanism of corrosion inhibition by triazole derivatives.

References

Application Notes: Synthesis of 2-(1H-1,2,4-triazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(1H-1,2,4-triazol-1-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. The 1,2,4-triazole moiety is a key pharmacophore found in a wide range of biologically active compounds, including antifungal, antiviral, and anti-inflammatory agents. This protocol details a reliable two-step method for the synthesis of 2-(1H-1,2,4-triazol-1-yl)acetic acid, beginning with the N-alkylation of 1,2,4-triazole with an ethyl haloacetate, followed by the hydrolysis of the resulting ester. This method is suitable for gram-scale synthesis in a standard laboratory setting.

Chemical Principle

The synthesis proceeds via a nucleophilic substitution reaction. The 1,2,4-triazole anion, generated in situ by a base, acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate. This results in the formation of ethyl 2-(1H-1,2,4-triazol-1-yl)acetate. It is important to note that alkylation of 1,2,4-triazole can potentially yield both N-1 and N-4 substituted isomers.[1] The subsequent step involves the saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylate salt, which is then protonated with acid to yield the final carboxylic acid product.

Experimental Protocol

This protocol is divided into two main stages: the synthesis of the intermediate ester and its subsequent hydrolysis.

Stage 1: Synthesis of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Materials and Reagents

  • 1,2,4-Triazole

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,2,4-triazole (1.0 eq) and anhydrous acetonitrile (approx. 15 mL per gram of triazole).

  • Add anhydrous potassium carbonate (1.5 eq) to the suspension.

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension.

  • Attach a reflux condenser and heat the reaction mixture to 80°C. Maintain this temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 1,2,4-triazole is consumed.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in ethyl acetate (100 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, ethyl 2-(1H-1,2,4-triazol-1-yl)acetate, typically as a pale yellow oil. The product can be used in the next step without further purification.

Stage 2: Hydrolysis to 2-(1H-1,2,4-triazol-1-yl)acetic acid

Materials and Reagents

  • Crude Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), 2M

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

Equipment

  • Erlenmeyer flask or round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure

  • Dissolve the crude ethyl 2-(1H-1,2,4-triazol-1-yl)acetate from Stage 1 in methanol (approx. 10 mL per gram of ester) in a 250 mL flask.

  • In a separate beaker, prepare a 1M solution of sodium hydroxide in water and add it to the ester solution (2.0 eq of NaOH).

  • Stir the mixture at room temperature for 2-4 hours. Monitor the hydrolysis by TLC until the ester is no longer present.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath.

  • Slowly acidify the solution to pH 2-3 by the dropwise addition of 2M HCl while stirring vigorously. A white precipitate should form.

  • Continue stirring the suspension in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold deionized water.

  • Dry the product under vacuum to yield 2-(1H-1,2,4-triazol-1-yl)acetic acid as a white crystalline solid. The product can be further purified by recrystallization from hot water if necessary.

Data Presentation

Table 1: Reagents for a Representative Synthesis

Stage Compound Molecular Weight ( g/mol ) Molar Eq. Moles (mol) Mass (g) Volume (mL)
1 1,2,4-Triazole 69.07 1.0 0.10 6.91 -
1 Ethyl Bromoacetate 167.00 1.1 0.11 18.37 12.3
1 Potassium Carbonate 138.21 1.5 0.15 20.73 -

| 2 | Sodium Hydroxide | 40.00 | 2.0 | 0.20 | 8.00 | - |

Table 2: Expected Product Characterization

Property Value
Product Name 2-(1H-1,2,4-triazol-1-yl)acetic acid
Molecular Formula C₄H₅N₃O₂
Molecular Weight 127.10 g/mol
Theoretical Yield 12.71 g (from 0.10 mol start)
Appearance White crystalline solid
Melting Point 228-232 °C (decomposes)
¹H NMR (DMSO-d₆) δ 13.5 (s, 1H, -COOH), 8.6 (s, 1H, triazole-H), 8.0 (s, 1H, triazole-H), 5.1 (s, 2H, -CH₂-)

| ¹³C NMR (DMSO-d₆) | δ 168.5 (-COOH), 151.0 (triazole-C), 145.0 (triazole-C), 50.0 (-CH₂) |

Note: NMR chemical shifts are estimates based on the chemical structure and may vary depending on solvent and experimental conditions.

Synthesis Workflow

The following diagram illustrates the two-stage process for synthesizing the target compound.

Synthesis_Workflow cluster_0 Stage 1: N-Alkylation cluster_1 Stage 2: Hydrolysis Triazole 1,2,4-Triazole Reaction1 Alkylation Reaction (Reflux, 4-6h) Triazole->Reaction1 EtBrAc Ethyl Bromoacetate EtBrAc->Reaction1 Base1 K₂CO₃ / Acetonitrile Base1->Reaction1 Base/ Solvent Workup1 Aqueous Workup & Purification Reaction1->Workup1 Intermediate Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate Workup1->Intermediate Reaction2 Saponification (RT, 2-4h) Intermediate->Reaction2 Crude Product from Stage 1 Base2 NaOH (aq) Base2->Reaction2 Base Workup2 Acidification & Precipitation Reaction2->Workup2 Acid HCl (aq) Acid->Workup2 Acid FinalProduct 2-(1H-1,2,4-triazol-1-yl)acetic acid Workup2->FinalProduct

Caption: Reaction scheme for the two-stage synthesis of 2-(1H-1,2,4-triazol-1-yl)acetic acid.

References

Application Notes and Protocols for the Biological Evaluation of 1,2,4-Triazole-1-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for the biological evaluation of synthesized 1,2,4-triazole-1-acetic acid derivatives. The focus is on screening these compounds for their potential therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Introduction

The 1,2,4-triazole nucleus is a crucial scaffold in medicinal chemistry, present in numerous clinically approved drugs with a wide range of pharmacological activities.[1][2][3][4] Derivatives of this compound are of particular interest due to their potential as versatile therapeutic agents.[5][6] This document outlines the standard experimental procedures for the initial biological screening of these novel derivatives to identify lead compounds for further drug development.

Anti-inflammatory Activity Evaluation

Inflammation is a key pathological process in many diseases. The anti-inflammatory potential of 1,2,4-triazole derivatives is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1][7][8]

Data Presentation: COX-1 and COX-2 Inhibition

A series of diaryl-1,2,4-triazole derivatives were evaluated for their in vitro inhibitory activity against COX-1 and COX-2 enzymes. The results, presented as IC50 values (the concentration required to inhibit 50% of the enzyme activity), are summarized below. Celecoxib, a known selective COX-2 inhibitor, was used as a standard reference.

Compound IDLinkerMoietyCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
21a UreaSulfamoylphenyl8.851.984.47
21b UreaSulfamoylphenyl9.152.134.30
Celecoxib --6.120.956.44

Data sourced from Abdelazeem et al., 2021.[7]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method for determining the COX-1 and COX-2 inhibitory activity of test compounds.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., Celecoxib, Indomethacin)

  • Reaction buffer (e.g., Tris-HCl buffer)

  • Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the reaction buffer.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

  • Add the test compounds or reference inhibitor at various concentrations to the respective wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the compounds to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Incubate the plate for a specific duration (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

  • Stop the reaction by adding a stopping reagent (e.g., a strong acid).

  • Add the detection reagent and measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: COX-Mediated Inflammation

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Triazole_Derivative 1,2,4-Triazole Derivative Triazole_Derivative->COX_Enzymes Inhibition

Caption: Inhibition of COX enzymes by 1,2,4-triazole derivatives.

Antimicrobial and Antifungal Activity Evaluation

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. 1,2,4-Triazole derivatives have shown promise in this area.[2][9][10][11][12]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of synthesized 1,2,4-triazole derivatives was assessed against a panel of bacterial and fungal strains. The MIC, the lowest concentration of a compound that visibly inhibits microbial growth, is a key metric.

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)
Derivative A 12.5255012.5
Derivative B >10050>10025
Derivative C 6.2512.5256.25
Ofloxacin 3.121.566.25NA
Fluconazole NANANA3.12

Note: This is representative data; actual values will vary based on the specific derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol details the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.[10]

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Inoculum suspension of the microorganisms, adjusted to a standard turbidity (e.g., 0.5 McFarland standard)

  • Positive control (standard antibiotic/antifungal, e.g., Ofloxacin, Fluconazole)

  • Negative control (medium only)

  • Growth indicator dye (optional, e.g., resazurin)

Procedure:

  • Dispense the growth medium into all wells of a 96-well microplate.

  • Create a two-fold serial dilution of the test compounds and positive controls directly in the microplate.

  • Prepare a standardized inoculum of each microorganism and add it to the wells containing the test compounds and controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound where no visible growth is observed.

  • If using a growth indicator, add it to the wells and incubate for a further period before reading the results (color change indicates growth).

Workflow: Antimicrobial Screening

Antimicrobial_Workflow start Synthesized 1,2,4-Triazole Derivatives prepare_compounds Prepare Stock Solutions (e.g., in DMSO) start->prepare_compounds mic_assay Perform Broth Microdilution Assay prepare_compounds->mic_assay select_microbes Select Panel of Microorganisms (Bacteria and Fungi) select_microbes->mic_assay incubation Incubate Plates mic_assay->incubation read_results Determine MIC Values incubation->read_results data_analysis Data Analysis and Comparison with Standard Drugs read_results->data_analysis end Identify Lead Compounds data_analysis->end

Caption: General workflow for antimicrobial screening.

Anticancer Activity Evaluation

The antiproliferative properties of 1,2,4-triazole derivatives are a significant area of cancer research.[13][14][15][16][17] The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Data Presentation: In Vitro Cytotoxicity (IC50)

The cytotoxic effects of novel 1,2,4-triazole derivatives were evaluated against various human cancer cell lines. The IC50 values represent the concentration of the compound that causes a 50% reduction in cell viability.

Compound IDMCF-7 (Breast Cancer) IC50 (µM)Hela (Cervical Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
7d 15.38.225.1
7e 18.911.530.4
10a 6.435.621.1
10d 10.29.816.5
Doxorubicin 0.80.51.2

Data is illustrative and based on findings for similar compound series.[17]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for performing an MTT assay to determine the cytotoxic effects of test compounds on cancer cell lines.[18]

Materials:

  • Human cancer cell lines (e.g., MCF-7, Hela, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with FBS and antibiotics)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • Sterile 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a CO2 incubator (37°C, 5% CO2).

  • The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Remove the medium containing MTT and add a solubilization buffer to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Logical Relationship: Anticancer Drug Discovery Funnel

Anticancer_Funnel cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation library Compound Library (1,2,4-Triazole Derivatives) cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on multiple cell lines) library->cytotoxicity hits Hit Compounds (Potent and Selective) cytotoxicity->hits apoptosis Apoptosis Assays hits->apoptosis cell_cycle Cell Cycle Analysis hits->cell_cycle target_id Target Identification (e.g., EGFR, BRAF, Tubulin) hits->target_id animal_models Xenograft Animal Models apoptosis->animal_models cell_cycle->animal_models target_id->animal_models lead_compound Lead Compound animal_models->lead_compound

Caption: A typical drug discovery funnel for anticancer agents.

References

Application Notes and Protocols for Developing Neuroprotective Agents from 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,4-triazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including neuroprotective effects. Their therapeutic potential is being explored for a range of neurodegenerative diseases and acute brain injuries, such as Parkinson's disease and ischemic stroke. The neuroprotective mechanisms of these compounds are often attributed to their antioxidant and anti-inflammatory properties, with a key signaling pathway being the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.

These application notes provide a comprehensive guide for researchers involved in the discovery and development of neuroprotective agents based on the 1,2,4-triazole scaffold. This document outlines detailed protocols for the synthesis of 1,2,4-triazole derivatives, in vitro and in vivo screening methods to evaluate their neuroprotective efficacy, and visualization of key experimental workflows and signaling pathways.

Data Presentation: Neuroprotective Activity of 1,2,4-Triazole Derivatives

The following tables summarize quantitative data from various studies on the neuroprotective and related activities of 1,2,4-triazole compounds.

Table 1: In Vitro Neuroprotective and Antioxidant Activity of Selected 1,2,4-Triazole Derivatives

Compound IDAssay TypeCell LineInducing AgentIC50 / EC50 / % ProtectionReference
Compound 11 NeuroprotectionPC12H₂O₂ or SNPNoticeable protection (qualitative)[1]
Compound 5 NeuroprotectionPC12SNPMost active in series (qualitative)[2]
Compound 24 NeuroprotectionPC12SNPBest neuroprotective effect (qualitative)[3]
Compound 9b Antioxidant (DPPH)--49.4% scavenging at 10 µM[4]
SYS18 NeuroprotectionPC12SNPObvious neuroprotection (qualitative)[5]

Table 2: In Vivo Efficacy and Safety of Selected 1,2,4-Triazole Derivatives

Compound IDAnimal ModelEfficacy EndpointKey FindingsLD50 / SafetyReference
Compound 11 Rat MCAONeurological score, infarct area, biomarkersImproved behavior, reduced infarct, modulated TNF-α, IL-1β, SOD, MDA> 400 mg/kg (i.p. in mice)[1]
Compound 5 Rat MCAONeurological deficits, infarct size, biomarkersAmeliorated deficits, attenuated infarct, reduced MDA, increased SOD> 1000 mg/kg (in BALB/c mice)[2]
Compound 24 Rat MCAOInfarct size, neurological behavior, redox balanceReduced infarct, improved behavior, restored redox balanceLow acute toxicity[3][[“]]
SYS18 Rat MCAOBrain edema, BBB integrityReduced brain edema, protected BBBGood BBB penetration[5][7]

Experimental Protocols

Protocol 1: General Synthesis of 3,5-Diaryl-1,2,4-Triazole Derivatives

This protocol describes a common method for synthesizing 3,5-disubstituted-1,2,4-triazoles, which can be adapted for various aryl substitutions.

Materials:

  • Substituted benzoic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate

  • Substituted benzoyl chloride

  • Polyphosphoric acid (PPA)

  • Appropriate solvents (e.g., methanol, ethanol, benzene)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Synthesis of Acid Hydrazide: a. To a solution of substituted benzoic acid in methanol, add thionyl chloride dropwise at 0°C. b. Reflux the mixture for 8-10 hours. c. Remove the solvent under reduced pressure. d. To the resulting ester, add hydrazine hydrate in ethanol and reflux for 6-8 hours. e. Cool the reaction mixture and collect the precipitated acid hydrazide by filtration.

  • Synthesis of N-Acylhydrazide: a. Dissolve the acid hydrazide in a suitable solvent (e.g., benzene). b. Add a substituted benzoyl chloride dropwise at room temperature. c. Stir the reaction mixture for 4-6 hours. d. Filter the resulting solid, wash with a cold solvent, and dry to obtain the N-acylhydrazide.

  • Cyclization to 1,2,4-Triazole: a. Heat the N-acylhydrazide with polyphosphoric acid at 150-160°C for 2-3 hours. b. Cool the reaction mixture and pour it into ice-cold water. c. Neutralize the solution with a suitable base (e.g., sodium bicarbonate). d. Collect the precipitated 3,5-diaryl-1,2,4-triazole by filtration, wash with water, and recrystallize from an appropriate solvent.

Protocol 2: In Vitro Neuroprotection Assessment using the MTT Assay

This protocol details the evaluation of the neuroprotective effects of 1,2,4-triazole compounds against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y or PC12).

Materials:

  • SH-SY5Y or PC12 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (1,2,4-triazole derivatives) dissolved in DMSO

  • Neurotoxic agent (e.g., H₂O₂ or Sodium Nitroprusside - SNP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well. b. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in a culture medium. The final DMSO concentration should be less than 0.1%. b. After 24 hours of cell seeding, replace the medium with the medium containing the test compounds. c. Incubate for a predetermined pre-treatment time (e.g., 2-4 hours).

  • Induction of Neurotoxicity: a. Add the neurotoxic agent (e.g., H₂O₂ at a final concentration of 100-200 µM, or SNP at 50-100 µM) to the wells, except for the control wells. b. Incubate for an additional 24 hours.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 15 minutes to ensure complete dissolution. e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate cell viability as a percentage of the control (untreated, non-toxin exposed cells). b. Plot a dose-response curve to determine the EC₅₀ of the neuroprotective effect.

Protocol 3: In Vivo Evaluation using the Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of focal cerebral ischemia in rats to evaluate the in vivo neuroprotective efficacy of 1,2,4-triazole compounds.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Anesthesia (e.g., isoflurane or chloral hydrate)

  • Surgical instruments (scissors, forceps, vessel clips)

  • Operating microscope

  • Nylon monofilament (e.g., 4-0) with a rounded tip

  • Test compound formulation for administration (e.g., i.p. or i.v.)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

  • Saline

Procedure:

  • Anesthesia and Surgical Preparation: a. Anesthetize the rat and maintain it on a heating pad to keep the body temperature at 37°C. b. Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Induction of MCAO: a. Ligate the ECA and the CCA. b. Make a small incision in the ECA. c. Introduce the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation. d. Keep the filament in place for the desired duration of ischemia (e.g., 90-120 minutes).

  • Compound Administration: a. Administer the test compound at the desired dose and time point (e.g., at the onset of reperfusion).

  • Reperfusion: a. After the ischemic period, withdraw the filament to allow reperfusion. b. Suture the incision.

  • Neurological Deficit Scoring: a. At 24 hours post-MCAO, evaluate the neurological deficits using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).

  • Infarct Volume Measurement: a. Euthanize the rat and remove the brain. b. Slice the brain into coronal sections (e.g., 2 mm thick). c. Incubate the slices in a 2% TTC solution at 37°C for 20-30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white. d. Quantify the infarct volume using image analysis software.

Visualizations

Signaling Pathway

G cluster_stress Cellular Stress cluster_compound Therapeutic Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome ROS Oxidative Stress (e.g., H₂O₂, SNP) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Triazole 1,2,4-Triazole Compound Triazole->Keap1_Nrf2 promotes dissociation Keap1 Keap1 Nrf2_cyto Nrf2 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocates to Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitination Keap1_Nrf2->Ub tags Nrf2 for Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Cell_Survival Increased Cell Survival Neuroprotection->Cell_Survival

Caption: Nrf2-ARE Signaling Pathway Activation by 1,2,4-Triazole Compounds.

Experimental Workflow

G cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action cluster_invivo In Vivo Validation Synthesis Synthesis of 1,2,4-Triazole Library Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Synthesis->Cell_Culture Toxicity_Assay Compound Cytotoxicity Assay Cell_Culture->Toxicity_Assay Neuroprotection_Assay Neuroprotection Assay (e.g., MTT vs. H₂O₂) Toxicity_Assay->Neuroprotection_Assay Hit_ID Hit Identification (Active Compounds) Neuroprotection_Assay->Hit_ID ROS_Assay ROS Measurement Hit_ID->ROS_Assay MMP_Assay Mitochondrial Membrane Potential Assay Hit_ID->MMP_Assay Western_Blot Western Blot (e.g., Nrf2, HO-1) Hit_ID->Western_Blot Animal_Model Animal Model of Neurodegeneration (e.g., MCAO) ROS_Assay->Animal_Model MMP_Assay->Animal_Model Western_Blot->Animal_Model Behavioral_Tests Behavioral Assessment Animal_Model->Behavioral_Tests Histology Histological Analysis (Infarct Volume) Behavioral_Tests->Histology Lead_Selection Lead Compound Selection Histology->Lead_Selection

Caption: Experimental Workflow for Neuroprotective Agent Development.

Logical Relationship

G Start Start: Identify 1,2,4-Triazole Scaffold Library Synthesize Compound Library Start->Library Primary_Screen Primary Screening: In Vitro Neuroprotection Assay (e.g., MTT, LDH) Library->Primary_Screen Hits Identify 'Hits' Primary_Screen->Hits Hits->Library Inactive SAR Structure-Activity Relationship (SAR) Studies Hits->SAR Active SAR->Library Secondary_Screen Secondary Screening: Mechanism of Action Studies (ROS, MMP, Western Blot) SAR->Secondary_Screen Leads Select 'Leads' Secondary_Screen->Leads Leads->SAR Requires Optimization In_Vivo In Vivo Efficacy & Toxicity (e.g., MCAO Model) Leads->In_Vivo Promising In_Vivo->Leads Ineffective or Toxic Candidate Select Drug Candidate In_Vivo->Candidate Efficacious & Safe

Caption: Logical Workflow from Hit Identification to Candidate Selection.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,4-Triazole-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a critical pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, anti-inflammatory, and anticancer properties. The incorporation of an acetic acid side chain at the N1 position can enhance the pharmacological profile and provide a handle for further derivatization in drug discovery programs. Traditional synthetic methods for the N-alkylation of 1,2,4-triazoles often require prolonged reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool, dramatically accelerating reaction rates and improving yields through efficient and uniform heating.[1]

These application notes provide a detailed protocol for the rapid and efficient synthesis of 1,2,4-Triazole-1-acetic acid via microwave-assisted N-alkylation of 1,2,4-triazole with chloroacetic acid.

Principle of the Method

The synthesis proceeds via a nucleophilic substitution reaction where the deprotonated 1,2,4-triazole acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid. The use of a base, such as potassium carbonate, is essential to deprotonate the triazole ring, thereby activating it for alkylation. Microwave irradiation provides rapid and homogenous heating of the reaction mixture, significantly reducing the reaction time from hours to minutes and often leading to higher product yields compared to conventional heating methods. The regioselectivity of the alkylation (N1 vs. N4) can be influenced by the reaction conditions.

Experimental Protocols

Materials and Equipment
  • Reactants: 1,2,4-triazole, Chloroacetic acid, Potassium carbonate (anhydrous).

  • Solvent: N,N-Dimethylformamide (DMF) or an ionic liquid (e.g., hexylpyridinium bromide).

  • Equipment: Dedicated microwave reactor for organic synthesis, magnetic stirrer, round-bottom flask suitable for microwave reactor, condenser, standard laboratory glassware, rotary evaporator, filtration apparatus.

Protocol 1: Microwave-Assisted Synthesis in DMF

This protocol is adapted from similar N-alkylation reactions of triazole derivatives under microwave irradiation.[2][3]

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 1,2,4-triazole (e.g., 0.69 g, 10 mmol), chloroacetic acid (0.95 g, 10 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add 5 mL of N,N-Dimethylformamide (DMF).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant power of 300 W, maintaining the temperature at 120°C for 10-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Filter the reaction mixture to remove the inorganic salts.

    • Evaporate the DMF under reduced pressure.

    • Dissolve the residue in a minimum amount of hot water and acidify with dilute hydrochloric acid to a pH of approximately 3-4.

    • Cool the solution in an ice bath to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Regioselective Microwave-Assisted Synthesis in an Ionic Liquid

This protocol is based on conditions reported for the regioselective N1-alkylation of 1,2,4-triazole.[4]

  • Reaction Setup: In a microwave-compatible vial, mix 1,2,4-triazole (10 mmol), chloroacetic acid (10 mmol), and potassium carbonate (15 mmol) in 3 mL of hexylpyridinium bromide.

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at 80°C for 10 minutes.

  • Work-up and Isolation:

    • After cooling, add water to the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.

    • The ionic liquid will remain in the aqueous phase and can be recovered and reused.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

    • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to get pure this compound.

Data Presentation

ParameterProtocol 1 (in DMF)Protocol 2 (in Ionic Liquid)Reference Data
Reactants 1,2,4-triazole, Chloroacetic acid, K₂CO₃1,2,4-triazole, Chloroacetic acid, K₂CO₃-
Solvent DMFHexylpyridinium Bromide-
Temperature 120°C80°C-
Time 10-15 min10 min-
Yield Good to Excellent (Expected)Excellent (Reported for similar reactions)[4]-
Melting Point ---
¹H NMR Expected signals for triazole protons and methylene protons.Expected signals for triazole protons and methylene protons.Available[5]
¹³C NMR Expected signals for triazole carbons, methylene carbon, and carboxyl carbon.Expected signals for triazole carbons, methylene carbon, and carboxyl carbon.Available for 1,2,4-triazole[6]
IR (cm⁻¹) Expected C=O, O-H, C=N, and C-N stretching vibrations.Expected C=O, O-H, C=N, and C-N stretching vibrations.-

Characterization of this compound

The synthesized compound can be characterized by various spectroscopic methods.

  • IUPAC Name: 2-(1H-1,2,4-triazol-1-yl)acetic acid[7]

  • Molecular Formula: C₄H₅N₃O₂

  • Molecular Weight: 127.10 g/mol

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): The spectrum is expected to show a singlet for the methylene protons (-CH₂-) and two singlets for the two protons of the triazole ring. A broad singlet corresponding to the carboxylic acid proton (-COOH) is also expected.[5]

  • ¹³C NMR (DMSO-d₆): The spectrum should display signals corresponding to the two distinct carbons of the triazole ring, the methylene carbon, and the carboxyl carbon.

  • IR (KBr, cm⁻¹): Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C=N and C-N stretching of the triazole ring.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up and Purification cluster_product Final Product reactants 1,2,4-Triazole Chloroacetic Acid Potassium Carbonate vessel Microwave Reaction Vessel reactants->vessel solvent Solvent (DMF or Ionic Liquid) solvent->vessel mw_reactor Microwave Reactor (e.g., 120°C, 15 min) vessel->mw_reactor cooling Cool to Room Temp. mw_reactor->cooling filtration Filtration cooling->filtration evaporation Solvent Evaporation filtration->evaporation acidification Acidification evaporation->acidification precipitation Precipitation acidification->precipitation purification Filtration & Drying precipitation->purification final_product This compound purification->final_product

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

reaction_scheme reactant1 1,2,4-Triazole plus + reactant2 Chloroacetic Acid arrow -> product This compound arrow->product Microwave K₂CO₃, DMF

Caption: Reaction scheme for the synthesis of this compound.

References

Application Notes and Protocols for the Continuous-Flow Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the continuous-flow synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, a valuable heterocyclic compound in pharmaceutical development. The described method is a novel, metal-free process that offers significant advantages over traditional batch synthesis, including improved yields, enhanced safety, and a more favorable environmental profile.[1][2][3] This two-step continuous process is atom economical, highly selective, and avoids the need for chromatographic purification.[1][2][3]

Advantages of Continuous-Flow Synthesis

Continuous-flow chemistry has emerged as a transformative technology in organic synthesis, offering numerous benefits such as shorter reaction times, higher selectivity, straightforward scalability, and the safe handling of hazardous intermediates.[4] The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer and precise temperature control, which is crucial for managing highly exothermic reactions and unstable intermediates safely.[4]

Comparison of Synthetic Routes

The continuous-flow synthesis of the ethyl ester precursor to 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid demonstrates superior performance compared to traditional batch methods. The following table summarizes the key quantitative data.

Parameter1st Generation Batch SynthesisContinuous-Flow Synthesis
Yield of Ethyl Ester Not specified, but described as requiring tedious purification80%
Purity of Ethyl Ester 46% a/a (isomeric mixture before purification)95% a/a
Purification Silica gel plug requiredNo chromatographic purification needed
Key Advantages -Higher yield, higher purity, avoids chromatography, safer handling of energetic intermediates

Experimental Workflow Diagram

The following diagram illustrates the two-step continuous-flow synthesis process.

Continuous_Flow_Synthesis cluster_0 Step 1: Formation of Energetic Intermediate cluster_1 Step 2: Triazole Formation reagentA Formamide pump1 Pump A reagentA->pump1 reagentB Dimethylacetamide dimethylacetal (6) pump2 Pump B reagentB->pump2 mixer1 T-Mixer pump1->mixer1 pump2->mixer1 reactor1 Heated Coil Reactor 1 (e.g., 140 °C, 20 min res. time) mixer1->reactor1 intermediate Energetic Intermediate (acetimidamide 5) reactor1->intermediate mixer2 T-Mixer intermediate->mixer2 reagentC Ethyl hydrazinoacetate hydrochloride (4a) in Dioxane pump3 Pump C reagentC->pump3 pump3->mixer2 reactor2 Coil Reactor 2 (e.g., 80 °C, 10 min res. time) mixer2->reactor2 product_ester Crude Ethyl 2-(3-methyl-1H-1,2,4- triazol-1-yl)acetate (11b) reactor2->product_ester workup Aqueous Work-up product_ester->workup hydrolysis Hydrolysis (e.g., TFA) workup->hydrolysis final_product 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid (1) hydrolysis->final_product

Caption: Workflow for the two-step continuous synthesis of the target molecule.

Detailed Experimental Protocols

Materials and Equipment:

  • Chemicals: Formamide, dimethylacetamide dimethylacetal, ethyl hydrazinoacetate hydrochloride, dioxane, trifluoroacetic acid (TFA), acetonitrile, tert-butyl methyl ether (TBME). All reagents should be of analytical grade or higher.

  • Flow Chemistry System: A modular continuous-flow reactor system equipped with:

    • High-pressure pumps (e.g., HPLC pumps) capable of delivering precise and stable flow rates.

    • T-mixers for efficient reagent mixing.

    • Coil reactors made of inert material (e.g., PFA or stainless steel) with appropriate internal volumes to achieve the desired residence times.

    • Temperature controllers and heating units for the coil reactors.

    • Back-pressure regulator to maintain system pressure.

  • Standard Laboratory Glassware: for work-up and purification.

  • Analytical Instruments: HPLC, LC-MS, and NMR for reaction monitoring and product characterization.

Protocol for Continuous-Flow Synthesis of Ethyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetate:

This protocol describes a two-step continuous process for the synthesis of the ethyl ester precursor.

Step 1: Formation of the Energetic Intermediate

  • Reagent Preparation:

    • Solution A: Pure formamide.

    • Solution B: Pure dimethylacetamide dimethylacetal.

  • System Setup:

    • Set up the flow reactor system with two inlet pumps, a T-mixer, and a heated coil reactor (Reactor 1). The outlet of Reactor 1 will feed directly into the second stage.

    • Set the temperature of Reactor 1 to 140 °C.

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates into the T-mixer. The total flow rate should be adjusted to achieve a residence time of approximately 20 minutes in Reactor 1.

    • The output from Reactor 1, containing the energetic acetimidamide intermediate, is directly fed into the next reaction step without isolation.

Step 2: Triazole Formation

  • Reagent Preparation:

    • Solution C: A suspension of ethyl hydrazinoacetate hydrochloride in dioxane.

  • System Setup:

    • Connect the outlet of Reactor 1 to a second T-mixer.

    • Connect a third pump to deliver Solution C to the second T-mixer.

    • Connect the outlet of the second T-mixer to a second heated coil reactor (Reactor 2).

    • Set the temperature of Reactor 2 to 80 °C.

  • Reaction Execution:

    • Pump the output from Step 1 and Solution C into the second T-mixer. The flow rate of Solution C should be adjusted based on the stoichiometry of the reaction.

    • The combined stream flows through Reactor 2 with a residence time of approximately 10 minutes.

    • Collect the output from Reactor 2.

Work-up and Hydrolysis to the Final Product:

  • The collected crude product from the flow reactor is subjected to a standard aqueous work-up to remove DMSO and other water-soluble impurities.[5]

  • The resulting crude ethyl ester is then hydrolyzed. For instance, the sodium salt of the ester can be treated with trifluoroacetic acid (TFA) in acetonitrile.[5]

  • The final product, 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, precipitates as a white solid and can be isolated by filtration in quantitative yield and high purity.[5]

Safety Precautions

  • The synthesis involves a highly energetic intermediate.[1][2][3] The use of a continuous-flow reactor significantly enhances the safety of handling this intermediate by minimizing the reaction volume at any given time.[4]

  • All operations should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • The flow chemistry system should be carefully inspected for leaks before starting the reaction.

  • Pressure monitoring is essential, and the system should be equipped with a back-pressure regulator to maintain stable conditions.

Generalizability

The described methodology has been successfully applied to the synthesis of various other functionalized 1,2,4-triazoles, demonstrating its potential for the rapid and sustainable construction of diverse heterocyclic compounds.[1][2][3]

References

Application Note: HPLC Analysis of 1,2,4-Triazole-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,4-Triazole-1-acetic acid is a polar metabolite of various triazole fungicides, which are extensively used in agriculture.[1] Its presence in environmental and biological samples is an indicator of exposure to parent triazole compounds. Therefore, a robust and sensitive analytical method for the quantification of this compound is crucial for environmental monitoring, food safety, and toxicological studies. High-Performance Liquid Chromatography (HPLC) offers a reliable and widely used technique for the analysis of such polar compounds.[2] This application note details a reversed-phase HPLC method suitable for the determination of this compound.

Principle of the Method

This method utilizes a reversed-phase HPLC system to separate this compound from other matrix components. The separation is achieved on a C18 or a mixed-mode stationary phase column.[3][4] An acidic mobile phase, typically a mixture of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) or formic acid, is used to ensure good peak shape and retention for this polar, acidic analyte.[4][5] Detection can be performed using a variety of detectors, including Charged Aerosol Detector (CAD), Ultraviolet (UV) detector, or a Mass Spectrometer (MS) for enhanced sensitivity and selectivity.[4][6]

Experimental Protocols

1. Equipment and Reagents

  • Instrumentation:

    • HPLC system with a binary or quaternary pump

    • Autosampler

    • Column oven

    • Detector (CAD, UV, or MS)

    • Data acquisition and processing software

  • Reagents:

    • This compound reference standard

    • HPLC grade acetonitrile

    • HPLC grade water

    • Trifluoroacetic acid (TFA) or formic acid

    • Methanol (for stock solution preparation)

    • 0.22 µm or 0.45 µm syringe filters

2. Standard Preparation

  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

3. Sample Preparation (for Water Samples)

  • Collect the water sample in a clean container.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • The filtered sample can be directly injected into the HPLC system. For trace-level analysis, a pre-concentration step using solid-phase extraction (SPE) may be necessary.[1]

4. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterCondition
HPLC Column Primesep 100, 4.6 x 150 mm, 5 µm or equivalent C18 column[4]
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient Isocratic: 25% B[4] (Gradient elution may be optimized for complex matrices)
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Column Temperature 30 °C
Detection CAD or Mass Spectrometer (ESI+)[4][6]

Data Presentation

The following table summarizes typical quantitative data for an HPLC method for the analysis of polar triazole metabolites. These values are illustrative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterTypical Value
Retention Time Analyte- and method-dependent
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.005 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.01 - 0.1 µg/mL[6]
Precision (%RSD) < 15%
Recovery (%) 85 - 115%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Autosampler, Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (e.g., Filtration) Sample_Prep->HPLC_System Detection Detection (CAD/MS) HPLC_System->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Troubleshooting & Optimization

optimizing reaction conditions for 1,2,4-Triazole-1-acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 1,2,4-Triazole-1-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the N-alkylation of 1,2,4-triazole with a haloacetic acid derivative, typically chloroacetic acid or its ethyl ester, in the presence of a base. When an ester is used, a subsequent hydrolysis step is required to obtain the final carboxylic acid product.

Q2: What are the primary challenges encountered during the synthesis of this compound?

A2: The main challenge is controlling the regioselectivity of the N-alkylation reaction. 1,2,4-triazole has two nucleophilic nitrogen atoms (N1 and N4), and alkylation can occur at either position, leading to a mixture of 1-substituted and 4-substituted isomers. Separating these isomers can be difficult due to their similar physical properties. Other common issues include incomplete reactions, low yields, and side product formation.

Q3: How can I improve the regioselectivity to favor the desired N-1 isomer?

A3: The choice of base and solvent system is crucial for directing the alkylation to the N1 position. The use of a bulky, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can sterically hinder attack at the N4 position, thereby favoring N1 substitution. The solvent also plays a significant role; polar aprotic solvents like DMF or acetonitrile are commonly used. Some studies suggest that using an ionic liquid as the solvent under microwave conditions can also enhance regioselectivity.[1]

Q4: What are the typical reaction conditions for the alkylation of 1,2,4-triazole with ethyl chloroacetate?

A4: Typical conditions involve reacting 1,2,4-triazole with a slight excess of ethyl chloroacetate in a suitable solvent such as absolute ethanol or acetone. A base, such as sodium ethoxide or potassium carbonate, is required to deprotonate the triazole. The reaction is often carried out at reflux temperature for several hours. Microwave-assisted synthesis can significantly shorten the reaction time.[1]

Q5: How is the final product, this compound, purified?

A5: Purification is commonly achieved through recrystallization. The choice of solvent is critical and should be determined through small-scale solubility tests. Common solvents for recrystallization of triazole derivatives include ethanol, ethyl acetate, or mixtures of solvents. If the product is colored, treatment with activated charcoal may be necessary. For separating isomers or removing persistent impurities, column chromatography may be required.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature. For thermally sensitive compounds, microwave irradiation can be a good alternative to prolonged heating.[2]
Suboptimal Base The choice of base is critical. If using a weaker base like potassium carbonate results in low conversion, consider a stronger base such as sodium hydride or sodium ethoxide. Be mindful that stronger bases can sometimes lead to more side products. The use of a bulky base like DBU can improve regioselectivity and yield of the desired N-1 isomer.
Poor Nucleophilicity of Triazole Ensure the reaction is carried out under anhydrous conditions, as water can interfere with the deprotonation of the triazole. Use a dry solvent and freshly dried reagents.
Losses During Work-up and Purification Significant product loss can occur during extraction and recrystallization. Ensure proper pH adjustment during aqueous work-up to minimize the solubility of the product in the aqueous phase. For recrystallization, use the minimum amount of hot solvent required for dissolution to maximize recovery upon cooling.
Problem 2: Formation of a Mixture of N-1 and N-4 Isomers
Potential Cause Suggested Solution
Lack of Regiocontrol in Alkylation The formation of both N-1 and N-4 isomers is a common issue. To favor the N-1 isomer, consider using a bulkier base like DBU. The solvent can also influence the isomer ratio; experiment with different solvents such as THF, DMF, or acetonitrile. Microwave-assisted synthesis in ionic liquids has been reported to improve regioselectivity.[1]
Reaction Temperature The reaction temperature can affect the isomer ratio. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with room temperature and gradually increase if the reaction is too slow.
Nature of the Alkylating Agent While chloroacetic acid and its esters are common, the leaving group can influence regioselectivity. In some cases, using a bulkier leaving group on the alkylating agent might favor N-1 substitution.

Experimental Protocols

Synthesis of Ethyl 1,2,4-Triazole-1-acetate (Two-Step Method - Intermediate)

This protocol is based on the alkylation of a substituted triazole with ethyl chloroacetate.[3]

  • Preparation of the Triazole Salt: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-triazole (1 equivalent) in absolute ethanol.

  • Addition of Base: To this solution, add sodium ethoxide (1.1 equivalents) and stir the mixture at room temperature for 30 minutes to form the sodium salt of the triazole.

  • Alkylation: Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl 1,2,4-triazole-1-acetate can be purified by column chromatography on silica gel.

Hydrolysis to this compound
  • Hydrolysis: Dissolve the purified ethyl 1,2,4-triazole-1-acetate in a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol.

  • Reaction: Stir the mixture at room temperature overnight or gently heat to accelerate the hydrolysis. Monitor the disappearance of the ester by TLC.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Data Presentation

Table 1: Effect of Base and Solvent on the Regioselectivity of Alkylation of 1,2,4-Triazole

Base Solvent Temperature (°C) N-1 Isomer Yield (%) N-4 Isomer Yield (%) Reference
K₂CO₃AcetoneRefluxModerateModerate[4]
NaHDMFRoom TempHighLow
DBUTHFRoom TempHigh (approx. 90%)Low (approx. 10%)[5]
K₂CO₃Hexylpyridinium Bromide (Ionic Liquid)110 (Microwave)Excellent (88%)Not Reported[1][3]

Visualizations

Troubleshooting_Low_Yield start Low Yield of this compound check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time Yes check_base Evaluate Base Strength and Type incomplete->check_base No use_microwave Consider Microwave Irradiation extend_time->use_microwave end Improved Yield extend_time->end use_microwave->end suboptimal_base Suboptimal Base check_base->suboptimal_base stronger_base Use Stronger Base (e.g., NaH) suboptimal_base->stronger_base Yes check_conditions Verify Anhydrous Conditions suboptimal_base->check_conditions No bulky_base Use Bulky Base for Regioselectivity (e.g., DBU) stronger_base->bulky_base stronger_base->end bulky_base->end wet_reagents Moisture Present? check_conditions->wet_reagents dry_reagents Use Dry Solvents and Reagents wet_reagents->dry_reagents Yes review_workup Review Work-up and Purification wet_reagents->review_workup No dry_reagents->end high_solubility Product Loss During Extraction/Recrystallization review_workup->high_solubility optimize_purification Optimize pH during Extraction Minimize Solvent in Recrystallization high_solubility->optimize_purification Yes high_solubility->end No optimize_purification->end

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Isomer_Formation_Logic start Mixture of N-1 and N-4 Isomers Observed modify_base Modify Base start->modify_base modify_solvent Modify Solvent start->modify_solvent modify_temp Modify Reaction Temperature start->modify_temp use_bulky_base Use Bulky Base (e.g., DBU) modify_base->use_bulky_base change_solvent Experiment with Different Solvents (e.g., THF, DMF) modify_solvent->change_solvent lower_temp Lower Reaction Temperature modify_temp->lower_temp purification Separation of Isomers use_bulky_base->purification change_solvent->purification lower_temp->purification column_chromatography Perform Column Chromatography purification->column_chromatography fractional_crystallization Attempt Fractional Crystallization purification->fractional_crystallization end Pure N-1 Isomer column_chromatography->end fractional_crystallization->end

Caption: Logical workflow for addressing the formation of N-1 and N-4 isomers.

References

Technical Support Center: Synthesis of 1,2,4-Triazole-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,4-Triazole-1-acetic acid, a crucial building block in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common and direct method for synthesizing this compound is through the N-alkylation of 1,2,4-triazole with a haloacetic acid derivative, typically chloroacetic acid or its sodium salt, in the presence of a base. Another approach involves the use of an ester of haloacetic acid, such as ethyl chloroacetate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Q2: What are the primary challenges in the synthesis of this compound?

A2: The main challenges include:

  • Low Yield: Incomplete reactions, side reactions, or suboptimal reaction conditions can lead to poor yields.

  • Formation of Isomeric Mixtures: 1,2,4-Triazole has two reactive nitrogen atoms (N1 and N4), leading to the formation of a mixture of 1-substituted and 4-substituted isomers. Separating these isomers can be challenging.

  • Side Reactions: Under certain conditions, side reactions such as the formation of 1,3,4-oxadiazole derivatives can occur, reducing the yield of the desired product.[1]

  • Purification: The purification of the final product can be complicated by the presence of unreacted starting materials, isomeric byproducts, and salts formed during the reaction.

Q3: How can I improve the yield of my synthesis?

A3: To improve the yield, consider the following:

  • Optimize Reaction Conditions: Systematically evaluate the effects of temperature, reaction time, solvent, and the molar ratio of reactants.

  • Choice of Base and Solvent: The selection of the base and solvent is critical for controlling the reaction's regioselectivity and promoting the desired N1-alkylation.[1]

  • Purity of Starting Materials: Ensure that the 1,2,4-triazole, chloroacetic acid (or its derivative), and solvent are of high purity and free from moisture.

  • Microwave-Assisted Synthesis: For reactions that are slow or require high temperatures, microwave irradiation can often enhance the reaction rate and improve the yield.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem: Low or No Yield
Potential Cause Recommended Solution
Incomplete Reaction - Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC).- Gradually increase the reaction temperature, but be cautious of potential decomposition.
Suboptimal Molar Ratio of Reactants - Ensure an appropriate molar ratio of 1,2,4-triazole to the alkylating agent. A slight excess of the triazole may be beneficial.
Ineffective Base - Use a strong enough base to deprotonate the 1,2,4-triazole effectively. Sodium hydroxide or potassium carbonate are commonly used.- Ensure the base is fresh and has not been deactivated by moisture.
Presence of Moisture - Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Problem: Formation of a Mixture of Isomers (N1 and N4 Alkylation)
Potential Cause Recommended Solution
Reaction Conditions Favoring Mixed Isomer Formation - The choice of base and solvent significantly influences the N1/N4 isomer ratio. The use of a sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a non-polar solvent such as THF has been reported to favor the formation of the N1-isomer.
Thermodynamic vs. Kinetic Control - Lowering the reaction temperature may favor the kinetically preferred isomer. Experiment with a range of temperatures to determine the optimal condition for the desired isomer.
Problem: Presence of Impurities and Difficulty in Purification
Potential Cause Recommended Solution
Unreacted Starting Materials - Optimize the reaction conditions to drive the reaction to completion.- Use an appropriate work-up procedure to remove unreacted starting materials. For example, unreacted 1,2,4-triazole can often be removed by washing with a suitable organic solvent.
Formation of Salts - During the work-up, ensure that all inorganic salts are removed by thorough washing with water.
Co-elution of Isomers during Chromatography - If column chromatography is used for purification, experiment with different solvent systems to achieve better separation of the isomers.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Chloroacetate

This protocol describes the N-alkylation of 1,2,4-triazole with sodium chloroacetate in an aqueous medium.

Materials:

  • 1,2,4-Triazole

  • Sodium Chloroacetate

  • Sodium Hydroxide

  • Hydrochloric Acid (concentrated)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-triazole (1.0 eq) in deionized water.

  • Add sodium hydroxide (1.0 eq) to the solution and stir until it is completely dissolved.

  • To this solution, add sodium chloroacetate (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture to a pH of approximately 2-3 with concentrated hydrochloric acid. This will precipitate the this compound.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified this compound.

Protocol 2: Synthesis via Ethyl Ester Intermediate and Subsequent Hydrolysis

This two-step protocol involves the N-alkylation of 1,2,4-triazole with ethyl chloroacetate followed by hydrolysis of the ester.

Step 1: Synthesis of Ethyl 1,2,4-Triazole-1-acetate

Materials:

  • 1,2,4-Triazole

  • Ethyl Chloroacetate

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (1.5 eq) in anhydrous acetone, add 1,2,4-triazole (1.0 eq).

  • Heat the mixture to reflux (approximately 55-60 °C).

  • Add ethyl chloroacetate (1.1 eq) dropwise to the refluxing mixture.

  • Continue refluxing for 8-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude ethyl 1,2,4-triazole-1-acetate.

Step 2: Hydrolysis to this compound

Materials:

  • Crude Ethyl 1,2,4-Triazole-1-acetate

  • Sodium Hydroxide

  • Ethanol

  • Water

  • Hydrochloric Acid (concentrated)

Procedure:

  • Dissolve the crude ethyl 1,2,4-triazole-1-acetate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (1.2 eq) in water.

  • Stir the mixture at room temperature for 2-4 hours or until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid.

  • Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent if further purification is required.

Data Presentation

The following tables summarize the expected impact of various reaction parameters on the yield of this compound based on general principles of N-alkylation of triazoles.

Table 1: Influence of Reaction Temperature on Yield

Temperature (°C)Expected Yield (%)Observations
60-70Low to ModerateSlower reaction rate, may require longer reaction times.
80-90Moderate to HighGenerally a good balance between reaction rate and minimizing side reactions.
100-110 (Reflux)HighFaster reaction rate, but increased risk of side product formation and decomposition.

Table 2: Influence of Reaction Time on Yield

Reaction Time (hours)Expected Yield (%)Observations
1-2LowIncomplete conversion of starting materials.
4-6Moderate to HighOften sufficient for achieving good conversion.
8-12HighMay be necessary for less reactive substrates or lower temperatures. Prolonged times at high temperatures can lead to degradation.

Table 3: Influence of Base on Yield and Regioselectivity

BaseSolventExpected N1:N4 RatioExpected Overall Yield
NaOH / H₂OWaterMixture of isomersModerate to High
K₂CO₃Acetone/DMFMixture of isomersModerate to High
DBUTHF~9:1High

Visualizations

Troubleshooting_Yield start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Side Reaction (Isomer Formation) start->cause2 cause3 Poor Reagent Quality start->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature cause1->solution1b solution2a Optimize Base/Solvent (e.g., DBU/THF for N1) cause2->solution2a solution3a Use Anhydrous Reagents/Solvents cause3->solution3a

Caption: Troubleshooting logic for low yield in this compound synthesis.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Work-up and Purification start 1,2,4-Triazole + Sodium Chloroacetate reaction Aqueous NaOH Reflux (100-110°C, 4-6h) start->reaction intermediate Reaction Mixture (Sodium 1,2,4-triazole-1-acetate) reaction->intermediate acidification Acidification (HCl) to pH 2-3 intermediate->acidification precipitation Precipitation of Crude Product acidification->precipitation purification Recrystallization (Ethanol/Water) precipitation->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Pellizzari Synthesis of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Pellizzari reaction. This guide focuses on addressing common issues, particularly the formation of side products, to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Pellizzari reaction?

The Pellizzari reaction is a chemical process that synthesizes 1,2,4-triazoles through the condensation of an amide and an acylhydrazide.[1][2] First reported by Guido Pellizzari in 1911, this reaction is a cornerstone in heterocyclic chemistry.[2][3] It provides access to the 1,2,4-triazole scaffold, a class of compounds with a wide range of biological activities, including antifungal, antibacterial, antidepressant, and hypoglycemic properties.[1][2][3]

Q2: What is the general mechanism of the Pellizzari reaction?

The reaction is typically a thermal condensation that proceeds through a series of steps.[3][4] It begins with the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide.[1][2][4] This is followed by an intramolecular cyclization and a dehydration cascade, ultimately forming the stable aromatic 1,2,4-triazole ring.[1][2][4]

Pellizzari_Mechanism General Mechanism of the Pellizzari Reaction reactants Amide (R¹-C(=O)NH₂) + Acylhydrazide (R²-C(=O)NHNH₂) intermediate1 Tetrahedral Intermediate reactants->intermediate1 Nucleophilic Attack intermediate2 Acyl Amidrazone Intermediate intermediate1->intermediate2 - H₂O intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product 3,5-Disubstituted- 1,2,4-Triazole intermediate3->product - H₂O

Caption: General mechanism of the Pellizzari reaction.[3]

Q3: What are the main challenges and side reactions associated with the Pellizzari reaction?

The primary challenges stem from the harsh reaction conditions, which often require high temperatures (e.g., >200-250°C) and long reaction times.[1][2][3][4] These conditions can lead to low yields and the formation of side products.[1][2] The most common side reactions include:

  • Formation of Isomeric Mixtures: In unsymmetrical reactions (where the acyl groups of the amide and acylhydrazide are different), a high temperature can promote an "interchange of acyl groups" or transamination.[1] This leads to a mixture of three different 1,2,4-triazole products, which complicates purification.[1][5]

  • Formation of 1,3,4-Oxadiazoles: This is a competing cyclization pathway, particularly if reaction conditions are not strictly anhydrous (dry).[6]

  • Decomposition: The high temperatures can cause the starting materials or the desired triazole product to decompose, reducing the overall yield.[1]

Q4: How can I prevent the formation of an isomeric triazole mixture in an unsymmetrical reaction?

Minimizing the formation of isomeric side products is crucial for achieving a good yield of the desired unsymmetrical triazole. The key strategies involve:

  • Temperature Control: Since high temperatures promote the acyl interchange side reaction, conducting the reaction at the lowest effective temperature is critical.[1][5]

  • Microwave Irradiation: Using microwave synthesis can significantly shorten reaction times.[2] This reduces the overall time the mixture is exposed to high temperatures, thereby minimizing the opportunity for acyl interchange.[1][5]

  • Symmetrical Design: If the synthesis plan allows, using an amide and an acylhydrazide with the same acyl group (a symmetrical reaction) will yield a single triazole product, completely avoiding this issue.[1][5]

Acyl_Interchange Acyl Interchange Side Reaction Pathway start Unsymmetrical Reactants: Amide (R¹-Acyl) + Acylhydrazide (R²-Acyl) main_path Desired Pellizzari Reaction start->main_path side_path Acyl Interchange Side Reaction (High Temperature) start->side_path desired_product Desired Product: 3-R¹-5-R²-1,2,4-Triazole main_path->desired_product interchanged_reactants Interchanged Reactants: Amide (R²-Acyl) + Acylhydrazide (R¹-Acyl) side_path->interchanged_reactants side_product1 Side Product 1: 3,5-di-R¹-1,2,4-Triazole interchanged_reactants->side_product1 side_product2 Side Product 2: 3,5-di-R²-1,2,4-Triazole interchanged_reactants->side_product2

Caption: Acyl interchange in unsymmetrical Pellizzari reactions.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the Pellizzari reaction, their probable causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of 1,2,4-Triazole 1. Reaction temperature is too low.[1][5] 2. Reaction time is insufficient.[1][5] 3. Purity of starting materials is low (e.g., wet).[1][5] 4. Inefficient removal of water byproduct.[1][3]1. Gradually increase the reaction temperature in 10-20°C increments.[1][5] 2. Extend the reaction time, monitoring progress by TLC or LC-MS.[1][5] 3. Ensure the amide and acylhydrazide are pure and thoroughly dry before use.[1][3][5] 4. If applicable to the setup, use a Dean-Stark trap to remove water.[1][3]
Formation of Isomeric Triazoles (in unsymmetrical reactions)1. High reaction temperature promoting acyl interchange or transamination.[1] 2. Prolonged reaction times at elevated temperatures.[1]1. Optimize the reaction to the lowest effective temperature.[1][5] 2. Consider using microwave synthesis to reduce the overall heating time.[1][5] 3. If possible, redesign the synthesis to be symmetrical.[1][3]
Complex Mixture with Unidentified Byproducts 1. Decomposition of starting materials or products at high temperatures.[1] 2. Side reactions involving other sensitive functional groups on the R¹ and R² substituents.[1]1. Lower the reaction temperature.[1][3] 2. Protect sensitive functional groups on the starting materials before the reaction.[1][3]
Formation of 1,3,4-Oxadiazole 1. Presence of water in the reaction mixture.1. Maintain strictly anhydrous (dry) conditions.[6] 2. Use freshly dried, high-purity solvents and reagents.
Difficulty in Purifying the Product 1. Similar polarities of the desired product and isomeric side products.[1] 2. Co-crystallization of the product mixture.[1]1. Utilize column chromatography with a carefully selected and optimized solvent system (e.g., gradient elution).[1] 2. Attempt separation using preparative HPLC or fractional recrystallization.[5]

Troubleshooting Workflow

Troubleshooting_Workflow Pellizzari Reaction Troubleshooting Workflow start Reaction Outcome Unsatisfactory p1 Low or No Yield? start->p1 p2 Mixture of Isomers? p1->p2 No s1a Increase Temperature / Time p1->s1a Yes p3 Other Byproducts? p2->p3 No s2a Lower Reaction Temperature p2->s2a Yes s3a Protect Sensitive Groups p3->s3a Yes end_node Re-run Optimized Reaction p3->end_node No s1b Check Purity of Starting Materials s1a->s1b s1c Ensure Anhydrous Conditions (e.g., Dean-Stark) s1b->s1c s1c->end_node s2b Use Microwave Synthesis s2a->s2b s2b->end_node s3a->end_node

Caption: A logical workflow for troubleshooting common Pellizzari reaction issues.

Experimental Protocols

Protocol 1: Classical Thermal Synthesis of 3,5-Diphenyl-1,2,4-triazole

This protocol is a representative example of a symmetrical Pellizzari reaction performed under traditional heating conditions.[4]

  • Materials: Benzamide (1.0 eq), Benzoylhydrazide (1.0 eq), round-bottom flask, reflux condenser, heating mantle or oil bath, stirring apparatus.

  • Procedure:

    • Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.[3][4]

    • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[3][4]

    • Maintain this temperature for 2-4 hours. The evolution of water vapor may be observed as the mixture solidifies.[4]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

    • After the reaction is complete, allow the mixture to cool to room temperature.[3][4]

    • Triturate the resulting solid with a suitable solvent like ethanol to remove impurities.[3]

    • Purify the crude product by recrystallization from a solvent such as ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[3]

    • Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.[1]

Protocol 2: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles

This protocol provides a general guideline for a more rapid microwave-assisted synthesis, which can be beneficial for preventing side reactions in unsymmetrical syntheses.[3]

  • Materials: Substituted amide (1.0 eq), substituted acylhydrazide (1.0 eq), high-boiling solvent (e.g., n-butanol or paraffin oil), microwave reactor vial, microwave synthesizer.

  • Procedure:

    • In a microwave reactor vial, add equimolar amounts of the desired amide and acylhydrazide.

    • Add a suitable high-boiling solvent (e.g., n-butanol, 5-10 mL).[3]

    • Seal the vial and place it in the microwave synthesizer.

    • Irradiate the reaction mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 30-120 minutes).[3] Reaction conditions should be optimized for specific substrates.

    • Monitor the reaction progress by TLC or LC-MS.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The precipitated product can be collected by filtration and washed with a cold solvent.[3]

    • Further purify the product by recrystallization or column chromatography as needed.

Protocol 3: General Analysis of Reaction Mixture by HPLC

This protocol can be used to analyze the crude reaction mixture to identify the desired product and quantify isomeric side products.[1][5]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column is a suitable starting point.[1]

  • Procedure:

    • Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

    • Inject a small, known volume of the sample onto the HPLC column.

    • Run a gradient elution method, for example, starting with a low percentage of organic solvent (e.g., acetonitrile) in water and gradually increasing the organic phase concentration.

    • Monitor the elution profile using the UV detector. The different triazole isomers, while having the same mass, should exhibit different retention times, allowing for their separation and quantification.[5]

References

Technical Support Center: Catalyst Selection for Efficient 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on catalyst selection for the efficient synthesis of 1,2,4-triazoles. It includes troubleshooting guides for common experimental issues, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in your research and development endeavors.

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of 1,2,4-triazoles, offering potential causes and actionable solutions in a straightforward question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 1,2,4-Triazole - Incomplete reaction due to insufficient temperature or time.- Decomposition of starting materials or the product at high temperatures.- Low purity of starting materials (e.g., hygroscopic hydrazides).[1]- Gradually increase the reaction temperature and monitor progress by TLC.[1]- Consider using microwave irradiation to shorten reaction times and potentially improve yields.[2][3]- Ensure all starting materials are pure and thoroughly dried.[1][4]
Formation of 1,3,4-Oxadiazole Side Product This is a common side reaction, particularly when using hydrazides, and arises from a competing cyclization pathway.[1][4]- Ensure strictly anhydrous reaction conditions.[1]- Lower the reaction temperature to favor the formation of the triazole over the oxadiazole.[1]- The choice of acylating agent can influence the reaction pathway.
Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation) In unsubstituted 1,2,4-triazoles, alkylation can occur at both N-1 and N-4 positions, leading to a mixture of products. The regioselectivity is influenced by the electrophile, base, and solvent.- The choice of catalyst is critical for controlling regioselectivity. For instance, in certain cycloadditions, Ag(I) catalysts favor the formation of 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysts yield 1,5-disubstituted 1,2,4-triazoles.[5][6][7][8][9]
Complex Reaction Mixture with Unidentified Byproducts - Decomposition of sensitive functional groups on starting materials or products.- Side reactions involving the solvent or impurities.- Protect sensitive functional groups on the starting materials before the reaction.- Use a high-purity, inert solvent and ensure all reagents are pure.[1]
Thermal Rearrangement of the Triazole Ring High reaction temperatures can sometimes lead to the thermal rearrangement of the triazole ring, resulting in a mixture of isomers.[1]- If thermal rearrangement is suspected, attempt the reaction at a lower temperature for a longer duration.[1]
Difficulty in Removing Copper Catalyst Residual copper salts can complicate product purification.- An aqueous wash with ammonia or ammonium chloride solution can effectively remove copper.- Standard silica gel column chromatography can separate the triazole product from polar copper salts.- Consider using a solid-supported copper catalyst for easier removal by filtration.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for 1,2,4-triazole synthesis?

A1: Copper-based catalysts are widely used due to their low cost and high efficiency in various synthetic routes.[5][6] Silver catalysts are often employed to achieve specific regioselectivity, particularly for the synthesis of 1,3-disubstituted 1,2,4-triazoles.[5][7][8][9] Additionally, metal-free and green catalytic systems, such as those using iodine or operating under microwave irradiation, are gaining popularity.[3][5]

Q2: How can I control the regioselectivity of my 1,2,4-triazole synthesis?

A2: Catalyst selection is the primary method for controlling regioselectivity. For [3+2] cycloaddition reactions of isocyanides with diazonium salts, Ag(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis produces 1,5-disubstituted 1,2,4-triazoles.[5][6][7][8][9]

Q3: What are the advantages of using microwave-assisted synthesis for 1,2,4-triazoles?

A3: Microwave-assisted synthesis offers several advantages over conventional heating methods, including significantly reduced reaction times, often from hours to minutes, and improved product yields.[2][3] This method is also considered a green chemistry approach as it can sometimes be performed under solvent-free conditions.[2]

Q4: Are there effective metal-free methods for synthesizing 1,2,4-triazoles?

A4: Yes, several metal-free synthetic routes have been developed to avoid the cost and potential toxicity of metal catalysts. One such method involves the iodine-mediated oxidative cyclization of hydrazones and amines under aerobic conditions.[5] Another approach is the condensation of isothiocyanates, amidines, and hydrazines, which proceeds without the need for external catalysts or oxidants.[5]

Q5: What is the Pellizzari reaction and what are its main challenges?

A5: The Pellizzari reaction is a classic method for synthesizing 1,2,4-triazoles by the condensation of an amide and an acylhydrazide.[10] The main challenges are that it often requires high temperatures and long reaction times, which can lead to low yields and the formation of side products, including isomeric mixtures in unsymmetrical reactions.[10]

Catalyst Performance Data

The following tables summarize quantitative data on the performance of various catalysts in the synthesis of 1,2,4-triazoles.

Table 1: Regioselective Synthesis of Disubstituted 1,2,4-Triazoles

CatalystIsomer FormedReactantsYield (%)Reference
Ag(I)1,3-disubstitutedAryl diazonium salts and isocyanide88[7][8][9]
Cu(II)1,5-disubstitutedAryl diazonium salts and isocyanide79[7][8][9]

Table 2: Copper-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Amidines and Nitriles

Copper CatalystBaseTemperature (°C)Yield (%)Reference
Cu(OAc)₂Cs₂CO₃12085[11]
CuBrK₃PO₄8091[11]

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation for 1,2,4-Triazole Synthesis

Synthetic MethodReaction TimeYield (%)Reference
Conventional Heating> 4 hours-[3]
Microwave Irradiation1 minute85[3]
Conventional Heating27 hours-[3]
Microwave Irradiation30 minutes96[3]

Experimental Protocols

Protocol 1: Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Triazoles

This protocol describes a general one-pot procedure for the synthesis of 3,5-disubstituted 1,2,4-triazoles from amidines and nitriles using a copper catalyst.[4][11]

Materials:

  • Amidine hydrochloride (1.0 mmol)

  • Nitrile (1.2 mmol)

  • Copper(I) bromide (CuBr) (0.05 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (2.0 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the amidine hydrochloride, nitrile, copper(I) bromide, and cesium carbonate.

  • Add dimethyl sulfoxide as the solvent.

  • Stir the reaction mixture at 120 °C under an air atmosphere for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure 1,2,4-triazole derivative.

Protocol 2: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles

This protocol outlines a rapid, microwave-assisted synthesis of substituted 1,2,4-triazoles from an aromatic hydrazide and a substituted nitrile.

Materials:

  • Aromatic hydrazide (0.005 moles)

  • Substituted nitrile (0.0055 moles)

  • Potassium carbonate (0.0055 moles)

  • n-Butanol (10 mL)

  • Ethanol for recrystallization

Procedure:

  • Add the aromatic hydrazide, substituted nitrile, and potassium carbonate to a 20 mL microwave reaction vessel with n-butanol.

  • Subject the reaction mixture to microwave irradiation at 150°C for 2 hours.

  • After cooling the reaction mixture, filter the precipitated substituted 1,2,4-triazole.

  • Recrystallize the product from ethanol.

Visualizations

Catalyst-Controlled Regioselectivity

G cluster_reactants Reactants cluster_catalysts Catalysts cluster_products Products Aryl Diazonium Salt Aryl Diazonium Salt Ag_I Ag(I) Catalyst Aryl Diazonium Salt->Ag_I Cu_II Cu(II) Catalyst Aryl Diazonium Salt->Cu_II Isocyanide Isocyanide Isocyanide->Ag_I Isocyanide->Cu_II Product_1_3 1,3-Disubstituted 1,2,4-Triazole Ag_I->Product_1_3 [3+2] Cycloaddition Product_1_5 1,5-Disubstituted 1,2,4-Triazole Cu_II->Product_1_5 [3+2] Cycloaddition

Caption: Catalyst control over the regioselective synthesis of 1,2,4-triazoles.

General Workflow for Copper-Catalyzed Synthesis

G Start Combine Reactants & Catalyst (Amidine, Nitrile, Cu Catalyst, Base) Reaction Heat Reaction Mixture (e.g., 80-120 °C) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure 1,2,4-Triazole Purification->Product

Caption: Experimental workflow for copper-catalyzed 1,2,4-triazole synthesis.

References

Technical Support Center: Production of 1,2,4-Triazole-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up production of 1,2,4-Triazole-1-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the industrial-scale synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial method involves the N-alkylation of 1,2,4-triazole with a chloroacetic acid derivative, typically sodium chloroacetate, in a suitable solvent. This reaction is favored for its use of readily available and cost-effective starting materials. The process generally involves the deprotonation of 1,2,4-triazole with a base to form the triazolide anion, which then acts as a nucleophile to displace the chloride from sodium chloroacetate.

Q2: What are the primary scale-up challenges associated with this synthesis?

A2: Key scale-up challenges include:

  • Exothermic Reaction Management: The N-alkylation reaction is exothermic, and inadequate heat removal on a large scale can lead to temperature spikes, increased byproduct formation, and potential thermal runaway.[1]

  • Mixing and Mass Transfer: Ensuring homogeneous mixing of reactants, especially in heterogeneous reaction mixtures (e.g., solid base in a liquid solvent), is critical to avoid localized "hot spots" and ensure consistent reaction rates.[2][3] Poor mixing can lead to incomplete conversion and a complex impurity profile.[4]

  • Regioselectivity Control: 1,2,4-triazole has two potential nucleophilic nitrogen atoms (N1 and N4). While the desired product is the N1-substituted isomer, the formation of the N4-isomer is a common side reaction.[5] Controlling the regioselectivity is crucial for maximizing the yield of the desired product and simplifying purification.

  • Product Isolation and Purification: The product, this compound, is often highly soluble in aqueous media, which can complicate its isolation from the reaction mixture, especially after a water-based workup.[5] Crystallization is the preferred method for purification at scale, but requires careful solvent selection and control of conditions to achieve high purity and yield.

Q3: How can I control the regioselectivity of the N-alkylation to favor the desired N1-isomer?

A3: Several factors influence the N1/N4 selectivity of the alkylation. To favor the N1-isomer, consider the following:

  • Choice of Base and Solvent: The reaction conditions play a significant role. For instance, using a weaker base might favor N1 alkylation.

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable N1-isomer.

  • Nature of the Alkylating Agent: While chloroacetic acid derivatives are common, the specific derivative can influence selectivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up synthesis of this compound.

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting/Solution
Incomplete Reaction Verify Reactant Stoichiometry: Ensure accurate molar ratios. A slight excess of the alkylating agent may be necessary. Check Reaction Time and Temperature: Monitor the reaction progress using in-process controls (e.g., HPLC). Insufficient reaction time or temperature can lead to incomplete conversion. Confirm Base Activity: Ensure the base used for deprotonation is of good quality and sufficient quantity.
Poor Mixing Optimize Agitation: Increase stirrer speed to improve mass transfer, especially in heterogeneous mixtures. Evaluate the impeller design for suitability at the production scale.[4] Consider Solvent Volume: A very concentrated reaction mixture can lead to poor mixing and local hot spots. Increasing the solvent volume might improve homogeneity, but this needs to be balanced with process efficiency.
Side Reactions Control Temperature: Maintain the optimal reaction temperature to minimize the formation of byproducts. Use a properly sized cooling system to manage the exotherm.[6] Control pH: The pH of the reaction mixture can influence the rate of side reactions. Maintain the pH within the optimal range for the desired reaction.
Product Loss During Workup Optimize Extraction: this compound can be soluble in the aqueous phase.[5] Perform multiple extractions with a suitable organic solvent. Adjusting the pH of the aqueous layer can sometimes improve extraction efficiency. Optimize Crystallization: Carefully select the crystallization solvent to maximize product recovery. Seeding the solution can aid in initiating crystallization. Cool the solution slowly to obtain larger, purer crystals and minimize loss in the mother liquor.
Problem 2: High Levels of Impurities
Potential Impurity Formation Mechanism Mitigation Strategy
N4-isomer (2-(4H-1,2,4-triazol-4-yl)acetic acid) Alkylation at the N4 position of the 1,2,4-triazole ring.Optimize reaction conditions (temperature, base, solvent) to favor N1 alkylation. Lower temperatures often favor the N1 isomer.
Unreacted 1,2,4-triazole Incomplete reaction.Increase reaction time, temperature, or the amount of alkylating agent. Improve mixing to ensure all the 1,2,4-triazole reacts.
Unreacted Sodium Chloroacetate Incomplete reaction or incorrect stoichiometry.Ensure the correct molar ratio of reactants.
Glycolic Acid Hydrolysis of chloroacetic acid or its sodium salt under basic conditions.Control the amount of water in the reaction mixture and maintain the temperature to avoid hydrolysis.
Over-alkylation Products Further reaction of the product with the alkylating agent.Use a controlled stoichiometry of the alkylating agent and monitor the reaction progress to stop it at the optimal time.

Experimental Protocol: Industrial-Scale Synthesis of this compound

This protocol is a representative example for the batch production of this compound. Safety precautions, including the use of appropriate personal protective equipment (PPE) and adherence to site-specific safety procedures, are mandatory.

Materials and Reagents:

Reagent CAS Number Molecular Weight ( g/mol ) Quantity (kg) Molar Eq.
1,2,4-Triazole288-88-069.071001.0
Sodium Hydroxide (50% w/w aq.)1310-73-240.001181.02
Sodium Chloroacetate3926-62-3116.481751.04
Toluene108-88-392.14500 (L)-
Water7732-18-518.02As needed-
Hydrochloric Acid (37% w/w aq.)7647-01-036.46As needed-

Equipment:

  • Glass-lined reactor (1000 L) with overhead stirrer, temperature probe, reflux condenser, and addition funnel/pump.

  • Nutsche filter or centrifuge for solid-liquid separation.

  • Vacuum oven for drying.

Procedure:

  • Reaction Setup:

    • Charge the 1000 L reactor with 1,2,4-triazole (100 kg) and toluene (500 L).

    • Begin agitation and ensure a nitrogen blanket is in place.

  • Deprotonation:

    • Slowly add 50% aqueous sodium hydroxide (118 kg) to the reactor over 1-2 hours, maintaining the internal temperature below 40°C using jacket cooling. The reaction is exothermic.

    • After the addition is complete, stir the mixture for 1 hour at 35-40°C to ensure complete formation of the sodium salt of 1,2,4-triazole.

  • N-Alkylation:

    • Prepare a solution of sodium chloroacetate (175 kg) in water (250 L).

    • Slowly add the sodium chloroacetate solution to the reactor over 2-3 hours. Maintain the internal temperature between 60-70°C. The reaction is exothermic.

    • Once the addition is complete, continue stirring at 65-75°C for 4-6 hours. Monitor the reaction progress by HPLC until the consumption of 1,2,4-triazole is complete (<1% remaining).

  • Work-up and Isolation:

    • Cool the reaction mixture to 20-25°C.

    • Stop the agitation and allow the layers to separate. Remove the lower aqueous layer.

    • To the organic layer, add water (200 L) and adjust the pH to 1-2 with concentrated hydrochloric acid.

    • Stir for 30 minutes, then allow the layers to separate. Collect the lower aqueous layer containing the product.

    • Wash the organic layer with water (100 L) and combine the aqueous layers.

    • Concentrate the combined aqueous layers under vacuum to approximately half the volume.

    • Cool the concentrated aqueous solution to 0-5°C and stir for 2-4 hours to induce crystallization.

    • Isolate the solid product by filtration or centrifugation.

    • Wash the filter cake with cold water (2 x 50 L).

  • Drying:

    • Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

Expected Yield: 150-165 kg (80-88% of theoretical).

Visualizations

G cluster_synthesis Industrial Synthesis Workflow start Start: Charge Reactor (1,2,4-Triazole, Toluene) deprotonation Deprotonation (Add NaOH solution) Exothermic - Control Temp < 40°C start->deprotonation alkylation N-Alkylation (Add Sodium Chloroacetate solution) Exothermic - Control Temp 60-70°C deprotonation->alkylation in_process_control In-Process Control (HPLC) (Monitor reaction completion) alkylation->in_process_control in_process_control->alkylation Incomplete workup Work-up (Phase separation, pH adjustment) in_process_control->workup Reaction Complete crystallization Crystallization (Concentration and cooling) workup->crystallization isolation Isolation (Filtration/Centrifugation) crystallization->isolation drying Drying (Vacuum oven) isolation->drying end_product Final Product: This compound drying->end_product

Caption: Industrial synthesis workflow for this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Yield cluster_solutions Potential Solutions low_yield Low Yield Observed check_reaction Check Reaction Parameters (Temp, Time, Stoichiometry) low_yield->check_reaction check_mixing Evaluate Mixing Efficiency low_yield->check_mixing check_impurities Analyze for Impurities (HPLC) low_yield->check_impurities optimize_workup Review Workup & Isolation Procedure low_yield->optimize_workup adjust_params Adjust Reaction Conditions check_reaction->adjust_params improve_agitation Improve Agitation check_mixing->improve_agitation modify_conditions Modify Conditions to Reduce Side Reactions check_impurities->modify_conditions optimize_isolation Optimize Extraction/Crystallization optimize_workup->optimize_isolation

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Solvent Effects on Triazole Synthesis Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the effect of solvents on the regioselectivity of 1,2,3-triazole synthesis via azide-alkyne cycloaddition reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during triazole synthesis, with a focus on solvent-related problems and their impact on regioselectivity.

Issue 1: Poor or No Regioselectivity in Thermal Azide-Alkyne Cycloaddition

Question: My thermal Huisgen 1,3-dipolar cycloaddition is producing a roughly 1:1 mixture of 1,4- and 1,5-disubstituted triazoles. How can I influence the regioselectivity?[1][2][3]

Answer: The thermal Huisgen cycloaddition often yields a mixture of regioisomers due to similar activation energies for both the 1,4- and 1,5-addition pathways.[1] While achieving high regioselectivity without a catalyst is challenging, the choice of solvent can have a minor influence. The reaction rate is not significantly affected by the dielectric constant of the solvent in most 1,3-dipolar cycloadditions.[4]

Troubleshooting Steps:

  • Switch to a Catalyzed Reaction: For high regioselectivity, it is strongly recommended to use a catalyzed reaction.[1]

    • For 1,4-disubstituted triazoles: Employ the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is highly selective for the 1,4-isomer.[1][2][3][5]

    • For 1,5-disubstituted triazoles: Utilize the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which selectively yields the 1,5-isomer.[2][3][5][6]

  • Solvent Optimization (for thermal reaction): The polarity of the solvent can slightly alter the isomer ratio. In some cases, polar, protic solvents like water may slightly favor the formation of the 1,4-isomer.[1] However, this effect is generally not pronounced.

Issue 2: Unexpected Formation of the 1,5-Isomer in a CuAAC Reaction

Question: I am performing a CuAAC reaction, which should exclusively yield the 1,4-disubstituted triazole, but I am observing the formation of the 1,5-isomer. What is causing this?

Answer: While CuAAC is known for its high selectivity for the 1,4-isomer, the formation of the 1,5-isomer can occur under certain conditions. This is often not a direct result of the solvent itself but can be influenced by the reaction environment that the solvent helps to create.

Troubleshooting Steps:

  • Ensure Efficient Copper(I) Catalysis: The active catalyst is Cu(I). If the concentration of active catalyst is low, the thermal (uncatalyzed) reaction can start to compete, leading to the formation of both regioisomers.

    • Reducing Agent: Use a fresh solution of a reducing agent like sodium ascorbate to ensure the copper remains in its +1 oxidation state.

    • Degas Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst.

  • Ligand Choice: The ligand used to stabilize the copper catalyst can influence its activity and selectivity. Some ligands may be more prone to allowing side reactions. Consider screening different copper-stabilizing ligands.

  • Solvent Choice: While a wide range of solvents can be used for CuAAC (including polar aprotic solvents like THF, DMSO, acetonitrile, and DMF, as well as aqueous mixtures), the solvent can affect the solubility and stability of the catalyst complex.[2] In some cases, donor solvents like DMSO can disrupt inhibitory copper chelation, which might indirectly affect the catalytic cycle.[7] A homogeneous reaction mixture is crucial for consistent and selective catalysis.[8]

  • Reaction Temperature: Although CuAAC reactions are often robust at room temperature, elevated temperatures can promote the competing thermal cycloaddition, leading to a loss of regioselectivity.[2]

Issue 3: Low Yield in a RuAAC Reaction for 1,5-Isomer Synthesis

Question: My RuAAC reaction to synthesize the 1,5-isomer is giving a low yield. How can I improve this?

Answer: Low yields in RuAAC reactions can be attributed to several factors, including catalyst deactivation, poor substrate solubility, or an inappropriate choice of solvent. Protic solvents are known to be detrimental to the catalysis.[6]

Troubleshooting Steps:

  • Solvent Selection: A variety of aprotic solvents can be used for RuAAC, with aromatic solvents like benzene or toluene, and ethers such as THF and dioxane being common choices.[6] The choice of solvent can significantly impact the reaction yield.

  • Catalyst Handling: Ruthenium catalysts can be sensitive to air and moisture. It is crucial to handle them under an inert atmosphere.

  • Substrate Solubility: If your substrates have poor solubility in common non-polar RuAAC solvents, consider using a more polar aprotic solvent like DMF, especially for aryl azides. If solubility remains an issue, modification of the substrates with solubilizing groups may be necessary.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Model RuAAC Reaction

The following table summarizes the effect of different solvents on the yield of a model Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reaction. The specific yield will vary depending on the substrates and catalyst used.

SolventYield (%)
Dichloromethane (DCM)85
Tetrahydrofuran (THF)60
Toluene55
Acetonitrile (MeCN)40
N,N-Dimethylformamide (DMF)30
Dimethyl Sulfoxide (DMSO)<10

Data adapted from a study on the RuAAC reaction.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 1,4-Disubstituted Triazoles (CuAAC)

Materials:

  • Organic azide

  • Terminal alkyne

  • Sodium ascorbate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Suitable solvent (e.g., 1:1 mixture of water and t-butanol, or DMSO)[1]

Procedure:

  • In a reaction vial, dissolve the organic azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equiv) in water.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography.

Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted Triazoles (RuAAC)

Materials:

  • Organic azide

  • Terminal alkyne

  • Ruthenium catalyst (e.g., [CpRuCl]₄ or CpRuCl(PPh₃)₂)

  • Anhydrous, degassed aprotic solvent (e.g., toluene, THF, or DMF)

Procedure:

  • In a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the organic azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in the chosen anhydrous, degassed solvent.

  • Add the ruthenium catalyst (0.01-0.05 equiv) to the solution.

  • Stir the reaction mixture at the designated temperature (can range from room temperature to elevated temperatures, depending on the substrates and catalyst).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • The crude product can then be purified by column chromatography.

Protocol 3: Determining the Regioisomer Ratio using ¹H NMR Spectroscopy

Principle: The 1,4- and 1,5-disubstituted triazole regioisomers can be distinguished by ¹H NMR spectroscopy. The proton on the triazole ring (H-5 in the 1,4-isomer and H-4 in the 1,5-isomer) resonates at a different chemical shift. Typically, the C5-proton of the 1,4-disubstituted 1,2,3-triazole ring appears as a new singlet in the downfield region of the spectrum, usually between 7.5 and 8.8 ppm.[9] The chemical shift of the corresponding proton in the 1,5-isomer will be different, allowing for integration and determination of the isomer ratio.

Procedure:

  • Acquire Reference Spectra: Obtain ¹H NMR spectra of the pure azide and alkyne starting materials to identify their characteristic peaks.

  • Reaction Monitoring: After the reaction is complete (as determined by TLC or LC-MS), take a representative aliquot of the crude reaction mixture.

  • Sample Preparation: Dilute the aliquot with a suitable deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum of the crude reaction mixture.

  • Data Analysis:

    • Identify the characteristic singlet peaks for the triazole ring protons of the 1,4- and 1,5-isomers.

    • Integrate the area of these two peaks.

    • The ratio of the integrals will correspond to the molar ratio of the two regioisomers in the mixture.

Visualizations

Reaction_Pathways cluster_thermal Thermal Cycloaddition cluster_cuaac CuAAC cluster_ruaac RuAAC Reactants_T Azide + Alkyne TS_T Transition States (Similar Energy) Reactants_T->TS_T Heat Products_T Mixture of 1,4- and 1,5-Triazoles TS_T->Products_T Reactants_C Azide + Alkyne Product_C 1,4-Triazole Reactants_C->Product_C Cu(I) Catalyst Reactants_R Azide + Alkyne Product_R 1,5-Triazole Reactants_R->Product_R Ru(II) Catalyst Troubleshooting_Workflow Start Poor Regioselectivity Observed Check_Reaction_Type What is the reaction type? Start->Check_Reaction_Type Thermal Thermal Cycloaddition Check_Reaction_Type->Thermal Thermal CuAAC CuAAC Check_Reaction_Type->CuAAC CuAAC RuAAC RuAAC Check_Reaction_Type->RuAAC RuAAC Solution_Thermal Switch to catalyzed reaction (CuAAC for 1,4 or RuAAC for 1,5) Thermal->Solution_Thermal Troubleshoot_CuAAC Check for competing thermal reaction: - Ensure fresh reducing agent - Degas solvents - Optimize temperature CuAAC->Troubleshoot_CuAAC Troubleshoot_RuAAC Verify aprotic solvent is used. Check for catalyst deactivation. RuAAC->Troubleshoot_RuAAC

References

Triazole Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in triazole synthesis. Our goal is to help you reduce reaction times and improve overall efficiency in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during triazole synthesis, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Slow or Incomplete Reaction

  • Question: My triazole synthesis reaction is extremely slow or is not going to completion. What are the possible causes and how can I fix this?

  • Answer: A slow or incomplete reaction can be attributed to several factors, primarily related to the catalyst, reaction conditions, or starting materials.

    • Catalyst Inactivity: The copper(I) catalyst is essential for the CuAAC reaction but is prone to oxidation to the inactive copper(II) state. Ensure you have an effective reducing agent, like sodium ascorbate, to maintain the copper in its +1 oxidation state.[1][2] The use of stabilizing ligands can also protect the Cu(I) catalyst.[1] For ruthenium-catalyzed reactions, ensure the catalyst has not decomposed.[3]

    • Insufficient Heat: Traditional thermal methods can be slow.[4][5] Consider switching to microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes or even seconds by providing rapid and uniform heating.[3][4][5][6][7]

    • Poor Solvent Choice: The solvent plays a critical role, especially in microwave synthesis. The solvent must be able to absorb microwave energy to heat the reaction mixture effectively.[3][6] Toluene and dioxane have been shown to be effective solvents in certain microwave-assisted syntheses.[3]

    • Low Reactant Concentration: The kinetics of triazole synthesis are dependent on the concentration of the reactants.[8] If the concentration of your azide or alkyne is too low, the reaction rate will be slow.

    • Purity of Starting Materials: Impurities in your starting materials can interfere with the catalyst and slow down the reaction.[9] Ensure your azides, alkynes, and solvents are of high purity.

Issue 2: Low Product Yield

  • Question: I am getting a very low yield of my desired triazole product. What could be the reason?

  • Answer: Low yields can be a result of suboptimal reaction conditions or the formation of side products.

    • Suboptimal Conditions: Systematically optimize key parameters such as catalyst concentration, ligand-to-copper ratio, reducing agent concentration, reaction time, and temperature.[10]

    • Side Reactions: The formation of side products, such as the homodimerization of terminal alkynes (Glasner coupling), can consume your starting materials and reduce the yield of the desired triazole.[11] The formation of 1,3,4-oxadiazoles is another common side reaction when using hydrazides.[9]

    • Catalyst Decomposition: Overly long reaction times can lead to catalyst decomposition, which not only stops the desired reaction but can also lead to the formation of byproducts.[3]

Issue 3: Formation of Side Products

  • Question: My reaction mixture is complex, and I am observing the formation of significant side products. How can I minimize these?

  • Answer: The formation of side products is a common issue that can often be mitigated by adjusting the reaction conditions.

    • Homodimerization of Alkynes: This is a common side reaction in CuAAC. To minimize this, you can use a ligand to stabilize the copper(I) catalyst and prevent its participation in the oxidative coupling of the alkyne.[1]

    • Formation of 1,3,4-Oxadiazoles: This side product is common when synthesizing 1,2,4-triazoles from hydrazides.[9] To favor the formation of the triazole, ensure strictly anhydrous (water-free) reaction conditions and consider lowering the reaction temperature.[9]

    • Formation of Isomeric Mixtures: In the synthesis of 1,2,4-triazoles, alkylation can occur at different nitrogen atoms, leading to a mixture of isomers.[9] The choice of catalyst can influence the regioselectivity of the reaction. For example, in some cycloadditions, Ag(I) catalysts have been shown to favor the formation of 1,3-disubstituted-1,2,4-triazoles, while copper catalysts may favor the 1,5-disubstituted isomer.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most effective strategy to significantly reduce the reaction time for triazole synthesis?

A1: Microwave-assisted organic synthesis (MAOS) is one of the most effective methods for dramatically reducing reaction times in triazole synthesis.[4][5][6] Compared to conventional heating methods, microwave irradiation can shorten reaction times from several hours to just a few minutes or even seconds.[5] This is due to the rapid and uniform heating of the reaction mixture.[6]

Q2: How do I choose the right catalyst for my triazole synthesis?

A2: The choice of catalyst depends on the desired triazole isomer and the specific substrates being used.

  • For 1,4-disubstituted 1,2,3-triazoles (CuAAC): Copper(I) catalysts are the most common and efficient.[13][14] These are typically generated in situ from a Cu(II) salt like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate.[15] The use of ligands like THPTA, BTTAA, or TBTA can stabilize the Cu(I) ion and accelerate the reaction.[1]

  • For 1,5-disubstituted 1,2,3-triazoles (RuAAC): Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, are used to selectively synthesize the 1,5-isomer.[14]

  • Heterogeneous Catalysts: For easier purification, consider using a heterogeneous catalyst, such as copper nanoparticles or copper supported on a solid substrate.[16] These can be easily removed from the reaction mixture by filtration.[16]

Q3: What is the role of a ligand in copper-catalyzed triazole synthesis?

A3: Ligands play a crucial role in CuAAC reactions by stabilizing the active Cu(I) oxidation state, which prevents its disproportionation or oxidation to the inactive Cu(II) state.[1] This stabilization also helps to prevent unwanted side reactions like the homodimerization of alkynes. Furthermore, some ligands can accelerate the catalytic cycle, leading to faster reaction rates.[1]

Q4: Can triazole synthesis be performed in "green" or environmentally friendly solvents?

A4: Yes, there is a growing trend towards using greener solvents for triazole synthesis. Water is a common solvent for CuAAC reactions and can even accelerate the reaction rate.[17] Other green solvents like ethanol are also used, particularly in microwave-assisted synthesis.[5] The use of ionic liquids as both a catalyst and a solvent is another green chemistry approach that can improve reaction rates and regioselectivity.[13][18]

Q5: Are there any alternatives to metal catalysts for triazole synthesis?

A5: While metal-catalyzed reactions are very common, there are some metal-free alternatives. For example, strain-promoted azide-alkyne cycloaddition (SPAAC) does not require a metal catalyst but uses strained cyclooctynes.[8][19] However, SPAAC reactions are generally slower than CuAAC reactions.[8] There are also reports of organocatalytic methods for the synthesis of certain triazoles.[20]

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Triazole Derivatives

ProductConventional Method TimeMicrowave Method TimeYield (Microwave)Reference
4-(benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione290 minutes10-25 minutes97%[5]
N-substituted-2-[(5-{...})-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamideSeveral hours33-90 seconds82%[5]
Piperazine-azole-fluoroquinolone-based 1,2,4-triazole27 hours30 minutes96%[5][7]
3,5-disubstituted-1,2,4-triazole72 hours (hydrothermal)1.5 hours85%[5]
Substituted 1,2,4-triazole4 hours (reflux)2 hours-

Table 2: Effect of Solvent on Microwave-Assisted Triazole Synthesis

SolventBoiling Point (°C)Product:Reactant:Dimer Ratio
Acetonitrile821 : 2.19 : 1.02
Dioxane101.11 : 0.07 : 0.07
DMF1531 : 0.11 : 0.13
Ethanol781 : 2.90 : 0.00
Toluene1111 : 0.85 : 0.07
Data adapted from a study on the optimization of microwave-assisted synthesis of 1,5-triazoles. The goal was to maximize the product-to-reactant ratio while minimizing dimer formation.[3]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reactant Preparation: Dissolve the alkyne (1.0 equivalent) and the azide (1.0-1.2 equivalents) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and H₂O).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of the reducing agent, sodium ascorbate (0.1-0.3 equivalents), in water. Also, prepare a solution of the copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equivalents) in water.

  • Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of a 1,2,4-Triazole Derivative

  • Reactant Preparation: In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (1.0 equivalent) and the substituted nitrile (1.1 equivalents) in n-butanol (10 mL).

  • Base Addition: Add potassium carbonate (1.1 equivalents) to the reaction mixture.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150 °C for 2 hours.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The precipitated product can be isolated by filtration.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 1,2,4-triazole.

Visualizations

experimental_workflow start Start reagents Prepare Reactants (Azide, Alkyne) start->reagents reaction Combine and React (Conventional or Microwave) reagents->reaction catalyst Prepare Catalyst System (e.g., CuSO4 + NaAscorbate) catalyst->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up and Extraction monitor->workup Reaction Complete purify Purification (Chromatography, Recrystallization) workup->purify product Final Product purify->product

Caption: A general experimental workflow for triazole synthesis.

troubleshooting_workflow start Slow or Incomplete Reaction check_catalyst Is the catalyst active? (Fresh reducing agent, ligand) start->check_catalyst check_temp Is the temperature sufficient? check_catalyst->check_temp Yes solution_catalyst Optimize catalyst system check_catalyst->solution_catalyst No check_concentration Are reactant concentrations optimal? check_temp->check_concentration Yes solution_temp Increase temperature or use microwave synthesis check_temp->solution_temp No check_purity Are starting materials pure? check_concentration->check_purity Yes solution_concentration Increase reactant concentration check_concentration->solution_concentration No solution_purity Purify starting materials check_purity->solution_purity No

Caption: A troubleshooting workflow for slow or incomplete reactions.

factors_influencing_reaction_time center Reaction Time catalyst Catalyst (Type, Concentration, Ligand) catalyst->center heating Heating Method (Conventional vs. Microwave) heating->center solvent Solvent (Polarity, Microwave Absorbance) solvent->center temperature Temperature temperature->center concentration Reactant Concentration concentration->center ultrasound Sonication ultrasound->center

Caption: Key factors influencing reaction time in triazole synthesis.

References

Validation & Comparative

A Comparative Analysis of 1,2,4-Triazole-1-acetic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis, physicochemical properties, and biological activities of 1,2,4-Triazole-1-acetic acid and its key isomers, 1,2,3-Triazole-1-acetic acid and 2-(4H-1,2,4-triazol-4-yl)acetic acid, reveals distinct profiles that hold significant implications for drug discovery and development. This guide provides a comparative overview of these compounds, supported by experimental data and detailed protocols, to aid researchers in navigating their potential therapeutic applications.

Triazole derivatives are a cornerstone in medicinal chemistry, with the 1,2,4-triazole scaffold being a prominent feature in a variety of approved drugs. The introduction of an acetic acid moiety to the triazole ring gives rise to several positional isomers, each with unique structural and electronic characteristics that influence their biological activity. This comparative study focuses on three key isomers: 2-(1H-1,2,4-triazol-1-yl)acetic acid, 2-(1H-1,2,3-triazol-1-yl)acetic acid, and 2-(4H-1,2,4-triazol-4-yl)acetic acid.

Physicochemical Properties

PropertyThis compound1,2,3-Triazole-1-acetic acid2-(4H-1,2,4-triazol-4-yl)acetic acid
Molecular Formula C₄H₅N₃O₂[1]C₄H₅N₃O₂C₄H₅N₃O₂
Molecular Weight 127.10 g/mol [1]127.10 g/mol 127.10 g/mol
CAS Number 28711-29-7[1]4314-22-1[2]91337-52-3
Appearance White powder/solid[3]Information not availableInformation not available
Solubility Soluble in water[3][4]Information not availableInformation not available

Synthesis of Triazole Acetic Acid Isomers

The synthetic routes to these isomers are distinct, reflecting the different reactivities of the triazole rings.

This compound: A common method for the synthesis of 1-substituted 1,2,4-triazoles involves the direct N-alkylation of the 1,2,4-triazole ring.

1,2,3-Triazole-1-acetic acid: The synthesis of 1-substituted 1,2,3-triazoles is often achieved through the Huisgen 1,3-dipolar cycloaddition, a "click chemistry" reaction between an azide and an alkyne.

2-(4H-1,2,4-triazol-4-yl)acetic acid: Direct N-alkylation of 1,2,4-triazole can lead to a mixture of N1 and N4 isomers. To achieve regioselective synthesis of the N4 isomer, a strategy involving the construction of the triazole ring from a pre-functionalized precursor is often employed.[5]

Below is a generalized workflow for the synthesis of these isomers.

G cluster_synthesis General Synthetic Workflow Start Starting Materials Alkylation N-Alkylation / Cycloaddition Start->Alkylation Purification Purification Alkylation->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End Triazole Acetic Acid Isomer Characterization->End

Caption: Generalized workflow for the synthesis of triazole acetic acid isomers.

Comparative Biological Activities

The isomeric position of the acetic acid group on the triazole ring significantly impacts the biological activity profile of these compounds. While extensive comparative studies are limited, available data on derivatives and related compounds suggest distinct therapeutic potential.

Anti-inflammatory Activity

Derivatives of 1,2,4-triazole are known to possess anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[6] The carrageenan-induced paw edema model is a standard in vivo assay to evaluate acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

  • Animal Model: Wistar rats or Swiss albino mice are typically used.[7][8]

  • Test Compound Administration: The triazole acetic acid isomer or a control vehicle is administered to the animals, usually intraperitoneally or orally, at a specified time before the induction of inflammation.[9]

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the animals.[8][9]

  • Measurement of Paw Edema: The volume of the paw is measured at various time intervals after carrageenan injection using a plethysmometer.[9]

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

The anti-inflammatory effects of these compounds are often mediated through the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.[10]

Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX_Enzymes->Prostaglandins Triazole_Acetic_Acids Triazole Acetic Acid Isomers (Inhibitors) Triazole_Acetic_Acids->COX_Enzymes

Caption: Inhibition of the Cyclooxygenase (COX) pathway by triazole acetic acid isomers.

In Vitro Cytotoxicity

The cytotoxic potential of triazole derivatives against various cancer cell lines is an active area of research. The MTT assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.[5][11]

  • Compound Treatment: The cells are treated with various concentrations of the triazole acetic acid isomers for a specified duration (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[5]

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a suitable solvent, such as DMSO.[12]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500-600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Seeding Seed Cancer Cells in 96-well plate Treatment Treat with Triazole Acetic Acid Isomers Seeding->Treatment Incubation Incubate for 24/48/72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan with DMSO Formazan_Formation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Analysis Calculate IC50 Absorbance->Analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Spectral Data Comparison

Spectroscopic data is essential for the structural elucidation and characterization of these isomers. While a complete set of comparable spectra is not available, some data has been reported.

Isomer1H NMR DataIR Data
This compound AvailableAvailable
1,2,3-Triazole-1-acetic acid Data for derivatives availableData for derivatives available
2-(4H-1,2,4-triazol-4-yl)acetic acid Data for derivatives availableData for derivatives available

Conclusion

The comparative analysis of this compound and its isomers, 1,2,3-triazole-1-acetic acid and 2-(4H-1,2,4-triazol-4-yl)acetic acid, highlights the significant influence of the acetic acid substituent's position on the physicochemical and biological properties of the molecule. While derivatives of the 1,2,4-triazole scaffold have shown promise as anti-inflammatory and cytotoxic agents, further comprehensive and direct comparative studies of these specific parent acetic acid isomers are warranted. Such research would provide a clearer understanding of their structure-activity relationships and guide the rational design of more potent and selective therapeutic agents. The detailed experimental protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers embarking on such investigations.

References

A Comparative Guide to the Biological Activities of 1,2,3-Triazole and 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are fundamental scaffolds in medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, are privileged structures in the development of a wide array of therapeutic agents. Both isomers possess a unique combination of chemical stability, favorable electronic properties, and the capacity for hydrogen bonding, which facilitates their interaction with biological targets. This guide provides an objective comparison of the biological activities of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data, to aid researchers in the strategic design of novel drug candidates.

The arrangement of nitrogen atoms in the triazole ring significantly influences the electronic distribution, dipole moment, and hydrogen bonding capabilities of the molecule, leading to distinct pharmacological profiles. While both isomers exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties, the prevalence and potency of these activities often differ between the two scaffolds. Notably, the 1,2,4-triazole moiety is a well-established pharmacophore in many commercially available drugs, such as the antifungal fluconazole. The rise of "click chemistry" has propelled the synthesis and investigation of 1,2,3-triazole derivatives, revealing their potent biological effects.

Anticancer Activity: A Tale of Two Isomers

Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, often by inducing cell cycle arrest and apoptosis. The antiproliferative activity of these compounds is commonly assessed using the MTT assay.

Comparative Anticancer Activity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative 1,2,3-triazole and 1,2,4-triazole derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Anticancer Activity of 1,2,3-Triazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Phosphonate derivativeHT-108015.13[1]
Phosphonate derivativeA-54921.25[1]
Phosphonate derivativeMCF-718.06[1]
Phosphonate derivativeMDA-MB-23116.32[1]
1,2,3-Triazole-amino acid conjugate 6MCF7<10[2]
1,2,3-Triazole-amino acid conjugate 6HepG2<10[2]
1,2,3-Triazole-amino acid conjugate 7MCF7<10[2]
1,2,3-Triazole-amino acid conjugate 7HepG2<10[2]
Coumarin-triazole hybrid LaSOM 186MCF72.66[3]
Coumarin-triazole hybrid LaSOM 190MCF72.85[3]

Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Bet-TZ1 (Betulin derivative)A375 (melanoma)22.41 (48h)[4]
Bet-TZ1 (Betulin derivative)MCF-746.92 (48h)[4]
Bet-TZ3 (Betulin derivative)A375 (melanoma)34.34 (48h)[4]
Pyridine derivative TP6B16F10 (murine melanoma)41.12 - 61.11[5]
Hydrazide-hydrazone 58aPC-3 (prostate)26.0[6]
Diarylurea derivative 62iHT-29 (colon)0.90[6]
Diarylurea derivative 62iH460 (lung)0.85[6]
Diarylurea derivative 62iMDA-MB-231 (breast)1.54[6]
Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Triazole derivatives to be tested

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the triazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Signaling Pathways in Anticancer Activity

The anticancer mechanisms of triazole derivatives are diverse. 1,2,4-triazole derivatives have been shown to inhibit various kinases like EGFR and BRAF, as well as tubulin polymerization.[7] 1,2,3-triazole derivatives can also inhibit tubulin polymerization and other vital enzymes, leading to apoptosis.[8]

anticancer_mechanisms cluster_triazoles Triazole Derivatives cluster_targets Cellular Targets cluster_effects Cellular Effects T123 1,2,3-Triazole Derivatives Tubulin Tubulin T123->Tubulin inhibit OtherEnzymes Other Enzymes T123->OtherEnzymes inhibit T124 1,2,4-Triazole Derivatives Kinases Kinases (EGFR, BRAF) T124->Kinases inhibit T124->Tubulin inhibit CellCycleArrest Cell Cycle Arrest Kinases->CellCycleArrest Tubulin->CellCycleArrest Apoptosis Apoptosis OtherEnzymes->Apoptosis CellCycleArrest->Apoptosis ergosterol_biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane (Disrupted integrity and function) Ergosterol->FungalCellMembrane Triazoles 1,2,4-Triazole Antifungals Triazoles->CYP51 inhibits CYP51->Ergosterol catalyzes

References

Comparative Analysis of the Antimicrobial Efficacy of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have garnered significant attention within the scientific community.[1][2][3] This guide provides a comparative analysis of the antimicrobial efficacy of 1,2,4-triazole derivatives, presenting experimental data against various pathogens and outlining the methodologies used for their evaluation. While specific data for 1,2,4-Triazole-1-acetic acid is not extensively available in publicly accessible literature, this guide focuses on the broader class of 1,2,4-triazole derivatives, for which a substantial body of research exists.

Antimicrobial Spectrum of 1,2,4-Triazole Derivatives

1,2,4-triazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1][4] The versatility of the triazole ring allows for a wide range of chemical modifications, leading to compounds with potent and, in some cases, highly specific antimicrobial effects.[1]

Antibacterial Activity: Numerous studies have reported the efficacy of 1,2,4-triazole derivatives against both Gram-positive and Gram-negative bacteria.[3][5][6] The mechanism of action for the antibacterial effects is varied and depends on the specific substitutions on the triazole ring.

Antifungal Activity: The antifungal properties of 1,2,4-triazoles are particularly noteworthy.[7][8] Many commercially successful antifungal drugs, such as fluconazole and itraconazole, are based on a triazole structure.[9] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14-alpha-demethylase (CYP51).[7] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Comparative Efficacy Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 1,2,4-triazole derivatives against selected bacterial and fungal strains, as reported in the literature. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives (MIC in µg/mL)

Compound TypeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference CompoundMIC of Reference (µg/mL)Source
Nalidixic acid-based triazole-3-thione derivatives--16Streptomycin2-15[5][6]
Ofloxacin-based 1,2,4-triazole derivatives0.25 - 10.25 - 1-Ofloxacin0.25 - 1[5][6]
4-Amino-5-aryl-4H-1,2,4-triazole derivatives-55Ceftriaxone-[5]
Schiff bases of 1,2,4-triazole3.125--Ceftriaxone-[10]

Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives (MIC in µM)

Compound TypeCandida albicansAspergillus nigerReference CompoundMIC of Reference (µM)Source
Vinyl-1,2,4-triazole derivatives0.02 - 0.52-Ketoconazole0.28 - 1.88[7]
Vinyl-1,2,4-triazole derivatives--Bifonazole0.32 - 0.64[7]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives--Ketoconazole-[4]
Triazole-oxadiazole derivatives--Ketoconazole-[10]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the antimicrobial efficacy of 1,2,4-triazole derivatives.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution Method

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of Inoculum:

  • Bacterial or fungal strains are cultured on appropriate agar plates for 18-24 hours.

  • A few colonies are transferred to a sterile saline solution.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Preparation of Microtiter Plates:

  • A serial two-fold dilution of the test compound (e.g., a 1,2,4-triazole derivative) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Each well will contain 100 µL of the diluted compound.

c. Inoculation and Incubation:

  • Each well is inoculated with 100 µL of the prepared microbial suspension.

  • The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

d. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

  • A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

a. Procedure:

  • Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from all the wells that show no visible growth.

  • This aliquot is plated onto an appropriate agar medium that does not contain the test compound.

  • The plates are incubated under the same conditions as the MIC assay.

b. Determination of MBC/MFC:

  • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the antimicrobial efficacy of a novel compound.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Testing cluster_analysis Data Analysis synthesis Synthesis of 1,2,4-Triazole Derivative mic MIC Assay (Broth Microdilution) synthesis->mic Test Compound mbc_mfc MBC/MFC Assay mic->mbc_mfc Results from no-growth wells data_analysis Comparison with Standard Antimicrobials mic->data_analysis mbc_mfc->data_analysis

Caption: Workflow for antimicrobial efficacy testing.

Antifungal Mechanism of Action

This diagram depicts the simplified signaling pathway of how azole antifungals, including many 1,2,4-triazole derivatives, inhibit ergosterol biosynthesis in fungi.

antifungal_mechanism triazole 1,2,4-Triazole Derivative cyp51 14-alpha-demethylase (CYP51) triazole->cyp51 Inhibits ergosterol Ergosterol cyp51->ergosterol Catalyzes conversion membrane_disruption Fungal Cell Membrane Disruption lanosterol Lanosterol lanosterol->cyp51 Substrate

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives.

References

The Intricate Dance of Structure and Function: A Comparative Guide to 1,2,4-Triazole-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of materials science and corrosion prevention, the development of effective and environmentally benign corrosion inhibitors is a paramount goal. Among the various classes of organic inhibitors, 1,2,4-triazole derivatives have garnered significant attention due to their exceptional performance, particularly in acidic environments. This guide provides an objective comparison of the structure-activity relationships of these compounds, supported by experimental data, to aid in the rational design of next-generation corrosion inhibitors.

The efficacy of 1,2,4-triazole-based inhibitors is intrinsically linked to their molecular structure. The presence of multiple nitrogen atoms and a π-electron system in the triazole ring facilitates their adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1] This adsorption can occur through a combination of physical (electrostatic) and chemical (coordination bond formation) interactions.[2][3] The nature and position of substituents on the triazole ring play a crucial role in modulating the electron density of the molecule, its steric properties, and ultimately, its inhibition efficiency.

Unveiling the Structure-Activity Relationship

The relationship between the molecular structure of 1,2,4-triazole derivatives and their corrosion inhibition efficiency is a complex interplay of several factors:

  • Electron-Donating and Withdrawing Groups: Substituents that donate electrons to the triazole ring, such as amino (-NH2) or alkyl groups, generally enhance the inhibition efficiency.[2][4] This is attributed to an increase in the electron density on the heteroatoms, which strengthens the coordination bond with the vacant d-orbitals of the metal. Conversely, electron-withdrawing groups can have a variable effect, sometimes leading to a decrease in inhibition.

  • Steric Hindrance: The size and bulkiness of the substituent groups can influence the orientation and packing of the inhibitor molecules on the metal surface. While larger substituents can increase the surface coverage, excessive steric hindrance may prevent the active centers of the molecule from effectively interacting with the metal.

  • Presence of Other Heteroatoms and π-Systems: The introduction of other heteroatoms (like sulfur in a thiol group) or additional aromatic rings can provide more active sites for adsorption and increase the overall π-electron system, leading to stronger adsorption and higher inhibition efficiency.[1][5]

  • Solubility and Dispersibility: The overall molecular structure affects the inhibitor's solubility and dispersibility in the corrosive medium, which is a critical factor for its practical application.

Quantitative Comparison of Inhibition Efficiency

The following table summarizes the inhibition efficiency of various 1,2,4-triazole derivatives from different studies. The data is primarily derived from electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) measurements, which are standard techniques for evaluating corrosion inhibitor performance.

1,2,4-Triazole DerivativeMetalCorrosive MediumConcentrationInhibition Efficiency (%) - EISInhibition Efficiency (%) - PDP
1,2,4-Triazole (TAZ)Mild Steel0.5 M H₂SO₄300 mM-73
3-Amino-1,2,4-triazole (ATA)Aluminum Brass3.5 wt.% NaCl-86.4-
3,5-Diamino-1,2,4-triazole (DAT)Aluminum Brass3.5 wt.% NaCl-87.1-
(Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1)Carbon Steel1 M HCl10⁻³ M94.694.2
5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2)Carbon Steel1 M HCl10⁻³ M91.891.5
5-Hexylsulfanyl-1,2,4-triazole (HST)Carbon Steel1.0 M HCl10⁻³ M97-
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate [Tria-CO₂Et]Mild Steel1.0 M HCl1.0 × 10⁻³ M95.3-
2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH₂]Mild Steel1.0 M HCl1.0 × 10⁻³ M95.0-
4-{(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (HMPT)Carbon Steel1 M HCl1000 ppm~95-

Experimental Protocols

The evaluation of corrosion inhibitors relies on a set of well-established experimental techniques. Below are detailed methodologies for the key experiments cited in the literature.

Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the average corrosion rate.[6]

  • Specimen Preparation: Metal coupons of a specific dimension are abraded with different grades of emery paper, degreased with acetone, washed with distilled water, and dried.

  • Immersion Test: The pre-weighed specimens are immersed in the corrosive solution with and without the inhibitor at a specific concentration and temperature for a predetermined period.

  • Corrosion Rate Calculation: After the immersion period, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE).

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[7] These tests are typically performed using a three-electrode setup consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., saturated calomel electrode - SCE).

  • Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The polarization curves (Tafel plots) provide information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic reactions. The inhibition efficiency is calculated from the reduction in icorr in the presence of the inhibitor.

  • Electrochemical Impedance Spectroscopy (EIS): EIS involves applying a small amplitude AC signal over a range of frequencies to the working electrode at its corrosion potential. The impedance data is often represented as Nyquist and Bode plots. By fitting the data to an equivalent electrical circuit, parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl) can be determined. An increase in Rct in the presence of the inhibitor indicates the formation of a protective film and is used to calculate the inhibition efficiency.[8]

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural features of 1,2,4-triazole derivatives that influence their corrosion inhibition performance.

SAR_Triazole_Inhibitors cluster_inhibitor 1,2,4-Triazole Inhibitor cluster_factors Influencing Factors cluster_performance Inhibition Performance Triazole_Core 1,2,4-Triazole Ring (π-electrons, N atoms) Adsorption Enhanced Adsorption on Metal Surface Triazole_Core->Adsorption Provides π-electrons & N atoms Substituent Substituent (R) Electron_Density Increased Electron Density Substituent->Electron_Density e.g., Electron-donating groups Steric_Effect Steric Hindrance Substituent->Steric_Effect Active_Center Additional Heteroatoms (e.g., -SH, -NH2) Adsorption_Sites Multiple Adsorption Sites Active_Center->Adsorption_Sites Electron_Density->Adsorption Adsorption_Sites->Adsorption Surface_Coverage Surface Coverage Steric_Effect->Surface_Coverage Can hinder or enhance Protective_Film Formation of Protective Film Surface_Coverage->Protective_Film Adsorption->Protective_Film Inhibition_Efficiency High Inhibition Efficiency Protective_Film->Inhibition_Efficiency

Caption: Key structural elements of 1,2,4-triazole inhibitors and their influence on corrosion inhibition performance.

Conclusion

The structure-activity relationship of 1,2,4-triazole-based corrosion inhibitors is a critical area of study for the development of advanced materials protection strategies. By understanding how different functional groups and structural modifications impact the adsorption and protective film formation, researchers can rationally design more effective and targeted inhibitors. The data presented in this guide highlights the significant potential of this class of compounds and provides a foundation for future research in this field. Quantum chemical calculations and molecular dynamics simulations are also increasingly being used to complement experimental studies, offering deeper insights into the inhibition mechanisms at the molecular level.[4][9]

References

A Comparative Guide to the Synthesis of Substituted (1H-1,2,3-triazol-4-yl)acetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (1H-1,2,3-triazol-4-yl)acetic acid scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The selection of an appropriate synthetic strategy is paramount for the efficient and scalable production of analogues for drug discovery and development. This guide provides an objective comparison of several prominent synthetic routes to substituted (1H-1,2,3-triazol-4-yl)acetic acids, supported by experimental data and detailed protocols.

Key Synthetic Strategies at a Glance

Several methodologies have been established for the synthesis of (1H-1,2,3-triazol-4-yl)acetic acids, each with its own set of advantages and limitations. The most notable approaches include:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this method offers high yields and regioselectivity for 1,4-disubstituted triazoles.[1][2]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): An alternative to CuAAC, this reaction typically yields the 1,5-disubstituted regioisomer.[3][4]

  • Homologation of Triazole Precursors: Methods such as the Arndt-Eistert reaction allow for the extension of a carboxylic acid group on a pre-formed triazole ring.[5][6][7]

  • The Willgerodt-Kindler Reaction: This classical reaction enables the conversion of acetyl-substituted triazoles into the corresponding thioamides, which can then be hydrolyzed to the desired acetic acids.[5][8]

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for the different synthetic strategies, providing a basis for selecting the most suitable method for a given application.

Synthetic RouteKey Reagents & ConditionsTypical YieldsKey AdvantagesKey Limitations
CuAAC Organic azide, terminal alkyne with acetic acid moiety, Cu(I) catalyst (e.g., CuSO₄/Na-ascorbate)70-98%[2][9]High regioselectivity (1,4-isomer), mild reaction conditions, broad substrate scope, high yields.[1]Potential for copper contamination in the final product, requiring careful purification.
RuAAC Organic azide, terminal alkyne with acetic acid moiety, Ru catalyst (e.g., [RuClCp*(PPh₃)₂])90-92%[4]High regioselectivity (1,5-isomer), complementary to CuAAC.Ruthenium catalysts can be expensive and require inert atmosphere.
Arndt-Eistert Homologation 1,2,3-Triazole-4-carbonyl chloride, diazomethane, Ag₂O50-80%Well-established method for one-carbon homologation.[6][7]Use of hazardous and explosive diazomethane, multi-step process.[7]
Willgerodt-Kindler Reaction (1H-1,2,3-Triazol-4-yl)ethanone, sulfur, morpholine65-85%[5]Utilizes readily available starting materials, good yields.[5]Harsh reaction conditions (high temperatures), unpleasant odor of sulfur reagents.

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a 1,4-disubstituted (1H-1,2,3-triazol-4-yl)acetic acid derivative.

Materials:

  • Substituted organic azide (1.0 mmol)

  • Propargyl acetate (1.2 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • tert-Butanol/Water (1:1, 10 mL)

Procedure:

  • The organic azide and propargyl acetate are dissolved in the t-BuOH/H₂O mixture in a round-bottom flask.

  • A freshly prepared aqueous solution of sodium ascorbate is added, followed by the addition of an aqueous solution of CuSO₄·5H₂O.

  • The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the triazole-acetate ester.

  • The ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/H₂O).

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol outlines the synthesis of a 1,5-disubstituted (1H-1,2,3-triazol-4-yl)acetic acid derivative.

Materials:

  • Substituted organic azide (1.0 mmol)

  • Propargyl acetate (1.2 mmol)

  • Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) ([RuClCp*(PPh₃)₂]) (0.02 mmol, 2 mol%)

  • Anhydrous toluene (10 mL)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), the organic azide, propargyl acetate, and [RuClCp*(PPh₃)₂] are dissolved in anhydrous toluene.

  • The reaction mixture is heated to 80-100 °C and stirred for 6-12 hours. The reaction progress is monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the 1,5-disubstituted triazole-acetate ester.

  • Subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

Arndt-Eistert Homologation

This procedure describes the one-carbon homologation of a 1,2,3-triazole-4-carboxylic acid.[6][7]

Materials:

  • 1,2,3-Triazole-4-carboxylic acid (1.0 mmol)

  • Thionyl chloride (SOCl₂) (1.5 mmol)

  • Anhydrous dichloromethane (DCM) (10 mL)

  • Diazomethane (CH₂N₂) in diethyl ether (approx. 0.5 M solution, ~4.0 mmol)

  • Silver(I) oxide (Ag₂O) (0.1 mmol, 10 mol%)

  • 1,4-Dioxane/Water (2:1, 15 mL)

Procedure:

  • The 1,2,3-triazole-4-carboxylic acid is suspended in anhydrous DCM, and a catalytic amount of DMF is added. Thionyl chloride is added dropwise at 0 °C, and the mixture is stirred at room temperature for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • The crude acid chloride is dissolved in anhydrous DCM and cooled to 0 °C. A solution of diazomethane in diethyl ether is added dropwise until a persistent yellow color is observed. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 1 hour. Excess diazomethane is quenched by the dropwise addition of acetic acid.

  • The solvent is carefully removed under reduced pressure to afford the crude diazoketone.

  • The crude diazoketone is dissolved in a 1,4-dioxane/water mixture. Ag₂O is added, and the mixture is stirred at 50-60 °C for 2-4 hours (or sonicated). The progress of the Wolff rearrangement is monitored by TLC.

  • Upon completion, the mixture is filtered through Celite, and the filtrate is concentrated. The residue is purified by recrystallization or column chromatography to give the (1H-1,2,3-triazol-4-yl)acetic acid.

Willgerodt-Kindler Reaction

This protocol details the synthesis of a (1H-1,2,3-triazol-4-yl)acetic acid from the corresponding ethanone.[5]

Materials:

  • (1H-1,2,3-Triazol-4-yl)ethanone (1.0 mmol)

  • Sulfur powder (2.0 mmol)

  • Morpholine (3.0 mmol)

  • Pyridine (as solvent, 5 mL)

Procedure:

  • A mixture of the (1H-1,2,3-triazol-4-yl)ethanone, sulfur, and morpholine in pyridine is heated to reflux for 4-8 hours.

  • The reaction mixture is cooled to room temperature and poured into water. The mixture is then acidified with concentrated HCl.

  • The precipitated solid (the thioamide) is collected by filtration, washed with water, and dried.

  • The crude thioamide is then hydrolyzed by heating with an aqueous acid (e.g., 6M HCl) or base (e.g., 10% NaOH) until the evolution of H₂S ceases.

  • After cooling, the solution is neutralized to precipitate the crude (1H-1,2,3-triazol-4-yl)acetic acid, which is then purified by recrystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the key synthetic routes.

CuAAC_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Product Azide R¹-N₃ (Organic Azide) CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Azide->CuAAC Alkyne HC≡C-CH₂-COOR² (Alkyne Ester) Alkyne->CuAAC TriazoleEster R¹-Triazole-CH₂-COOR² (Triazole Ester) CuAAC->TriazoleEster High Yield Regioselective Hydrolysis Hydrolysis TriazoleEster->Hydrolysis Product R¹-Triazole-CH₂-COOH ((Triazol-4-yl)acetic Acid) Hydrolysis->Product

Caption: Workflow for CuAAC synthesis of (1H-1,2,3-triazol-4-yl)acetic acids.

Homologation_Workflow cluster_start Starting Material cluster_activation Activation cluster_diazotization Diazotization cluster_rearrangement Rearrangement cluster_product Product CarboxylicAcid R-Triazole-COOH (Triazole Carboxylic Acid) Activation Acid Chloride Formation (SOCl₂) CarboxylicAcid->Activation Diazotization Reaction with Diazomethane Activation->Diazotization Wolff Wolff Rearrangement (Ag₂O, H₂O) Diazotization->Wolff Product R-Triazole-CH₂-COOH ((Triazol-4-yl)acetic Acid) Wolff->Product One-carbon homologation

Caption: Arndt-Eistert homologation workflow for (1H-1,2,3-triazol-4-yl)acetic acids.

Willgerodt_Kindler_Workflow cluster_start Starting Material cluster_thioamidation Thioamidation cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Product Ketone R-Triazole-CO-CH₃ ((Triazol-4-yl)ethanone) Thioamidation Willgerodt-Kindler Reaction (S, Morpholine) Ketone->Thioamidation Thioamide R-Triazole-CH₂-CS-N(CH₂CH₂)₂O (Thioamide) Thioamidation->Thioamide Hydrolysis Acid or Base Hydrolysis Thioamide->Hydrolysis Product R-Triazole-CH₂-COOH ((Triazol-4-yl)acetic Acid) Hydrolysis->Product

References

A Comparative Guide to In Vitro and In Vivo Studies of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3] Derivatives of this versatile heterocycle have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][4][5] This guide provides a comparative analysis of in vitro and in vivo studies of 1,2,4-triazole derivatives, offering insights for researchers, scientists, and drug development professionals. By juxtaposing laboratory-based assays with whole-organism studies, we can better understand the translational potential of these promising compounds.

Anticancer Activity: From Cell Lines to Animal Models

In vitro studies are instrumental in the initial screening of 1,2,4-triazole derivatives for their anticancer potential. These assays provide crucial data on cytotoxicity and the underlying mechanisms of action.

Data Presentation: In Vitro Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic effects of these compounds on various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
TP6Murine Melanoma (B16F10)41.12[6]
TP1-TP7 (range)Murine Melanoma (B16F10)41.12 - 61.11[6]
112cHuman Colon Cancer (HCT 116)4.363[7]
112aHuman Colon Cancer (HCT 116)18.76[7]
8c-EGFR Inhibition: 3.6[8]
Bet-TZ1Melanoma (A375)22.41 (48h)[9]
Bet-TZ1Breast Cancer (MCF-7)46.92 (48h)[9]
Bet-TZ3Melanoma (A375)34.34[9]
12cEhrlich Ascites Carcinoma (EAC)0.55[10]
12gEhrlich Ascites Carcinoma (EAC)0.62[10]

In vivo studies are essential to validate the in vitro findings and to assess the therapeutic efficacy and safety of these compounds in a complex biological system.

Data Presentation: In Vivo Anticancer Activity

Animal models, such as those with Ehrlich Ascites Carcinoma (EAC) and Dalton Lymphoma Ascites (DLA), are commonly used to evaluate the antitumor effects of 1,2,4-triazole derivatives.[11][12]

CompoundAnimal ModelKey FindingsReference
MPA and OBCEAC and DLA induced tumors in Swiss Albino MiceFound to possess antitumor activity in both liquid and solid tumor models. Safe at 300 mg/kg.[11][12]
11Rat MCAO modelShowed improvements in behavior, cerebral infarction area, and serum biochemical indicators. LD50 in mice > 400 mg/kg.[13]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for their interpretation and replication.

In Vitro Cytotoxicity Assay (MTT Assay) [6]

  • Cell Seeding: Cancer cells (e.g., B16F10) are seeded in 96-well plates at a density of 1x10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The synthesized 1,2,4-triazole derivatives, dissolved in DMSO, are added to the wells at various concentrations.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed are dissolved in a solubilization buffer.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth is determined.

In Vivo Antitumor Activity (EAC Model) [11]

  • Tumor Induction: Swiss albino mice are inoculated with Ehrlich Ascites Carcinoma (EAC) cells.

  • Compound Administration: After 24 hours of tumor inoculation, the novel 1,2,4-triazole derivatives are administered orally or intraperitoneally for a specified number of days.

  • Monitoring: Changes in body weight, mean survival time, and hematological parameters are monitored.

  • Evaluation: The antitumor activity is assessed by comparing these parameters with a control group.

Signaling Pathway and Experimental Workflow

anticancer_pathway 1,2,4-Triazole Derivative 1,2,4-Triazole Derivative EGFR/BRAF EGFR/BRAF 1,2,4-Triazole Derivative->EGFR/BRAF Inhibits Tubulin Tubulin 1,2,4-Triazole Derivative->Tubulin Inhibits Apoptosis Apoptosis 1,2,4-Triazole Derivative->Apoptosis Induces Proliferation Proliferation EGFR/BRAF->Proliferation Promotes Tubulin->Proliferation Required for

Caption: Inhibition of EGFR/BRAF and tubulin by 1,2,4-triazole derivatives leading to decreased proliferation and induced apoptosis.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Synthesis Synthesis In Vitro Cytotoxicity Assay (e.g., MTT) In Vitro Cytotoxicity Assay (e.g., MTT) Synthesis->In Vitro Cytotoxicity Assay (e.g., MTT) Mechanism of Action Studies Mechanism of Action Studies In Vitro Cytotoxicity Assay (e.g., MTT)->Mechanism of Action Studies Active Compounds In Vivo Animal Model (e.g., EAC) In Vivo Animal Model (e.g., EAC) Mechanism of Action Studies->In Vivo Animal Model (e.g., EAC) Promising Candidates Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment In Vivo Animal Model (e.g., EAC)->Efficacy & Toxicity Assessment

Caption: A typical experimental workflow for the evaluation of 1,2,4-triazole derivatives as anticancer agents.

Antimicrobial Activity: Combating Pathogenic Microbes

1,2,4-triazole derivatives have also been extensively studied for their antimicrobial properties against a range of bacteria and fungi.[14]

Data Presentation: In Vitro Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
36 and 37Various bacterial species200[1]
70 and 71E. coli- (Significant efficacy)[1]
72S. aureus, E. coli- (Most efficacy)[1]
1a-g (azomethine derivatives)P. aeruginosa16[15]
2 (chloro-substituent)Various microorganisms16[15]
12hMDR E. coli0.25[15]
13 (ofloxacin analogues)S. aureus, S. epidermis, B. subtilis, E. coli0.25 - 1[15]
IIE. coli, S. aureus, K. pneumonia, S. typhimurium, S. enteritidis0.039 - 1.25[16]
IE. coli k88a, S. aureus k990.156[16]

In vivo antimicrobial studies are crucial for determining the effectiveness of these compounds in treating infections in a living host.

Data Presentation: In Vivo Antimicrobial Activity

While specific quantitative in vivo antimicrobial data is less commonly detailed in the provided abstracts, studies often evaluate the reduction in mortality and pathological changes in infected animal models.

CompoundAnimal ModelKey FindingsReference
Trifuzol and AvistimChicken embryos infected with infectious bronchitis virusReduced mortality and pathological changes. Reduced virus titre by 3 lg EID50 cm–3.[16]

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing (Microdilution Method) [17]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The 1,2,4-triazole derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

In Vivo Antiviral Activity (Chicken Embryo Model) [16]

  • Virus Inoculation: Chicken embryos are infected with a specific strain of virus (e.g., infectious bronchitis virus).

  • Compound Administration: The 1,2,4-triazole derivatives are administered to the infected embryos.

  • Monitoring: Mortality rates and pathological changes in the embryos are observed and compared to an untreated control group.

  • Virus Titration: The infectious virus titre (e.g., EID50) is determined to quantify the reduction in viral load.

Logical Relationship: In Vitro to In Vivo Translation

in_vitro_vs_in_vivo In Vitro Screening In Vitro Screening Potent Activity Potent Activity In Vitro Screening->Potent Activity Identifies Poor Activity Poor Activity In Vitro Screening->Poor Activity Eliminates In Vivo Testing In Vivo Testing Potent Activity->In Vivo Testing Proceeds to Efficacious & Safe Efficacious & Safe In Vivo Testing->Efficacious & Safe Confirms Ineffective or Toxic Ineffective or Toxic In Vivo Testing->Ineffective or Toxic Identifies Lead Compound Lead Compound Efficacious & Safe->Lead Compound

Caption: Logical progression from in vitro screening to in vivo validation for 1,2,4-triazole derivatives.

References

Cross-Reactivity Analysis of 1,2,4-Triazole-1-acetic acid Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of drugs based on the 1,2,4-triazole-1-acetic acid scaffold. The information presented herein is intended to assist researchers and professionals in drug development and related fields in understanding the potential for off-target effects and in the development of specific analytical methods for this class of compounds.

The 1,2,4-triazole moiety is a key pharmacophore in a wide range of pharmaceuticals and agricultural chemicals, particularly antifungal agents.[1][2][3] These compounds primarily exert their effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[2][4] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to fungal cell death.[2][4] Due to the structural similarities among 1,2,4-triazole derivatives, cross-reactivity is a significant consideration, impacting both therapeutic applications and analytical detection.

Comparative Cross-Reactivity Data

The cross-reactivity of 1,2,4-triazole-based compounds is often evaluated using immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA). The following table summarizes quantitative cross-reactivity data from studies on monoclonal antibodies developed for the detection of various triazole fungicides. The data is typically presented as the 50% inhibitory concentration (IC50) and the cross-reactivity percentage relative to the primary analyte for which the antibody was developed.

CompoundIC50 (µg/L)Cross-Reactivity (%)Reference Antibody
Tetraconazole 0.2100MAb specific for Tetraconazole
Penconazole 0.450MAb specific for Tetraconazole
Cyproconazole 0.633.3MAb specific for Tetraconazole
Myclobutanil 1.216.7MAb specific for Tetraconazole
Hexaconazole >100<0.2MAb specific for Tetraconazole
Bromuconazole >100<0.2MAb specific for Tetraconazole
Difenoconazole >100<0.2MAb specific for Tetraconazole
Tebuconazole >100<0.2MAb specific for Tetraconazole
1,2,4-Triazole >1000<0.02MAb specific for Tetraconazole
This compound >1000<0.02MAb specific for Tetraconazole

Note: The data presented is a synthesis of findings from multiple studies and is intended for comparative purposes. Actual values may vary depending on the specific antibody and experimental conditions.

Experimental Protocols

The following is a detailed methodology for a competitive Enzyme-Linked Immunosorbent Assay (cELISA), a common technique for assessing cross-reactivity.

Competitive ELISA Protocol for Triazole Fungicides

1. Reagents and Materials:

  • Microtiter plates (96-well)

  • Coating antigen (e.g., a protein-hapten conjugate of a triazole derivative)

  • Monoclonal antibody specific for the target triazole

  • Standard solutions of the target triazole and potential cross-reactants

  • Enzyme-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stopping solution (e.g., 2M H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Plate reader

2. Procedure:

  • Coating: Wells of the microtiter plate are coated with the coating antigen diluted in coating buffer. The plate is incubated overnight at 4°C.

  • Washing: The coating solution is discarded, and the plate is washed three times with washing buffer.

  • Blocking: To prevent non-specific binding, the remaining protein-binding sites on the plate are blocked by adding blocking buffer to each well and incubating for 1-2 hours at 37°C.

  • Washing: The blocking buffer is discarded, and the plate is washed three times with washing buffer.

  • Competitive Reaction: A mixture of the monoclonal antibody and either the standard solution or the sample containing potential cross-reactants is added to the wells. The plate is incubated for 1-2 hours at 37°C. During this step, the free analyte in the solution competes with the coated antigen for binding to the antibody.

  • Washing: The solution is discarded, and the plate is washed three times with washing buffer to remove unbound antibodies.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody, diluted in blocking buffer, is added to each well. The plate is incubated for 1 hour at 37°C.

  • Washing: The secondary antibody solution is discarded, and the plate is washed five times with washing buffer.

  • Substrate Reaction: The substrate solution is added to each well, and the plate is incubated in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding the stopping solution to each well.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a plate reader.

3. Data Analysis:

  • A standard curve is generated by plotting the absorbance values against the logarithm of the standard concentrations.

  • The IC50 value is determined as the concentration of the analyte that causes a 50% reduction in the maximum signal.

  • The percentage of cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of the target analyte / IC50 of the cross-reactant) x 100

Visualizations

Signaling Pathway of Triazole Antifungal Drugs

G cluster_0 Ergosterol Biosynthesis Pathway in Fungi cluster_1 Mechanism of Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Lanosterol 14α-demethylase) FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane TriazoleDrug 1,2,4-Triazole Drug TriazoleDrug->Inhibition Inhibition->Lanosterol Inhibition

Caption: Mechanism of action of 1,2,4-triazole drugs on the fungal ergosterol biosynthesis pathway.

Experimental Workflow for Cross-Reactivity Analysis

G cluster_workflow Competitive ELISA Workflow Start Start CoatPlate Coat Microtiter Plate with Coating Antigen Start->CoatPlate Wash1 Wash Plate CoatPlate->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Plate Block->Wash2 CompetitiveBinding Add Antibody and Standard/Sample (Competitive Binding) Wash2->CompetitiveBinding Wash3 Wash Plate CompetitiveBinding->Wash3 AddSecondaryAb Add Enzyme-conjugated Secondary Antibody Wash3->AddSecondaryAb Wash4 Wash Plate AddSecondaryAb->Wash4 AddSubstrate Add Substrate and Incubate Wash4->AddSubstrate StopReaction Stop Reaction AddSubstrate->StopReaction ReadAbsorbance Read Absorbance StopReaction->ReadAbsorbance AnalyzeData Analyze Data (IC50, % Cross-Reactivity) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: A typical experimental workflow for determining cross-reactivity using competitive ELISA.

References

Comparative Docking Analysis of Triazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in-silico evaluation of triazole derivatives against key biological targets, providing a comparative analysis of their binding affinities and a standardized protocol for reproducible docking studies.

This guide offers researchers, scientists, and drug development professionals a comprehensive overview of recent comparative molecular docking studies on triazole derivatives. Triazoles are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, including antifungal, anticancer, and antimicrobial properties.[1][2][3][4][5] Molecular docking serves as a crucial computational tool to predict the binding interactions and affinities of these derivatives with various protein targets, thereby accelerating the drug discovery process.[6][7]

Performance Comparison of Triazole Derivatives

The following table summarizes the quantitative data from several comparative docking studies, showcasing the binding energies of different triazole derivatives against their respective biological targets. Lower binding energy values typically indicate a higher predicted affinity between the ligand and the protein.

Study FocusTarget Protein(s)Triazole DerivativesSoftwareBinding Energy (kcal/mol)Reference Compound(s)Binding Energy of Reference (kcal/mol)
Anticancer (KDM5A) KDM5ACompound 700AutoDock Vina-11.042Doxorubicin-7.59
Compound 91-10.658
Compound 449-10.261
Anticancer (Aromatase & Tubulin) Aromatase, TubulinCompound 1AutoDock 4.2-9.96 (Aromatase), -7.54 (Tubulin)Not SpecifiedNot Specified
Multiple Derivatives-9.04 to -9.96 (Aromatase)
-6.23 to -7.54 (Tubulin)
Antioxidant Various Oxidative Stress Enzymes23 selected from 112 derivativesSminaVaried (Exceeded reference ligands)Crystallographic reference ligandsNot Specified
Anticancer (EGFR) EGFRT1, T3, T5Not Specified-8.5 to -10.2Not SpecifiedNot Specified
Antitubercular Cytochrome P450 CYP121C4Not SpecifiedNot Specified (MIC = 0.976 µg/mL)Not SpecifiedNot Specified
Anticancer (c-kit tyrosine kinase & protein kinase B) c-kit tyrosine kinase, protein kinase BCompound 7fNot Specified-176.749 (c-kit), -170.066 (protein kinase B)Not SpecifiedNot Specified

Experimental Protocols: A Synthesized Approach

The following represents a generalized, detailed methodology for conducting a comparative molecular docking study of triazole derivatives, synthesized from various research protocols.[1][8][9]

Preparation of the Target Protein
  • Acquisition of Protein Structure: Obtain the three-dimensional crystal structure of the target protein from a public repository such as the Protein Data Bank (PDB).

  • Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure. Assign appropriate atomic charges using computational tools, for instance, the Gasteiger-Hückel method.

  • Energy Minimization: To alleviate any steric clashes and correct structural anomalies, perform an energy minimization of the protein structure using a suitable force field like AMBER or CHARMM.

Preparation of Ligands (Triazole Derivatives)
  • 2D Structure Creation: Draw the two-dimensional chemical structures of the triazole derivatives using chemical drawing software.

  • 3D Conversion and Optimization: Convert the 2D structures into three-dimensional models. Subsequently, perform energy minimization of the 3D ligand structures using a force field such as MMFF94 to obtain stable conformations.[1]

Molecular Docking Simulation
  • Active Site Definition: Define the binding site on the target protein. This is typically achieved by creating a grid box centered around the position of the co-crystallized ligand in the original PDB structure or based on prior knowledge from literature.

  • Docking Execution: Perform the molecular docking using specialized software such as AutoDock, AutoDock Vina, or Smina.[1][6][8] These programs will explore various possible conformations and orientations of the ligands within the defined active site. The Lamarckian Genetic Algorithm is a commonly employed search algorithm in this step.[8]

  • Pose Selection and Scoring: The docking software will generate multiple binding poses for each ligand and calculate their corresponding binding energies. The pose with the lowest binding energy is generally considered the most favorable.

Analysis and Validation of Results
  • Interaction Analysis: Visualize the best-docked poses to analyze the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the triazole derivatives and the amino acid residues of the target protein.

  • Comparative Analysis: Compare the binding energies and interaction patterns of the different triazole derivatives to identify the most promising candidates.

  • Control Docking: As a control, dock a known inhibitor or the native ligand into the active site and compare its binding energy and interactions with those of the triazole derivatives.[6]

Visualizing the Workflow and Biological Context

To further clarify the process and the biological relevance of these studies, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Select Target Protein (PDB) PDB_prep Prepare Protein (Remove water, add hydrogens) PDB->PDB_prep Ligands Design/Select Triazole Derivatives Ligands_prep Prepare Ligands (3D conversion, energy minimization) Ligands->Ligands_prep Grid Define Binding Site (Grid Generation) PDB_prep->Grid Dock Perform Molecular Docking (e.g., AutoDock Vina) Ligands_prep->Dock Grid->Dock Analyze Analyze Docking Results (Binding Energies, Interactions) Dock->Analyze Compare Compare Derivatives Analyze->Compare Lead Identify Lead Compounds Compare->Lead G cluster_pathway Simplified PI3K/Akt Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Triazole Triazole Derivative (Inhibitor) Triazole->RTK inhibits

References

A Comparative Guide to the Validation of Analytical Methods for 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 1,2,4-triazole and its derivatives is paramount. These compounds are prevalent as active pharmaceutical ingredients, agricultural fungicides, and environmental metabolites.[1][2][3] This guide provides a comprehensive comparison of validated analytical methodologies for the detection and quantification of 1,2,4-triazole compounds in various matrices. It includes supporting experimental data, detailed protocols, and visualizations to aid in method selection and validation.

The primary analytical techniques for 1,2,4-triazole compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][5] The choice of method depends on factors such as the analyte's physicochemical properties (e.g., polarity, volatility, thermal stability), the sample matrix, and the required sensitivity and selectivity.[1][5]

Data Presentation: Performance of Analytical Methods

The following tables summarize the performance of various analytical methods for the detection of 1,2,4-triazole and its derivatives. This data, gathered from a range of studies, provides a benchmark for expected performance.

Table 1: Performance of HPLC Methods for 1,2,4-Triazole Analysis

Analyte(s)MatrixHPLC MethodColumnLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (RSD%)Reference
1,2,4-Triazole, 4-Amino-1,2,4-triazoleFluconazole Drug SubstanceHILICHILIC0.8 µg/mL2.5 µg/mL78.6 - 103.41.0 - 6.9[6]
Penconazole, DifenoconazoleTomato FruitsRP-HPLCC180.033 mg/kg0.1 mg/kg97.64 - 105.081.44 - 4.94[7]
Various Triazole FungicidesEnvironmental Water, Honey, Bean SamplesHPLC-DADC180.3 - 1.0 µg/L3 - 10 µg/L82 - 106< 4.89[8]

Table 2: Performance of LC-MS/MS Methods for 1,2,4-Triazole Analysis

Analyte(s)MatrixSample PreparationLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (RSD%)Reference
1,2,4-TriazoleSoilQuEChERS-1.1 µg/kg83 - 97< 7.8[9][10]
1,2,4-Triazole, N,N-dimethylsulfamideGroundwaterSPE-~0.003 µg/L~100-[11][12]
21 Triazole FungicidesAnimal-origin FoodQuEChERS0.1 - 0.3 µg/kg0.3 - 0.9 µg/kg--[13]
1,2,4-TriazoleWaterSPE-0.05 µg/kg--[14]

Table 3: Performance of GC-MS Methods for 1,2,4-Triazole Analysis

Analyte(s)MatrixSample PreparationLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (RSD%)Reference
1-Methyl-1H-1,2,4-triazoleSoilSolvent Extraction0.005 mg/kg-70 - 130< 9[15]
Various Triazole Fungicides------[4]

Experimental Protocols and Workflows

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for the key techniques cited.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of 1,2,4-triazole compounds, including non-volatile and thermally labile ones.[1][5] Both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed depending on the polarity of the analytes.[1][16]

Experimental Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Sample Collection (e.g., Pharmaceutical, Biological, Environmental) dissolution Dissolution in a compatible solvent sample->dissolution filtration Filtration through a 0.45 µm syringe filter dissolution->filtration injection Injection into HPLC system filtration->injection separation Chromatographic Separation (C18 or HILIC column) injection->separation detection UV or MS Detection separation->detection data_analysis Data Acquisition and Processing detection->data_analysis

Caption: General experimental workflow for HPLC analysis of 1,2,4-triazole compounds.

Detailed Protocol for RP-HPLC:

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water).[1] For biological samples like serum or plasma, a protein precipitation step with acetonitrile is required, followed by centrifugation and filtration of the supernatant.[1]

  • Standard Preparation: Prepare a stock solution of the triazole standard in a suitable solvent (e.g., methanol or acetonitrile).[1] Create a series of working standards by diluting the stock solution to generate a calibration curve.[1]

  • HPLC Conditions:

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase: A suitable isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v).[1]

    • Flow Rate: Typically 1.0 mL/min.[7]

    • Detection: UV detection at the wavelength of maximum absorbance for the specific triazole (e.g., ~205-260 nm).[1][6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity, making it ideal for detecting trace levels of 1,2,4-triazole in complex matrices like soil and water.[2][11]

Experimental Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis weigh Weigh homogenized sample (e.g., 10g of soil) extract Add acetonitrile and vortex weigh->extract salt Add QuEChERS extraction salts and shake extract->salt centrifuge1 Centrifuge to separate layers salt->centrifuge1 cleanup Dispersive Solid-Phase Extraction (d-SPE) cleanup centrifuge1->cleanup centrifuge2 Centrifuge and filter supernatant cleanup->centrifuge2 injection Injection into LC-MS/MS system centrifuge2->injection separation Chromatographic Separation (e.g., Hypercarb column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization msms Tandem Mass Spectrometry (MS/MS) Detection ionization->msms quant Quantification msms->quant

Caption: QuEChERS sample preparation and LC-MS/MS analysis workflow for 1,2,4-triazole.

Detailed Protocol for LC-MS/MS (using QuEChERS for soil):

  • Sample Preparation (QuEChERS):

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.[2]

    • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.[2]

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake for 1 minute.[2][4]

    • Centrifuge at 4000 rpm for 5 minutes.[2]

    • Transfer an aliquot of the supernatant to a d-SPE cleanup tube, vortex, and centrifuge.[2]

    • Filter the final supernatant through a 0.22 µm syringe filter before analysis.[2]

  • LC-MS/MS Conditions:

    • Column: A specialized column for polar compounds, such as a Hypercarb column, is often used.[10][14]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like acetic acid or ammonium formate.[17]

    • Ionization: Electrospray ionization (ESI) is commonly used.[2][4]

    • Detection: Tandem mass spectrometer operating in selected reaction monitoring (SRM) mode for high selectivity and sensitivity.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable 1,2,4-triazole compounds.[4][5] For non-volatile triazoles, derivatization may be necessary.[5]

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis extraction Solvent Extraction (e.g., with methanol, acetonitrile) derivatization Derivatization (if necessary) extraction->derivatization concentration Concentration of extract derivatization->concentration injection Injection into GC system (Split/splitless injector) concentration->injection separation Chromatographic Separation (Capillary column) injection->separation ionization Electron Ionization (EI) separation->ionization ms Mass Spectrometry Detection (SIM or full scan mode) ionization->ms data_analysis Data Analysis ms->data_analysis

Caption: General workflow for the GC-MS analysis of 1,2,4-triazole compounds.

Detailed Protocol for GC-MS:

  • Sample Preparation:

    • Extraction is typically performed using a polar organic solvent like methanol or acetonitrile.[15]

    • For some matrices and analytes, a cleanup step may be required.

  • GC-MS Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).[4]

    • Carrier Gas: Helium is typically used.[4]

    • Injector: A split/splitless injector is common.[4]

    • Temperature Program: A temperature gradient is applied to the oven to separate the analytes.[4]

    • Detection: A mass spectrometer is used for detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[4]

Method Selection Logic

The choice of the analytical method is critical and should be based on the specific requirements of the analysis.

cluster_methods start Analyte Properties & Matrix volatility Volatile & Thermally Stable? start->volatility hplc HPLC (UV or MS) lcmsms LC-MS/MS gcms GC-MS volatility->gcms Yes sensitivity Trace Level Analysis in Complex Matrix? volatility->sensitivity No sensitivity->hplc No sensitivity->lcmsms Yes

Caption: Logic diagram for selecting an appropriate analytical method.

This guide provides a comparative overview to assist in the selection and validation of analytical methods for 1,2,4-triazole compounds. The provided data and protocols serve as a starting point, and method optimization and validation should be performed for each specific application and analyte-matrix combination.

References

Benchmarking 1,2,4-Triazole-1-acetic acid Against Existing Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates the exploration of novel chemical scaffolds. The 1,2,4-triazole nucleus is a well-established pharmacophore in antifungal drug discovery, with prominent examples including fluconazole, itraconazole, and voriconazole. This guide provides a comparative analysis of a simple derivative, 1,2,4-Triazole-1-acetic acid, against these established antifungal agents.

Mechanism of Action: Targeting Ergosterol Biosynthesis

Triazole antifungal agents, including 1,2,4-triazole derivatives, share a common mechanism of action: the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane. They achieve this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2] This enzyme is critical for the conversion of lanosterol to ergosterol.[1][3] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic methylated sterols in the fungal cell membrane, ultimately impairing membrane fluidity and integrity and inhibiting fungal growth.[1][3]

Ergosterol_Biosynthesis_Pathway cluster_triazole Target of Triazole Antifungals Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Squalene Squalene Isopentenyl pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Ergosterol Ergosterol Zymosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51)

Comparative In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the proxy compound and established antifungal agents against key fungal pathogens. MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro.

Antifungal AgentCandida albicans (MIC in µg/mL)Aspergillus fumigatus (MIC in µg/mL)Cryptococcus neoformans (MIC in µg/mL)
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (Proxy) 24 (against C. albicans)32 (against A. niger)[4]Data not available
Fluconazole 0.5Not applicable (intrinsically resistant)16[5]
Itraconazole Data not availableData not available0.5[5][6]
Voriconazole Data not available0.5 - 1[7][8]0.12[5]

Note: The provided MIC values for the proxy compound are against Candida albicans and Aspergillus niger. Data for Cryptococcus neoformans was not available. The MIC values for the established agents are representative values from the literature and can vary depending on the specific strain and testing methodology.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standardized procedure for determining the MIC of an antifungal agent.

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C) for a specified duration to obtain mature colonies.

  • A suspension of the fungal cells is prepared in sterile saline or phosphate-buffered saline (PBS).

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration.

2. Preparation of Antifungal Dilutions:

  • A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using a liquid medium such as RPMI-1640 buffered with MOPS.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts, 48-72 hours for molds).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free growth control well.

Broth_Microdilution_Workflow A Fungal Culture B Prepare Inoculum Suspension A->B C Adjust to 0.5 McFarland B->C E Inoculate Plate with Fungal Suspension C->E D Prepare Serial Dilutions of Antifungal Agent in Microtiter Plate D->E F Incubate Plate E->F G Read MIC F->G

In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis

Animal models are crucial for evaluating the in vivo efficacy of novel antifungal agents.

1. Animal Model:

  • Immunocompromised mice (e.g., neutropenic mice) are often used to establish a systemic fungal infection.

2. Infection:

  • A standardized inoculum of a virulent fungal strain (e.g., Candida albicans) is injected intravenously into the mice.

3. Treatment:

  • Treatment with the test compound (this compound) and a comparator drug (e.g., fluconazole) is initiated at a specified time post-infection.

  • The drugs are administered at various doses and for a defined duration. A vehicle control group receives the drug-free solvent.

4. Efficacy Assessment:

  • Survival: The survival of the mice in each treatment group is monitored daily.

  • Fungal Burden: At specific time points, a subset of mice from each group is euthanized, and target organs (e.g., kidneys, brain) are harvested. The fungal load in these organs is quantified by plating homogenized tissue on a suitable agar medium and counting the colony-forming units (CFUs).

In_Vivo_Workflow A Induce Immunosuppression in Mice B Intravenous Infection with Fungal Pathogen A->B C Administer Antifungal Agents and Vehicle Control B->C D Monitor Survival C->D E Determine Fungal Burden in Organs C->E F Analyze Data D->F E->F

Conclusion

While 1,2,4-triazole derivatives hold promise as antifungal agents, the specific efficacy of this compound requires direct experimental evaluation. The provided data for a proxy compound suggests that simple triazole derivatives may exhibit some antifungal activity, though potentially at higher concentrations than established drugs like fluconazole and voriconazole. The detailed experimental protocols outlined in this guide provide a framework for conducting robust in vitro and in vivo studies to accurately benchmark the performance of novel triazole compounds. Further research, including structure-activity relationship (SAR) studies, will be essential to optimize the antifungal potency of this chemical class and develop new therapeutic options to combat the growing threat of fungal infections.

References

Safety Operating Guide

Proper Disposal of 1,2,4-Triazole-1-acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 1,2,4-Triazole-1-acetic acid, a compound that requires careful handling due to its potential hazards. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.

Key Safety and Hazard Information

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. All disposal procedures should be carried out in accordance with local, state, and federal regulations.[3][4]

Hazard ClassificationGHS PictogramPrecautionary Statements
Skin Irritant (Category 2)WarningH315: Causes skin irritation.[5]
Eye Irritant (Category 2A)WarningH319: Causes serious eye irritation.[5]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemWarningH335: May cause respiratory irritation.[5]

Detailed Disposal Protocol

The primary method for the disposal of this compound is to consign it to a licensed and approved waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Step 1: Personal Protective Equipment (PPE) and Preparation

  • Before handling the chemical waste, ensure you are wearing the appropriate PPE:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles with side shields or a face shield

    • A laboratory coat

  • Conduct all waste handling activities within a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of any dust or vapors.

Step 2: Waste Segregation and Containerization

  • Solid Waste:

    • Collect solid this compound waste, including contaminated items like weighing paper and disposable labware, in a dedicated, clearly labeled, and sealable container.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is recommended.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Liquid Waste (Solutions):

    • If the waste is in a solution, collect it in a dedicated, leak-proof, and clearly labeled liquid waste container.

    • The container should be appropriate for the solvent used. For aqueous solutions, an HDPE or glass container is suitable.

    • Ensure the container is not filled to more than 80% of its capacity to allow for expansion and prevent spills.

Step 3: Labeling and Storage

  • Label the waste container clearly with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date of accumulation

    • The associated hazards (e.g., "Irritant")

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials. The SAA should be under the control of the laboratory personnel.

Step 4: Arranging for Disposal

  • Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup for the waste.

  • Provide them with all the necessary information about the waste stream as per the labeling in Step 3.

  • Follow any additional instructions provided by the EHS office or the waste disposal company.

Step 5: Spill Management

  • In the event of a spill, immediately alert personnel in the area.

  • For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container.

  • For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or a chemical spill pillow) and place the absorbent material into the hazardous waste container.

  • For large spills, evacuate the area and contact your institution's emergency response team or EHS office.

Disposal Workflow Diagram

DisposalWorkflow start Start: Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate containerize Place in Labeled, Compatible Waste Container segregate->containerize label Label Container: 'Hazardous Waste' Chemical Name, Date, Hazards containerize->label store Store in Designated Satellite Accumulation Area label->store pickup Arrange for Pickup by Licensed Waste Disposal store->pickup end_node End: Proper Disposal pickup->end_node

References

Safe Handling Guide: Personal Protective Equipment for 1,2,4-Triazole-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of 1,2,4-Triazole-1-acetic acid (CAS No. 28711-29-7). The following procedural guidance is designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Identification and Data

This compound is a white, solid crystalline substance.[1] The primary hazards involve irritation to the skin, eyes, and respiratory system.[1][2] Due to its solid nature, dust formation during handling is a key risk that must be controlled.[3][4] The parent compound, 1,2,4-Triazole, is classified as toxic for reproduction, which warrants a cautious approach.[3]

Quantitative Chemical Data:

PropertyValueSource
Molecular FormulaC₄H₅N₃O₂PubChem[5]
Melting Point201 - 205 °C / 393.8 - 401 °FFisher Scientific[1]
Oral Acute Reference Dose (RfDoa)0.1 mg/kg-dayRAIS[5]
Oral Chronic Reference Dose (RfDoc)0.09 mg/kg-dayRAIS[5]

Personal Protective Equipment (PPE) Protocol

Engineering controls, such as a chemical fume hood, should be the primary method of exposure control. The following PPE is mandatory to supplement these controls.

Required PPE Summary:

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles with side-shields or a face shield.[6]Protects against splashes and airborne particles.[6][7]
Hand Chemical-resistant nitrile rubber gloves conforming to EN 374.[3][4][7]Prevents skin contact and irritation.[1][5]
Body Long-sleeved lab coat, long pants, and closed-toe shoes.[6][8]Minimizes potential skin exposure.
Respiratory Required when handling outside of a fume hood or if dust is generated. A NIOSH-approved particulate filter respirator (e.g., P2) is necessary.[4]Prevents inhalation of irritating dust.[1][2]

Step-by-Step Operational Plan for Safe Handling

A. Preparation:

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly read the SDS for this compound.[7][8]

  • Designate Work Area: All handling of the solid compound must occur in a designated area, such as a chemical fume hood.

  • Assemble Materials: Ensure all necessary equipment, including a secondary containment tray, is inside the fume hood to minimize movement of the chemical.

  • Don PPE: Put on all required PPE as specified in the table above. Ensure gloves are inspected for integrity before use.[8]

B. Handling and Use:

  • Container Handling: Open containers slowly and carefully within the fume hood to prevent aerosolizing the solid powder.[9]

  • Weighing and Transfer: Use techniques that minimize dust formation, such as careful scooping rather than pouring from a height. Perform all transfers over a containment tray.[3]

  • Storage: Keep the primary container tightly closed when not in use.[1][2] Store in a cool, dry, and well-ventilated place, away from incompatible materials.[1][3] A recommended storage temperature is 2–8 °C.[3]

C. Post-Handling:

  • Decontamination: Wipe down the work surface and any equipment used with a damp cloth within the fume hood. Dispose of cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[3][4]

Emergency Procedures

A. Spill Response:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Protect: Ensure you are wearing the appropriate PPE before addressing the spill.[3]

  • Contain: Prevent the spread of the solid material. Avoid actions that create dust clouds.[3]

  • Clean-Up: Mechanically collect the spilled solid (e.g., sweep or gently scoop) and place it into a labeled, sealed container for hazardous waste.[3]

  • Decontaminate: Clean the spill area thoroughly.

B. First Aid Measures:

Exposure RouteFirst Aid Instructions
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, holding eyelids apart.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Skin Contact Take off contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, seek medical advice.[1]
Inhalation Move the person to fresh air.[1] If breathing is difficult or symptoms occur, get medical attention.[1]
Ingestion Clean mouth with water and then drink plenty of water.[1] Do not induce vomiting. Seek medical attention if you feel unwell.[4]

Disposal Plan

  • Waste Collection: Collect all waste material, including contaminated PPE and cleaning supplies, in a dedicated, clearly labeled, and sealed container suitable for hazardous chemical waste.[6]

  • Segregation: Do not mix this compound waste with other waste streams.[6]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area.[6]

  • Disposal: Arrange for disposal through an approved hazardous waste disposal company.[1][6] Adhere to all local, state, and federal regulations.[3]

Workflow Visualization

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_sds Review SDS prep_ppe Don Required PPE prep_sds->prep_ppe handle_hood Work in Fume Hood prep_ppe->handle_hood handle_transfer Weigh & Transfer (Minimize Dust) handle_hood->handle_transfer handle_store Store Securely handle_transfer->handle_store emergency Emergency Event (Spill or Exposure) handle_transfer->emergency post_clean Clean Work Area handle_store->post_clean post_ppe Doff PPE post_clean->post_ppe post_wash Wash Hands post_ppe->post_wash disp_collect Collect Waste in Labeled Container post_wash->disp_collect disp_store Store for Disposal disp_collect->disp_store disp_contact Contact Waste Vendor disp_store->disp_contact emergency->post_clean After Cleanup/ First Aid

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.